molecular formula C94H82N4O2S4 B15073979 (Z)-Aconitic acid

(Z)-Aconitic acid

Cat. No.: B15073979
M. Wt: 1427.9 g/mol
InChI Key: HQOWCDPFDSRYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Aconitic acid is a useful research compound. Its molecular formula is C94H82N4O2S4 and its molecular weight is 1427.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[[20-[[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C94H82N4O2S4/c1-5-9-13-17-25-59-33-41-65(42-34-59)93(66-43-35-60(36-44-66)26-18-14-10-6-2)79-53-76-80(54-75(79)89-85(93)91-81(103-89)51-69(101-91)49-77-83(63(55-95)56-96)71-29-21-23-31-73(71)87(77)99)94(67-45-37-61(38-46-67)27-19-15-11-7-3,68-47-39-62(40-48-68)28-20-16-12-8-4)86-90(76)104-82-52-70(102-92(82)86)50-78-84(64(57-97)58-98)72-30-22-24-32-74(72)88(78)100/h21-24,29-54H,5-20,25-28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOWCDPFDSRYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C94H82N4O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of (Z)-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Aconitic acid, also known as cis-aconitic acid, is a tricarboxylic acid that plays a crucial role as an intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway for cellular energy production.[1] Its unique structure, featuring a carbon-carbon double bond in a cis configuration, dictates its chemical reactivity and biological function. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound, tailored for professionals in research and development.

Chemical Structure and Identification

This compound is a C6 tricarboxylic acid with the systematic IUPAC name (1Z)-prop-1-ene-1,2,3-tricarboxylic acid .[2] The "(Z)" designation indicates that the higher priority substituents on each carbon of the double bond are on the same side.

Structure:

G cluster_0 C1 HOOC C2 C3 COOH C2->C3 C4 H C2->C4 C5 C2->C5 C6 CH₂-COOH C5->C6

Figure 1: 2D Chemical Structure of this compound.

The molecule possesses three carboxylic acid groups, contributing to its acidic nature and ability to participate in various chemical reactions.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₆H₆O₆[2]
Molecular Weight 174.11 g/mol [2]
Appearance Colorless to yellow crystals[3]
Melting Point 122-125 °C[2][3]
Boiling Point 542.00 to 543.00 °C (estimated)[2][3][4]
pKa Values (at 25 °C) pKa₁: 2.78, pKa₂: 4.41, pKa₃: 6.21[1]
Solubility Soluble in water (400 mg/mL) and alcohol.[2][3]
logP (o/w) -0.140[3]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, D₂O, pH 7.4):

  • δ 5.65 ppm (s, 1H): This singlet corresponds to the vinylic proton (-CH=).

  • δ 3.09 ppm (s, 2H): This singlet is assigned to the methylene (B1212753) protons (-CH₂-).

¹³C NMR (D₂O, pH 7.4):

  • δ 181.74 ppm: Carboxyl carbon (C=O)

  • δ 179.97 ppm: Carboxyl carbon (C=O)

  • δ 177.54 ppm: Carboxyl carbon (C=O)

  • δ 146.49 ppm: Vinylic carbon (=C-)

  • δ 126.23 ppm: Vinylic carbon (=CH-)

  • δ 46.13 ppm: Methylene carbon (-CH₂-)[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups:

  • Broad band ~3000 cm⁻¹: O-H stretching of the carboxylic acid groups.

  • Sharp peak ~1700 cm⁻¹: C=O stretching of the carboxylic acid groups.

  • Peak ~1640 cm⁻¹: C=C stretching of the alkene group.

  • Bands in the 1400-1200 cm⁻¹ region: C-O stretching and O-H bending of the carboxylic acid groups.

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of both alkenes and carboxylic acids.

  • Isomerization: this compound can isomerize to its more stable trans-isomer, (E)-aconitic acid. This isomerization is influenced by factors such as pH and temperature.[5]

  • Dehydration: Upon heating, this compound undergoes dehydration to form cis-aconitic anhydride. This process occurs at a lower temperature compared to its trans-isomer, indicating lower thermal stability.[6]

  • Reactions of the Carboxyl Groups: The three carboxylic acid groups can undergo typical reactions such as esterification, amidation, and salt formation.

  • Reactions of the Double Bond: The carbon-carbon double bond can participate in addition reactions.

  • Stability in Solution: The stability of this compound in dilute solutions is dependent on the pH of the medium.[7]

Biological Role: The Citric Acid Cycle

This compound is a key intermediate in the citric acid cycle, where it is formed from citrate (B86180) and subsequently converted to isocitrate. This two-step process is catalyzed by the enzyme aconitase (aconitate hydratase).

CitricAcidCycle Citrate Citrate Aconitase1 Aconitase Citrate->Aconitase1 cis_Aconitate This compound (cis-Aconitate) Aconitase1->cis_Aconitate H₂O Aconitase2 Aconitase cis_Aconitate->Aconitase2 Isocitrate Isocitrate Aconitase2->Isocitrate + H₂O

Figure 2: Role of this compound in the Citric Acid Cycle.

Experimental Protocols

Synthesis of this compound from Citric Acid

This protocol is adapted from a standard organic synthesis procedure.

Materials:

  • Citric acid monohydrate

  • Concentrated sulfuric acid

  • Glacial acetic acid

  • Concentrated hydrochloric acid

Procedure:

  • In a round-bottomed flask fitted with a reflux condenser, combine 1 mole of powdered citric acid monohydrate with a solution of 2 moles of concentrated sulfuric acid in water.

  • Heat the mixture in an oil bath at 140-145 °C for approximately seven hours.

  • Pour the resulting light brown solution into a shallow dish and rinse the flask with hot glacial acetic acid.

  • Allow the solution to cool slowly to 41-42 °C with occasional stirring to facilitate the crystallization of aconitic acid.

  • Collect the solid product by suction filtration.

  • Wash the crude product with concentrated hydrochloric acid, followed by cold glacial acetic acid.

  • Dry the purified aconitic acid. This process yields a mixture of cis and trans isomers.

Determination of Melting Point

The melting point of this compound can be determined using the capillary tube method with a standard melting point apparatus.

Workflow:

MeltingPoint start Start sample_prep Grind this compound to a fine powder start->sample_prep capillary_load Pack the powder into a capillary tube sample_prep->capillary_load place_in_apparatus Place the capillary in the melting point apparatus capillary_load->place_in_apparatus heat Heat the apparatus slowly (1-2 °C/min) place_in_apparatus->heat observe Observe the sample through the magnifying lens heat->observe record_initial Record the temperature at which the first drop of liquid appears observe->record_initial record_final Record the temperature at which the last solid melts record_initial->record_final end End record_final->end

Figure 3: Workflow for Melting Point Determination.

Determination of pKa by Potentiometric Titration

The three pKa values of this compound can be determined by potentiometric titration with a standard base.

Materials:

  • This compound

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter and electrode

  • Buret

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

  • Immerse the pH electrode in the solution and begin stirring.

  • Titrate the acid solution with the standardized NaOH solution, recording the pH after each incremental addition of the base.

  • Continue the titration past the third equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points.

Infrared (IR) Spectroscopy

An IR spectrum of solid this compound can be obtained using the thin solid film method.

Procedure:

  • Dissolve a small amount of this compound in a volatile solvent (e.g., acetone).

  • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

  • Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

Conclusion

This compound is a molecule of significant chemical and biological interest. Its properties are intrinsically linked to its unique cis-configuration, which influences its stability, reactivity, and crucial role in cellular metabolism. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and characterization of this important tricarboxylic acid, enabling further research into its biological functions and potential applications in drug development and other scientific fields.

References

(Z)-Aconitic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Aconitic acid, also known as cis-aconitic acid, is a tricarboxylic acid that serves as a key intermediate in the central metabolic pathway known as the citric acid cycle (or Krebs cycle). This guide provides an in-depth overview of its chemical properties, synthesis, biological significance, and applications for researchers, scientists, and professionals in drug development.

Core Identification: CAS Number and Synonyms

The definitive Chemical Abstracts Service (CAS) Registry Number for this compound is 585-84-2 [1][2][3]. This compound is known by several other names in scientific literature and commercial databases.

Synonyms:

  • cis-Aconitic acid

  • (Z)-prop-1-ene-1,2,3-tricarboxylic acid

  • cis-Aconitate

  • (1Z)-prop-1-ene-1,2,3-tricarboxylic acid

  • cis-Aconic acid

  • (Z)-1-Propene-1,2,3-tricarboxylic acid

  • cis-Oxaloacetic acid

  • cis-Propene-1,2,3-tricarboxylic acid

Physicochemical Properties

This compound is a white, crystalline solid. Its key quantitative properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₆H₆O₆[1][2]
Molecular Weight 174.11 g/mol [1][2]
Melting Point 125 °C[2]
Boiling Point 542.0 to 543.0 °C @ 760 mm Hg[2]
Solubility in Water 400.0 mg/mL[2]
LogP -0.140[2]

Biological Significance and Signaling Pathways

The primary biological role of this compound is as an intermediate in the citric acid cycle, a fundamental metabolic pathway for cellular energy production. Within the mitochondria, citrate (B86180) is isomerized to isocitrate, with cis-aconitate being a transient intermediate in this reaction, which is catalyzed by the enzyme aconitase[4]. This two-step process is crucial for the subsequent oxidative decarboxylation steps of the cycle.

Elevated or depleted levels of cis-aconitic acid can be indicative of mitochondrial dysfunction or issues within the Krebs cycle or fatty acid oxidation pathways[3].

Furthermore, cis-aconitic acid is a precursor to itaconic acid, a metabolite with significant immunomodulatory and anti-inflammatory properties[5]. In activated immune cells like macrophages, cis-aconitate is decarboxylated by the enzyme cis-aconitate decarboxylase (ACOD1) to produce itaconate[6].

Below is a diagram illustrating the central role of this compound in the citric acid cycle.

TCA_Cycle Citrate Citrate cis_Aconitate This compound (cis-Aconitate) Citrate->cis_Aconitate Aconitase (Dehydration) Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase (Hydration) Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Aconitic_Acid Aconitic Acid Reaction_Vessel Reaction Setup (Dean-Stark) Aconitic_Acid->Reaction_Vessel Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Reaction_Vessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Vessel Neutralization Neutralization (NaHCO₃ wash) Reaction_Vessel->Neutralization Cool & Transfer Washing Washing (Water & Brine) Neutralization->Washing Drying Drying (Anhydrous MgSO₄) Washing->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Filter & Concentrate Final_Product Triallyl Aconitate Concentration->Final_Product

References

An In-depth Technical Guide to the Biosynthesis of (Z)-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(Z)-Aconitic acid, more commonly known as cis-aconitic acid, is a critical intermediate in the core metabolic pathway known as the tricarboxylic acid (TCA) cycle.[1] Its biosynthesis is not a terminal pathway but rather a transient step in the stereospecific isomerization of citrate (B86180) to isocitrate, a reaction catalyzed by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3).[2] This guide provides a detailed overview of this biosynthesis, the structure and function of the key enzyme aconitase, its subsequent metabolic fate, and detailed experimental protocols for its study.

The Core Biosynthesis Pathway

The synthesis of this compound occurs within the mitochondrial matrix in eukaryotes as part of the TCA cycle, a central hub of cellular respiration.[3] The pathway involves the following reversible reaction:

Citrate ⇌ (Z)-Aconitate + H₂O ⇌ Isocitrate

This reaction is catalyzed by the enzyme aconitase .[2] (Z)-aconitate is a transient intermediate that typically does not dissociate from the enzyme's active site before being converted to isocitrate.[4]

The Role of Aconitase

Aconitase is an iron-sulfur ([Fe-S]) protein that performs a dehydration-hydration reaction.[2][5]

  • Structure : Aconitase is a monomeric protein composed of four domains.[6] Its active site contains a [4Fe-4S] cluster that is essential for its catalytic activity. Three of the iron atoms are coordinated by cysteine residues, while the fourth, labile iron atom is not and can directly interact with the substrate and a water molecule.[2][6]

  • Mechanism : The conversion of citrate to isocitrate proceeds via a two-step mechanism involving (Z)-aconitate as a bound intermediate.[2]

    • Dehydration : A hydroxyl group from citrate is removed as a water molecule, forming a double bond and creating the (Z)-aconitate intermediate.[2]

    • Hydration : The (Z)-aconitate intermediate is then rehydrated by the addition of a water molecule to form isocitrate.[2]

  • Isoforms : Eukaryotes possess two main isoforms of aconitase:

    • Mitochondrial Aconitase (ACO2) : This is the primary enzyme involved in the TCA cycle.[7]

    • Cytosolic Aconitase (ACO1) : This isoform has a dual function. When it contains the [4Fe-4S] cluster, it functions as an aconitase. However, in an iron-depleted state, it exists as a [3Fe-4S] cluster and functions as an Iron Regulatory Protein (IRP1), binding to iron-responsive elements (IREs) on mRNA to regulate the expression of proteins involved in iron metabolism.[6][8][9]

dot digraph "Aconitase_Dual_Function" { graph [ rankdir="LR", bgcolor="#FFFFFF", size="10,5!", dpi=72, nodesep=0.6, ranksep=1.2, splines=ortho ];

node [ style="filled", shape="rectangle", fontname="Arial", fontsize=12, penwidth=2 ];

edge [ fontname="Arial", fontsize=11, penwidth=2 ];

// Nodes Aco1_FeS [ label="ACO1 with [4Fe-4S] Cluster", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124" ]; Aco1_Apo [ label="ACO1 / IRP1 with [3Fe-4S] Cluster\n(Apo-aconitase)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124" ]; Function_Enzyme [ label="Catalytic Activity:\nCitrate ⇌ Isocitrate", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853" ]; Function_RNA [ label="RNA-Binding Activity:\nRegulates Iron Metabolism", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124", color="#FBBC05" ];

// Edges Aco1_FeS -> Aco1_Apo [ label=" Iron Depletion /\n Oxidative Stress", color="#5F6368", fontcolor="#202124" ]; Aco1_Apo -> Aco1_FeS [ label="Iron Repletion ", color="#5F6368", fontcolor="#202124" ]; Aco1_FeS -> Function_Enzyme [ label=" Active Form", color="#34A853", style="dashed", fontcolor="#202124" ]; Aco1_Apo -> Function_RNA [ label="Active Form ", color="#FBBC05", style="dashed", fontcolor="#202124" ]; } caption: "Dual functions of cytosolic aconitase (ACO1/IRP1)."

Metabolic Fate of this compound

While primarily an intermediate, (Z)-aconitate can be acted upon by other enzymes, leading to different metabolic pathways.

  • Isomerization to (E)-Aconitic Acid (trans-aconitate) : In some plants and microorganisms, aconitate isomerase catalyzes the reversible conversion of (Z)-aconitate to its more stable trans-isomer, (E)-aconitic acid.[10][11] The accumulation of trans-aconitate in plants may play a role in regulating the TCA cycle.[12]

  • Decarboxylation to Itaconic Acid : In certain fungi, such as Aspergillus terreus, and in activated mammalian macrophages, (Z)-aconitate is diverted from the TCA cycle and decarboxylated by cis-aconitate decarboxylase (CAD/ACOD1) to produce itaconic acid, a compound with significant industrial and immunomodulatory applications.[12][13][14]

dot digraph "Z_Aconitic_Acid_Pathway" { graph [ rankdir="TB", bgcolor="#FFFFFF", size="10,5!", dpi=72, nodesep=0.5 ];

node [ style="filled", shape="rectangle", fontname="Arial", fontsize=12, penwidth=2 ];

edge [ fontname="Arial", fontsize=11, penwidth=2 ];

// Nodes for metabolites Citrate [ label="Citrate", fillcolor="#F1F3F4", fontcolor="#202124", color="#202124" ]; ZAconitate [ label="this compound\n(cis-Aconitate)", fillcolor="#FBBC05", fontcolor="#202124", color="#202124" ]; Isocitrate [ label="Isocitrate", fillcolor="#F1F3F4", fontcolor="#202124", color="#202124" ]; EAconitate [ label="(E)-Aconitic Acid\n(trans-Aconitate)", fillcolor="#F1F3F4", fontcolor="#202124", color="#202124" ]; Itaconate [ label="Itaconic Acid", fillcolor="#F1F3F4", fontcolor="#202124", color="#202124" ]; TCA [ label="To TCA Cycle", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368" ];

// Nodes for enzymes Aconitase1 [ label="Aconitase", shape="oval", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124" ]; Aconitase2 [ label="Aconitase", shape="oval", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124" ]; Isomerase [ label="Aconitate Isomerase", shape="oval", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124" ]; Decarboxylase [ label="cis-Aconitate\nDecarboxylase", shape="oval", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124" ];

// Edges Citrate -> Aconitase1 [dir=none, color="#5F6368"]; Aconitase1 -> ZAcconitate [label=" -H₂O", fontcolor="#202124", color="#5F6368"]; ZAconitate -> Aconitase2 [dir=none, color="#5F6368"]; Aconitase2 -> Isocitrate [label=" +H₂O", fontcolor="#202124", color="#5F6368"]; Isocitrate -> TCA [color="#5F6368"]; ZAconitate -> Isomerase [dir=none, color="#5F6368"]; Isomerase -> EAconitate [color="#5F6368"]; ZAconitate -> Decarboxylase [dir=none, color="#5F6368"]; Decarboxylase -> Itaconate [label=" -CO₂", fontcolor="#202124", color="#5F6368"]; } caption: "Biosynthesis and metabolic fate of this compound."

Quantitative Data

The kinetic parameters of enzymes involved in this compound metabolism vary between species and isoforms. The following table summarizes key quantitative data from the literature.

EnzymeOrganism / IsoformSubstrateK_m (µM)k_cat (s⁻¹)Specific Activity (U/mg)Reference
Aconitase (ACO2)Recombinant HumanCitrate--22 ± 2[15]
Aconitase (ACO2)Recombinant HumanIsocitrate--22 ± 2[15]
Aconitase (ACO2)Recombinant Humancis-Aconitate--22 ± 2[15]
HomoaconitaseThermus thermophiluscis-Homoaconitate8.2 ± 0.21.3 ± 0.2-[16]
cis-Aconitate DecarboxylaseRecombinant Humancis-Aconitate1,1001.1-[13]
cis-Aconitate DecarboxylaseRecombinant Murinecis-Aconitate1,2003.6-[13]
cis-Aconitate DecarboxylaseAspergillus terreuscis-Aconitate5,90014.1-[13]

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.[7]

Experimental Protocols

General Protocol for Aconitase Purification from Tissue

This protocol is a generalized summary based on methods for purifying aconitase from sources like beef liver and Bacillus subtilis.[9][17][18]

  • Homogenization : Homogenize fresh or frozen tissue (e.g., beef liver, bacterial cell pellet) in a cold buffer (e.g., phosphate-buffered saline, pH 7.4).[19]

  • Cell Lysis & Fractionation :

    • For tissues, perform differential centrifugation to separate mitochondria from the cytosol. A low-speed spin (e.g., 800 x g) pellets nuclei and cell debris. A subsequent high-speed spin (e.g., 20,000 x g) of the supernatant pellets the mitochondria.[7][19]

    • The supernatant from the high-speed spin contains the cytosolic fraction (for ACO1). The mitochondrial pellet can be lysed (e.g., by sonication) to release mitochondrial proteins (for ACO2).[7]

  • Activation : Since aconitase activity is dependent on its [Fe-S] cluster, which can be labile, incubate samples in an activation buffer containing a reducing agent (e.g., cysteine) and a source of ferrous iron (e.g., (NH₄)Fe(SO₄)₂) on ice for ~1 hour.[7]

  • Chromatography : Purify the protein using a series of column chromatography steps. This may include:

    • Ion-exchange chromatography.

    • Gel filtration (size-exclusion) chromatography.

  • Purity Analysis : Assess the purity of the final protein preparation using SDS-PAGE. Protein concentration can be determined using a standard method like the biuret (B89757) assay.[18]

Aconitase Activity Assays

Two primary methods are used to determine aconitase activity.

Method 1: Coupled Enzyme Assay (Isocitrate Dehydrogenase)

This is a common, indirect method that measures the production of isocitrate.[7][19]

  • Principle : Aconitase converts citrate to isocitrate. Isocitrate is then oxidized by an excess of isocitrate dehydrogenase (IDH), which reduces NADP⁺ to NADPH. The increase in NADPH is monitored spectrophotometrically by measuring the absorbance at 340 nm or by using a dye that is reduced by NADPH to produce a colored product (e.g., MTT, measured at 565 nm).[19]

  • Procedure :

    • Prepare a Reaction Mix containing assay buffer, substrate (citrate), NADP⁺, isocitrate dehydrogenase, and a colorimetric probe (if used).

    • Add the prepared sample (e.g., purified enzyme, cell lysate) to a 96-well plate.

    • Add the Reaction Mix to initiate the reaction.

    • Measure the absorbance (e.g., at 565 nm) at multiple time points (e.g., 10 and 30 minutes) using a spectrophotometric plate reader.[19]

    • Calculate the change in absorbance over time, which is directly proportional to aconitase activity.

Method 2: Direct Assay (Measurement of cis-Aconitate)

This method directly measures the formation or consumption of the (Z)-aconitate intermediate.[20][21]

  • Principle : The double bond in (Z)-aconitate allows it to absorb light in the UV spectrum, with a characteristic absorption peak at 240 nm. The rate of change in absorbance at 240 nm is proportional to the aconitase activity.[20]

  • Procedure :

    • Prepare an assay buffer containing either citrate or isocitrate as the substrate.

    • Add the prepared sample to a UV-transparent cuvette or microplate.

    • Add the assay buffer to initiate the reaction.

    • Immediately measure the absorbance at 240 nm at regular intervals (e.g., every 20 seconds for 30 minutes) at a constant temperature.[22]

    • The rate of increase (starting with citrate) or decrease (starting with isocitrate) in absorbance is used to calculate enzyme activity.

dot digraph "Aconitase_Assay_Workflow" { graph [ rankdir="TB", bgcolor="#FFFFFF", size="10,5!", dpi=72, splines=ortho ];

node [ style="filled", shape="rectangle", fontname="Arial", fontsize=12, penwidth=2 ];

edge [ fontname="Arial", fontsize=11, penwidth=2, color="#5F6368" ];

// Nodes Start [ label="Start: Prepare Sample\n(e.g., Tissue Homogenate, Lysate)", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124", color="#202124" ]; Activate [ label="Activate Enzyme\n(Buffer with Fe²⁺ and Cysteine)", fillcolor="#FBBC05", fontcolor="#202124", color="#202124" ]; PrepPlate [ label="Pipette Activated Sample\ninto 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124", color="#202124" ]; AddMix [ label="Add Reaction Mix\n(Substrate, IDH, NADP⁺, Dye)", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124" ]; Incubate [ label="Incubate at RT or 25°C", fillcolor="#F1F3F4", fontcolor="#202124", color="#202124" ]; Measure [ label="Measure Absorbance (e.g., 565 nm)\nat Time 1 and Time 2", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124" ]; Calculate [ label="Calculate Activity\n(ΔAbsorbance / ΔTime)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124" ];

// Edges Start -> Activate; Activate -> PrepPlate; PrepPlate -> AddMix; AddMix -> Incubate; Incubate -> Measure; Measure -> Calculate; } caption: "Workflow for a coupled aconitase activity assay."

References

The Pivotal Intermediate: A Technical Guide to the Role of cis-Aconitate in the Krebs Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isomerization of citrate (B86180) to isocitrate is a critical, stereospecific step in the tricarboxylic acid (TCA) cycle, converting a tertiary alcohol into a more readily oxidizable secondary alcohol. This reaction is catalyzed by the enzyme aconitase (aconitate hydratase; EC 4.2.1.3) and proceeds via the obligate intermediate, cis-aconitate. While transient and typically enzyme-bound, cis-aconitate stands at a crucial metabolic crossroads. Its formation and subsequent conversion are governed by the sophisticated catalytic mechanism of the iron-sulfur enzyme, aconitase. Furthermore, cis-aconitate can be diverted from the TCA cycle in specific cellular contexts, such as in activated immune cells, to produce the immunomodulatory metabolite itaconate. This guide provides an in-depth examination of the chemistry, enzymology, and regulation surrounding cis-aconitate, offering a technical resource for professionals in metabolic research and drug development.

The Aconitase Reaction: A Two-Step Isomerization

The conversion of citrate to isocitrate is not a direct rearrangement but a two-step process of dehydration followed by hydration. The intermediate, cis-aconitate, is formed in the first step and consumed in the second.[1][2]

  • Dehydration: Citrate is dehydrated to form the enzyme-bound intermediate cis-aconitate, with the elimination of a water molecule.

  • Hydration: cis-Aconitate is then stereospecifically hydrated to yield isocitrate.[3]

This isomerization is fundamentally important because the tertiary hydroxyl group of citrate is not a suitable substrate for the subsequent oxidation step. The reaction converts it to a secondary hydroxyl group in isocitrate, which can be readily oxidized by isocitrate dehydrogenase.[4]

Enzymology of Aconitase (Aconitate Hydratase)

The reaction is catalyzed by aconitase, an enzyme notable for its iron-sulfur cluster which plays a direct catalytic, non-redox role.[5]

Structure and the [4Fe-4S] Cluster

Mitochondrial aconitase (ACO2) is a monomeric protein containing a [4Fe-4S] iron-sulfur cluster in its active site.[4][6] This cluster is essential for catalysis. Three of the iron atoms are coordinated by cysteine residues of the protein. The fourth, labile iron atom (Fea) is not coordinated by the protein but is critical for binding the substrate. In the active state, this iron atom binds both a water molecule and the carboxyl and hydroxyl groups of the citrate substrate.[7] This coordination facilitates the subsequent catalytic steps by acting as a Lewis acid to withdraw electrons from the hydroxyl group, making it a better leaving group.

Catalytic Mechanism

The isomerization of citrate to isocitrate proceeds via a carbanion intermediate mechanism, facilitated by key active site residues and the Fe-S cluster.[5][7]

  • Substrate Binding: Citrate binds to the active site, coordinating with the labile Fea of the [4Fe-4S] cluster.

  • Dehydration: A basic residue, Ser-642, abstracts a proton from the C2 of citrate. Concurrently, an acidic residue, His-101, protonates the C3 hydroxyl group, facilitating its elimination as a water molecule.[5] This results in the formation of the double bond characteristic of the cis-aconitate intermediate.[5]

  • cis-Aconitate "Flip" : The planar cis-aconitate intermediate performs a 180° rotation or "flip" within the active site. This reorientation is crucial for the stereospecificity of the subsequent hydration step. The exact mechanism of this flip is debated, with theories suggesting either a release and re-binding of the intermediate or a rotation while remaining bound to the enzyme.[5]

  • Hydration: The catalytic residues reverse their roles. His-101, now acting as a base, abstracts a proton from a water molecule, activating it for a nucleophilic attack on C2 of cis-aconitate. Ser-642, now acting as an acid, donates a proton to C3, completing the hydration and forming (2R,3S)-isocitrate.[5]

Quantitative and Thermodynamic Analysis

The aconitase reaction is reversible and operates near equilibrium within the mitochondria. The direction of the reaction is largely driven by the law of mass action, specifically the rapid consumption of isocitrate by the next enzyme in the cycle, isocitrate dehydrogenase.[4]

ParameterValueSignificance
Standard Gibbs Free Energy (ΔG°′)~ +6 to +8 kJ/molIndicates the reaction is thermodynamically unfavorable under standard conditions.[8]
Observed Gibbs Free Energy (ΔG)~ 0 kJ/molUnder typical mitochondrial conditions, the reaction is near equilibrium, readily proceeding in the forward direction due to low isocitrate concentration.[4][8]

Regulation and Alternative Fates

Regulation by Iron and Oxidative Stress

The cytosolic isoform of aconitase (ACO1) is a bifunctional protein that also acts as Iron Regulatory Protein 1 (IRP1) . This dual role represents a key intersection of metabolic and iron homeostasis pathways.

  • Iron-Replete Cells: When cellular iron is abundant, the protein assembles a [4Fe-4S] cluster and functions as an active aconitase.[6]

  • Iron-Depleted Cells: In low-iron conditions, the cluster disassembles into a [3Fe-4S] form, abolishing enzymatic activity. The apo-protein then binds to iron-responsive elements (IREs) on the mRNA of proteins involved in iron metabolism (e.g., ferritin, transferrin receptor), post-transcriptionally regulating their expression.[6]

The Fe-S cluster is also highly sensitive to damage by reactive oxygen species (ROS), making aconitase activity a useful biomarker for oxidative stress.[9]

Diversion to Itaconate Synthesis

In activated immune cells, particularly macrophages, cis-aconitate serves as a branch-point metabolite. The enzyme Immune-Responsive Gene 1 (IRG1) , also known as cis-aconitate decarboxylase (CAD), is highly expressed upon inflammatory stimuli.[10][11] IRG1 intercepts cis-aconitate from the TCA cycle and catalyzes its decarboxylation to produce itaconate .[10][12] Itaconate has significant antimicrobial and immunomodulatory functions, including the inhibition of the bacterial glyoxylate (B1226380) shunt and the modulation of inflammatory responses in the host cell.[12][13]

Visualized Pathways and Workflows

Krebs_Cycle_Focus Figure 1: Position of cis-Aconitate in the Krebs Cycle cluster_TCA Krebs Cycle Citrate Citrate CisAconitate cis-Aconitate (enzyme-bound) Citrate->CisAconitate Isocitrate Isocitrate CisAconitate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG NAD⁺ → NADH CO₂ Aconitase Aconitase (ACO2) Aconitase->CisAconitate

Figure 1: Position of cis-Aconitate in the Krebs Cycle.

Aconitase_Mechanism Figure 2: Aconitase Catalytic Mechanism cluster_enzyme Aconitase Active Site Citrate Citrate CisAconitate cis-Aconitate (flipped) Citrate->CisAconitate Dehydration FeS [4Fe-4S] Citrate->FeS binds Isocitrate Isocitrate CisAconitate->Isocitrate Hydration His101 His-101 Isocitrate->His101 abstracts H⁺ from H₂O Ser642 Ser-642 Isocitrate->Ser642 H⁺ to C=C His101->Citrate H⁺ to OH⁻ Ser642->Citrate abstracts H⁺

Figure 2: Aconitase Catalytic Mechanism.

Aconitase_Dual_Role Figure 3: Dual Function of Cytosolic Aconitase (IRP1) cluster_high_fe High Cellular Iron cluster_low_fe Low Cellular Iron ACO1 Cytosolic Aconitase (ACO1/IRP1) HighFe_State [4Fe-4S] Cluster Assembled ACO1->HighFe_State LowFe_State [3Fe-4S] Cluster Formed ACO1->LowFe_State HighFe_Func Enzymatic Activity: Citrate ⇌ Isocitrate HighFe_State->HighFe_Func leads to LowFe_Func RNA-Binding Activity: Binds to Iron-Responsive Elements (IREs) LowFe_State->LowFe_Func leads to

References

The Biological Activity of (Z)-Aconitic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Aconitic acid, also known as cis-aconitic acid, is a tricarboxylic acid that serves as an intermediate in the Krebs cycle. While its role in cellular metabolism is well-established, emerging research has highlighted its direct biological activities, particularly in the realm of immunomodulation and anti-inflammatory responses. This technical guide provides a comprehensive overview of the current understanding of the biological effects of this compound, with a focus on its therapeutic potential. It is important to distinguish the direct effects of this compound from those of its well-studied downstream metabolite, itaconate, which is formed via the enzymatic action of cis-aconitate decarboxylase (ACOD1/IRG1)[1][2][3][4][5]. This document will focus on the intrinsic activities of this compound.

Anti-inflammatory Properties of this compound

Recent studies have demonstrated the significant anti-inflammatory potential of this compound in various preclinical models of inflammatory diseases.

In Vivo Efficacy in Murine Arthritis Models

This compound has shown notable efficacy in reducing inflammation in mouse models of antigen-induced arthritis and monosodium urate-induced gout[1][6][7]. Oral administration of this compound led to a dose-dependent reduction in key inflammatory markers.

Table 1: In Vivo Anti-inflammatory Effects of this compound in Murine Arthritis Models [1][6][7]

ModelTreatmentDosage (p.o.)OutcomePercentage Reduction
Antigen-Induced Arthritis This compound10 mg/kgLeukocyte AccumulationSignificant reduction
This compound30 mg/kgLeukocyte AccumulationSignificant reduction
This compound90 mg/kgLeukocyte AccumulationSignificant reduction
This compound10, 30, 90 mg/kgCXCL-1 LevelsDose-dependent reduction
This compound10, 30, 90 mg/kgIL-1β LevelsDose-dependent reduction
Monosodium Urate-Induced Gout This compound30 mg/kgLeukocyte AccumulationSignificant reduction
In Vitro Anti-inflammatory Effects on Macrophages

In vitro studies using lipopolysaccharide (LPS)-stimulated THP-1 macrophages have further elucidated the anti-inflammatory mechanism of this compound. The compound was found to inhibit the release of the pro-inflammatory cytokine TNF-α and interfere with the NF-κB signaling pathway by reducing the phosphorylation of IκBα[1][6][7].

Table 2: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated THP-1 Macrophages [1][6][7]

ParameterThis compound ConcentrationObservation
TNF-α Release 10-90 µMReduction in a dose-dependent manner
IκBα Phosphorylation 10-90 µMReduction

Inhibition of Glutamate (B1630785) Decarboxylase

This compound has been identified as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to the inhibitory neurotransmitter GABA. This activity suggests a potential role for this compound in modulating neuronal activity, although this area requires further investigation.

Signaling Pathways Modulated by this compound

The primary anti-inflammatory mechanism of this compound appears to be the inhibition of the NF-κB signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, this compound blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for TNF-α, CXCL-1, and IL-1β.

NF_kappaB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 Degradation of IκBα and release of p65/p50 Nucleus Nucleus p65_p50->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, CXCL-1, IL-1β) Nucleus->Proinflammatory_Genes Induces Z_Aconitic_Acid This compound Z_Aconitic_Acid->IKK Inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.

Antigen-Induced Arthritis in Mice

This model is used to assess the efficacy of anti-inflammatory compounds in a T-cell-dependent model of arthritis.

Antigen_Induced_Arthritis_Workflow cluster_immunization Immunization Phase (Day 0 & 14) cluster_challenge Arthritis Induction (Day 21) cluster_treatment Treatment cluster_analysis Analysis (24h post-challenge) Immunization 1. Immunize mice with methylated Bovine Serum Albumin (mBSA) emulsified in Complete Freund's Adjuvant (CFA). Booster 2. Administer a booster immunization with mBSA in Incomplete Freund's Adjuvant (IFA). Immunization->Booster Challenge 3. Induce arthritis by intra-articular injection of mBSA into the knee joint. Booster->Challenge Treatment 4. Administer this compound (10, 30, 90 mg/kg, p.o.) or vehicle prior to and after the challenge. Challenge->Treatment Leukocyte_Count 5a. Quantify leukocyte accumulation in synovial fluid. Treatment->Leukocyte_Count Cytokine_Analysis 5b. Measure CXCL-1 and IL-1β levels in periarticular tissue via ELISA. Treatment->Cytokine_Analysis

Figure 2: Workflow for the antigen-induced arthritis model.
Monosodium Urate (MSU)-Induced Gout in Mice

This model mimics the acute inflammatory response seen in gout.

  • MSU Crystal Preparation: Prepare a sterile suspension of MSU crystals in saline.

  • Induction: Inject MSU crystals intra-articularly into the tibiofemoral joint of mice.

  • Treatment: Administer this compound (30 mg/kg, p.o.) or vehicle 15 hours after MSU injection.

  • Analysis: After 9 hours (24 hours post-MSU injection), collect synovial fluid to determine total and differential leukocyte counts.

THP-1 Macrophage Stimulation and Analysis

This in vitro assay is used to assess the direct anti-inflammatory effects on human macrophages.

THP1_Workflow cluster_differentiation Cell Culture and Differentiation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Culture 1. Culture THP-1 monocytes. Differentiate 2. Differentiate monocytes into macrophages using Phorbol 12-myristate 13-acetate (PMA). Culture->Differentiate Pretreat 3. Pretreat differentiated macrophages with this compound (10-90 µM) for 2 hours. Differentiate->Pretreat Stimulate 4. Stimulate cells with Lipopolysaccharide (LPS). Pretreat->Stimulate TNF_Analysis 5a. Measure TNF-α concentration in the supernatant by ELISA. Stimulate->TNF_Analysis Western_Blot 5b. Analyze cell lysates for phosphorylated IκBα and total IκBα by Western blot. Stimulate->Western_Blot

Figure 3: Workflow for THP-1 macrophage stimulation assay.
Glutamate Decarboxylase (GAD) Inhibition Assay

The inhibitory activity of this compound on GAD can be assessed using various methods that measure the consumption of glutamate or the production of GABA. A common method involves incubating the purified enzyme or a tissue homogenate containing GAD with glutamate in the presence and absence of this compound, followed by quantification of GABA by HPLC or a fluorometric assay.

Conclusion and Future Directions

This compound has emerged as a bioactive molecule with demonstrable anti-inflammatory properties, acting at least in part through the inhibition of the NF-κB signaling pathway. Its efficacy in preclinical models of arthritis and gout highlights its potential as a therapeutic agent for inflammatory diseases. Furthermore, its ability to inhibit glutamate decarboxylase opens up avenues for its investigation in the context of neurological disorders.

Future research should focus on:

  • Elucidating the full spectrum of its molecular targets and signaling pathways, independent of its conversion to itaconate.

  • Conducting detailed pharmacokinetic and pharmacodynamic studies to optimize its therapeutic potential.

  • Exploring its efficacy in a broader range of inflammatory and neurological disease models.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic application of this compound. As our understanding of this molecule grows, so too will the opportunities for its translation into novel therapies.

References

(Z)-Aconitic Acid as a Glutamate Decarboxylase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate (B1630785) decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a key therapeutic target for a variety of neurological disorders. This technical guide provides an in-depth overview of (Z)-Aconitic acid, also known as cis-Aconitic acid, a known inhibitor of GAD. This document collates available information on its mechanism of action, presents a representative experimental protocol for assessing its inhibitory activity, and visualizes relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuropharmacology and drug development.

Introduction

Glutamate decarboxylase (GAD) catalyzes the conversion of glutamate to GABA, a critical process for maintaining the balance between excitatory and inhibitory neurotransmission in the central nervous system. Dysregulation of GAD activity has been implicated in the pathophysiology of several neurological and psychiatric conditions, including epilepsy, anxiety, and schizophrenia. As such, modulators of GAD activity are of significant interest for therapeutic intervention.

This compound is a tricarboxylic acid that has been identified as an inhibitor of glutamate decarboxylase. Its inhibitory properties make it a subject of interest for researchers studying the modulation of GABAergic neurotransmission. This guide aims to consolidate the technical information available on this compound's role as a GAD inhibitor.

Mechanism of Action

This compound is reported to act as an inhibitor of glutamate decarboxylase[1]. The precise molecular mechanism of inhibition, including whether it is competitive, non-competitive, or uncompetitive, requires further elucidation from detailed kinetic studies.

Beyond its direct interaction with GAD, this compound has been observed to exert anti-inflammatory effects through the modulation of intracellular signaling cascades. Notably, it has been shown to reduce the phosphorylation of IκB-α. This is a key event in the canonical NF-κB signaling pathway. By preventing the degradation of IκB-α, this compound effectively sequesters the NF-κB complex in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Quantitative Data on GAD Inhibition

A comprehensive review of the available scientific literature indicates that while this compound is cited as a glutamate decarboxylase inhibitor, specific quantitative data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values are not readily accessible in publicly available databases. A key study by Endo and Kitahara (1977) titled "cis- and trans-Aconitic acids as inhibitors of glutamate decarboxylase" is noted in the literature; however, the full text containing the specific quantitative inhibition data is not widely available. Further investigation of this primary source is recommended for researchers seeking precise inhibitory constants.

Table 1: Inhibitory Activity of this compound against Glutamate Decarboxylase

CompoundTarget EnzymeIC50KiReference
This compoundGlutamate Decarboxylase (GAD)Data not availableData not availableEndo & Kitahara, 1977

Note: The specific quantitative data for IC50 and Ki values are not available in the reviewed literature. Researchers are directed to the primary reference for this information.

Experimental Protocols

The following is a detailed methodology for a representative spectrophotometric assay to determine the inhibitory activity of this compound on glutamate decarboxylase. This protocol is based on established methods for measuring GAD activity.

Objective: To determine the in vitro inhibitory effect of this compound on the activity of glutamate decarboxylase.

Principle: The activity of GAD is determined by measuring the rate of glutamate conversion to GABA. In this colorimetric assay, the decarboxylation of glutamate leads to the consumption of a proton, resulting in an increase in the pH of the reaction medium. This pH change is monitored by a pH-sensitive indicator dye, such as bromocresol green, which exhibits a corresponding change in absorbance at a specific wavelength. The rate of change in absorbance is proportional to the GAD activity.

Materials:

  • Glutamate Decarboxylase (GAD) enzyme (e.g., from bovine brain)

  • L-Glutamic acid (substrate)

  • This compound (inhibitor)

  • Pyridoxal-5-phosphate (PLP) (cofactor)

  • Sodium Acetate buffer (e.g., 20 mM, pH 4.8)

  • Bromocresol Green (indicator)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 620 nm

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-glutamic acid in Sodium Acetate buffer.

    • Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare a working solution of GAD enzyme in cold Sodium Acetate buffer containing PLP.

    • Prepare the reaction mixture containing Sodium Acetate buffer, bromocresol green, and PLP.

  • Assay Protocol:

    • To each well of a 96-well microplate, add the following in order:

      • Assay Buffer

      • This compound solution at various concentrations (test wells) or vehicle (control wells).

      • GAD enzyme solution.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a pre-incubation period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the L-glutamic acid substrate solution to all wells.

    • Immediately place the microplate in a microplate reader and measure the change in absorbance at 620 nm over time (e.g., every minute for 15-30 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound and the control.

    • Determine the percentage of inhibition for each concentration of the inhibitor relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of GAD activity).

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound on the NF-κB signaling pathway.

GAD_Inhibition_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glutamate_Signal Glutamate Signal Receptor Glutamate Receptor Glutamate_Signal->Receptor Activates IKK IKK Complex Receptor->IKK Activates IkB_alpha IκB-α IKK->IkB_alpha Phosphorylates IkB_NFkB_Complex IκB-α-NF-κB Complex (Inactive) IkB_alpha->IkB_NFkB_Complex NF_kB NF-κB (p50/p65) NF_kB->IkB_NFkB_Complex NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation IkB_NFkB_Complex->IkB_alpha Degradation IkB_NFkB_Complex->NF_kB Release Z_Aconitic_Acid This compound Z_Aconitic_Acid->IKK Inhibits DNA DNA NF_kB_nucleus->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates

Caption: Inhibition of NF-κB activation by this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for assessing the inhibitory activity of this compound on glutamate decarboxylase.

GAD_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, GAD, Substrate, Inhibitor) Plate_Setup Set up 96-well Plate (Controls and Test Concentrations) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate Enzyme with this compound Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with Glutamate Pre_incubation->Reaction_Initiation Data_Acquisition Measure Absorbance Change (Kinetic Read at 620 nm) Reaction_Initiation->Data_Acquisition Calculate_Rates Calculate Reaction Velocities Data_Acquisition->Calculate_Rates Determine_Inhibition Calculate % Inhibition Calculate_Rates->Determine_Inhibition IC50_Determination Plot Dose-Response Curve and Determine IC50 Determine_Inhibition->IC50_Determination

Caption: Experimental workflow for GAD inhibition assay.

Conclusion

This compound is a recognized inhibitor of glutamate decarboxylase and a modulator of the NF-κB signaling pathway. While its potential as a pharmacological tool is evident, a significant gap exists in the publicly available, detailed quantitative data regarding its inhibitory potency against GAD. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further investigate the properties of this compound and its effects on GABAergic neurotransmission. Future studies should focus on elucidating the precise kinetic parameters of GAD inhibition by this compound and exploring its in vivo efficacy in relevant models of neurological disorders.

References

Discovery and history of aconitic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Aconitic Acid

Abstract

Aconitic acid, a tricarboxylic acid with the formula C₆H₆O₆, exists as two primary isomers: cis-aconitic acid and trans--aconitic acid. Historically significant, it was first isolated from a plant source in the 19th century. Its biochemical importance was later illuminated with the discovery of the citric acid cycle, where cis-aconitate serves as a crucial intermediate. This guide provides a comprehensive overview of the discovery, natural occurrence, and physicochemical properties of aconitic acid. It details historical and modern experimental protocols for its isolation from natural sources and chemical synthesis. Furthermore, it explores its central role in metabolism, illustrated through signaling pathway diagrams, for researchers, scientists, and professionals in drug development.

Discovery and History

The history of aconitic acid begins in the early 19th century.

  • 1820: Swiss chemist and apothecary Jacques Peschier first isolated the compound from the plant Aconitum napellus, commonly known as monkshood or wolfsbane.[1] This is the origin of the acid's name. The genus Aconitum contains various toxic alkaloids, but also non-alkaloidal compounds like aconitic acid.[2][3][4]

  • 1877: German botanist Hans Hermann Behr identified aconitic acid in sugar cane molasses.[5][6]

  • 1879: German chemist Edmund Oscar von Lippmann discovered the acid in sugar beet products.[5]

These discoveries shifted the primary source of interest from the toxic Aconitum plant to widely available agricultural products like sugarcane and sorghum, where trans-aconitic acid is the predominant organic acid.[5][6][7] This paved the way for its commercial recovery and utilization.[5][6]

Natural Occurrence and Biological Roles

Aconitic acid is found throughout the plant kingdom and plays significant roles in metabolism and defense.

  • Natural Sources: It is the most prevalent 6-carbon organic acid in sugarcane (Saccharum officinarum L.) and sweet sorghum (Sorghum bicolor L. Moench), where its concentration can be as high as 0.9–5.5% of dissolved solids.[6] It is also present in beet root, maize, rye, wheat, barley, and various other grasses.[6][8] In sugarcane, the concentration of aconitic acid in the leaves can range from 0.80 to 2.33 percent of the dry weight.[9]

  • Biochemical Role - The Krebs Cycle: The cis-isomer of aconitic acid is a pivotal intermediate in the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle, TCA).[10][11] The enzyme aconitase catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate, which proceeds via the formation of a cis-aconitate intermediate.[12][13][14] This two-step reaction involves a dehydration of citrate to form the enzyme-bound cis-aconitate, followed by a hydration step to form isocitrate.[12][15]

  • Other Biological Functions:

    • Plant Defense: In plants, the accumulation of trans-aconitate may serve as a defense compound.[5][8]

    • Metabolic Regulation: The accumulation of trans-aconitate may help regulate the TCA cycle by inhibiting the enzyme aconitase.[6][8]

    • Aluminum Toxicity: In maize, aconitic acid appears to protect the plant against aluminum toxicity through chelation.[6]

    • Fermentation Inhibition: Aconitic acid has been reported to act as an inhibitor in the fermentation of sugarcane juice and molasses.[6][8]

Physicochemical and Quantitative Data

Aconitic acid is a white, crystalline solid. Its two isomers, cis and trans, differ slightly in their physical properties.

Table 1: Physicochemical Properties of Aconitic Acid
PropertyValueIsomer(s)Reference
IUPAC Name Prop-1-ene-1,2,3-tricarboxylic acidBoth[1][5]
Molecular Formula C₆H₆O₆Both[1][16]
Molar Mass 174.11 g·mol⁻¹Both[1][16]
Melting Point 190–195 °C (decomposes)Mixed Isomers[1][17]
Decomposition Point ~209 °Ctrans[18]
pKa₁ 2.80trans[1]
pKa₂ 4.46trans[1]
pKa₁ 2.78cis[1]
pKa₂ 4.41cis[1]
pKa₃ 6.21cis[1]
Table 2: Aconitic Acid Content and Recovery from Natural Sources
SourceAconitic Acid ContentRecovery MethodYieldReference
Sugarcane/Sweet Sorghum0.9–5.5% of dissolved solids--[6]
Sugarcane Juice (mature)0.44–2.07% of dry solids--[9]
Sugarcane Leaves0.80–2.33% of dry weight--[9]
Louisiana Sugarcane Molasses-Ethyl Acetate (B1210297) ExtractionUp to 69% (99.9% purity)[6]
Cane Leaf Matter Stillage-Butanol Extraction (pH 2.0)92 g / 100 g[7]

Experimental Methodologies

Chemical Synthesis: Dehydration of Citric Acid

Aconitic acid can be reliably synthesized in the laboratory via the acid-catalyzed dehydration of citric acid.[1] The following protocol is adapted from the established Hentschel method.[18]

Protocol:

  • Reaction Setup: In a 1-liter round-bottomed flask equipped with a reflux condenser, place 210 g (1 mole) of powdered citric acid monohydrate.

  • Acid Addition: Prepare a solution of 210 g (115 mL, 2 moles) of concentrated sulfuric acid in 105 mL of water. Carefully add this solution to the citric acid in the flask.

  • Heating: Heat the mixture in an oil bath maintained at a temperature of 140–145°C for seven hours. The solution will turn light brown.

  • Crystallization: Pour the warm solution into a shallow dish. Rinse the flask with 10 mL of hot glacial acetic acid and add it to the dish. Allow the liquid to cool slowly to 41–42°C, stirring occasionally to break up the solid mass of aconitic acid that crystallizes.

  • Initial Filtration: Collect the solid product on a suction funnel, pressing and draining it thoroughly until almost dry.

  • Washing: Transfer the crude product and stir it into a homogeneous paste with 70 mL of concentrated hydrochloric acid, cooled in an ice bath.

  • Final Filtration and Drying: Collect the solid again on a suction funnel. Wash the product with two 10-mL portions of cold glacial acetic acid. Suction the solid thoroughly and spread it in a thin layer on a porous plate or paper to dry. The yield is typically 71–77 g (41–44% of the theoretical amount).[18]

Isolation from Natural Sources: Sugarcane Molasses

The recovery of aconitic acid from sugar-containing liquors like sugarcane or sorghum molasses is a common industrial and laboratory process.[5][6] The general workflow involves acidification followed by solvent extraction.

G start Sugarcane/Sorghum Molasses (Rich in Aconitic Acid) acidify Acidification (e.g., with H₂SO₄ to pH ~2.0) start->acidify Input Material extract Liquid-Liquid Extraction (with organic solvent like Butanol or Ethyl Acetate) acidify->extract separate Phase Separation extract->separate aqueous Aqueous Phase (Sugars, Salts) separate->aqueous Waste organic Organic Phase (Aconitic Acid in Solvent) separate->organic Product evap Solvent Evaporation (under reduced pressure) organic->evap crude Crude Aconitic Acid evap->crude purify Recrystallization (e.g., from Glacial Acetic Acid or Water) crude->purify final Pure Crystalline Aconitic Acid purify->final

Caption: Workflow for the extraction and purification of aconitic acid from molasses.

Protocol Outline:

  • Acidification: The starting material, such as sugarcane molasses, is diluted and acidified to a pH of approximately 2.0 with a strong acid like sulfuric acid. This converts the aconitate salts into the free acid form, which is more soluble in organic solvents.[7]

  • Solvent Extraction: The acidified solution is subjected to liquid-liquid extraction using a suitable organic solvent. Butanol and ethyl acetate are commonly used.[6][7] Butanol extraction often yields more aconitic acid but with lower purity, while ethyl acetate can provide higher purity.[6]

  • Phase Separation: The mixture is allowed to separate into an aqueous phase (containing sugars and other polar compounds) and an organic phase (containing the dissolved aconitic acid). The organic phase is collected.

  • Solvent Removal: The solvent is removed from the organic phase, typically by evaporation under reduced pressure, to yield crude aconitic acid.

  • Purification: The crude product is purified by recrystallization from a solvent such as water or glacial acetic acid to obtain pure aconitic acid crystals.

Biochemical Significance: Role in the Citric Acid Cycle

The conversion of citrate to isocitrate is a critical step in the citric acid cycle, as it transforms a tertiary alcohol (citrate), which cannot be readily oxidized, into a secondary alcohol (isocitrate) that can be.[12] This isomerization is facilitated by the enzyme aconitase, with cis-aconitate as an essential, though transient, intermediate.[14]

G cluster_krebs Step 2 of the Krebs Cycle substrate substrate intermediate intermediate enzyme enzyme Citrate Citrate Aconitase1 Aconitase Citrate->Aconitase1 CisAconitate cis-Aconitate (Enzyme-Bound Intermediate) Aconitase2 Aconitase CisAconitate->Aconitase2 Isocitrate Isocitrate Aconitase1->CisAconitate Dehydration H2O_out H₂O Aconitase1->H2O_out Aconitase2->Isocitrate Hydration H2O_in H₂O H2O_in->Aconitase2 invis1 invis2

Caption: Isomerization of citrate to isocitrate via cis-aconitate in the Krebs cycle.

This enzymatic reaction is a cornerstone of aerobic respiration, linking the initial entry of acetyl-CoA into the cycle with the subsequent oxidative decarboxylation steps that generate reducing equivalents (NADH) for ATP production.[11][19]

References

An In-depth Technical Guide to the Physical Properties of cis-Aconitic Acid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of cis-aconitic acid crystals. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document presents quantitative data in structured tables, outlines detailed experimental protocols for key physical property determination, and includes visualizations to illustrate relevant biochemical pathways.

Molecular and Chemical Properties

cis-Aconitic acid, systematically named (Z)-prop-1-ene-1,2,3-tricarboxylic acid, is a tricarboxylic acid that plays a crucial role as an intermediate in the citric acid cycle (Krebs cycle).[1][2] Its chemical structure consists of a propene backbone with three carboxyl groups.[3]

PropertyValueReference
Molecular FormulaC₆H₆O₆[4]
Molecular Weight174.11 g/mol [4]
IUPAC Name(Z)-prop-1-ene-1,2,3-tricarboxylic acid[4]
CAS Number585-84-2[5]
AppearanceColorless to yellow flake crystal or white to yellowish powder.[6]

Crystallographic and Physical Properties

The crystalline form of cis-aconitic acid exhibits specific physical properties that are critical for its handling, formulation, and analysis.

PropertyValueReference
Melting Point122-125 °C[3][4][7][8][9]
Density1.660 - 1.7 g/cm³[3][7]
Water Solubility400.0 mg/mL at 25 °C; 1 g in 2 mL of water at 25 °C.[3][4][10]
Solubility in Other SolventsSoluble in alcohol; slightly soluble in ether.[3][6][8]
pKa ValuespKa1: 1.95, pKa2: 2.78, pKa3: 4.41, pKa4: 6.21[5][6][8]
StabilityHygroscopic and light-sensitive.[6][8]

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of cis-aconitic acid.

SpectroscopyDataReference
¹H NMR (in D₂O, pH 7.4)δ 5.65 (s, 1H), δ 3.09 (s, 2H)[4]
¹³C NMR (in D₂O, pH 7.4)δ 181.74, 179.97, 177.54, 146.49, 126.23, 46.13[4][11]
Infrared (IR) The IR spectrum shows characteristic peaks for C=O stretching of the carboxylic acid groups, C=C stretching of the alkene, and O-H stretching.[12]

Experimental Protocols

The following are detailed methodologies for determining key physical properties of cis-aconitic acid.

Determination of Melting Point

The melting point of cis-aconitic acid crystals can be determined using the capillary method with a melting point apparatus.[13][14][15]

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the cis-aconitic acid sample is dry and finely powdered using a mortar and pestle.[13]

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[15]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 5-10 °C per minute for an initial approximate determination.[15]

  • Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point of the sample.[15]

Determination of Solubility

The solubility of cis-aconitic acid in various solvents can be determined by the shake-flask method.[16][17][18]

Apparatus:

  • Analytical balance

  • Volumetric flasks

  • Test tubes or vials with screw caps

  • Shaker or magnetic stirrer

  • Temperature-controlled bath

Procedure:

  • Prepare a series of test tubes or vials.

  • Accurately weigh a small amount of cis-aconitic acid and add it to a known volume of the solvent (e.g., water, ethanol, ether) in a test tube.[17]

  • Seal the tubes and place them in a temperature-controlled bath set to 25 °C.

  • Agitate the samples using a shaker or magnetic stirrer for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • After agitation, allow the samples to stand undisturbed for a period to allow any undissolved solid to settle.

  • Carefully extract a known volume of the supernatant (the clear liquid).

  • Analyze the concentration of cis-aconitic acid in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or titration. The concentration at saturation is the solubility.

Determination of pKa Values

The acid dissociation constants (pKa) of the polyprotic cis-aconitic acid can be determined by potentiometric titration.

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Accurately weigh a sample of cis-aconitic acid and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Begin stirring the solution gently.

  • Record the initial pH of the solution.

  • Add the standardized NaOH solution from the burette in small, known increments.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence points, which will be indicated by sharp changes in pH.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa values can be determined from the pH at the half-equivalence points. For a triprotic acid, there will be three pKa values corresponding to the three carboxylic acid groups.

Biochemical Pathway

cis-Aconitic acid is a key intermediate in the Krebs cycle, where it is formed from citrate (B86180) and then converted to isocitrate.[1][19] This isomerization is a critical step in the central metabolic pathway for energy production in aerobic organisms.

Krebs_Cycle_Intermediate Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase (-H₂O) Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase (+H₂O)

References

An In-Depth Technical Guide to the Solubility of (Z)-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (Z)-Aconitic acid, also known as cis-Aconitic acid, in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical applications where understanding the solubility of this compound is critical. The information presented herein is compiled from various scientific sources and is supplemented with detailed experimental protocols and visualizations to facilitate a deeper understanding of the subject matter.

Introduction to this compound

This compound is a tricarboxylic acid that plays a role as an intermediate in the citric acid cycle (Krebs cycle). Its chemical structure and properties, particularly its solubility, are of significant interest in various fields, including biochemistry, pharmacology, and synthetic chemistry. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Therefore, a thorough understanding of the solubility profile of this compound is essential for its application in drug formulation and development.

Solubility Data of this compound

The solubility of this compound has been determined in a range of common laboratory solvents. The quantitative data are summarized in the table below for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the crystalline form of the solute.

SolventTemperature (°C)SolubilityNotes
Water131 g in 5.5 mL (~181.8 mg/mL)-
Water15333 mg/mL-
Water251 g in 2 mL (500 mg/mL)[1]Also reported as 400 mg/mL[1][2]
Ethanol (88%)121 g in 2 parts (~500 mg/mL)Soluble in alcohol[3][4]
Ethanol-Soluble[3]
Diethyl Ether-Slightly Soluble[3][4]
Methanol-Slightly Soluble[5]
Dimethyl Sulfoxide (DMSO)-34 mg/mL (195.28 mM)Sonication is recommended[6]
Aqueous Base-Slightly Soluble[5]

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound is a fundamental experimental procedure. Below are detailed methodologies for key experiments that can be employed to ascertain its solubility in various solvents.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials or flasks containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

  • Equilibration: Seal the containers and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining undissolved microparticles, filter the aliquot using a syringe filter that is compatible with the solvent and does not adsorb the solute.

  • Quantification: Dilute the filtered solution to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L, by taking into account the dilution factor.

Qualitative Solubility Assessment in Acidic and Basic Solutions

For ionizable compounds like carboxylic acids, solubility is highly dependent on the pH of the medium. A qualitative assessment in acidic and basic solutions can provide valuable insights.

Objective: To determine if this compound, a carboxylic acid, exhibits enhanced solubility in basic solutions due to salt formation.

Materials:

  • This compound (solid)

  • Deionized water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • Test tubes and vortex mixer

Procedure:

  • Water Solubility Test: To a test tube, add approximately 25 mg of this compound and 0.75 mL of deionized water. Vigorously shake or vortex the mixture and observe if the solid dissolves.[8]

  • 5% NaOH Solubility Test: To a separate test tube, add approximately 25 mg of this compound and 0.75 mL of 5% NaOH solution. Observe for dissolution. Carboxylic acids are expected to react with a strong base like NaOH to form a more soluble sodium salt.[9][10]

  • 5% NaHCO₃ Solubility Test: In another test tube, add approximately 25 mg of this compound and 0.75 mL of 5% NaHCO₃ solution. Observe for both dissolution and the evolution of carbon dioxide gas (effervescence), which is a characteristic reaction of a carboxylic acid with a weak base like sodium bicarbonate.[9][10]

Interpretation of Results:

  • Solubility in water indicates the intrinsic aqueous solubility of the non-ionized form.

  • Solubility in 5% NaOH suggests the presence of an acidic functional group.

  • Solubility in 5% NaHCO₃ with effervescence is a strong indication of a carboxylic acid.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound like this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep Weigh excess this compound add_solvent Add known volume of solvent prep->add_solvent agitate Agitate at constant temperature (e.g., 24-72h) add_solvent->agitate sediment Sedimentation / Centrifugation agitate->sediment filtrate Filter supernatant sediment->filtrate dilute Dilute sample filtrate->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: General workflow for equilibrium solubility determination.

This guide provides foundational knowledge on the solubility of this compound, which is crucial for its handling and application in scientific research and development. The provided data and protocols serve as a starting point for more specific and in-depth investigations tailored to particular research needs.

References

The Dichotomy of Aconitic Acid: A Technical Guide to the Stereoisomerism of Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aconitic acid, a tricarboxylic acid with the chemical formula C₆H₆O₆, exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid. This stereoisomerism, dictated by the arrangement of carboxyl groups around a carbon-carbon double bond, gives rise to distinct physicochemical properties and profoundly different biological roles. This technical guide provides an in-depth exploration of the core differences between these two isomers, offering valuable insights for researchers in metabolic studies, natural product chemistry, and drug development.

Comparative Physicochemical Properties

The distinct spatial arrangement of functional groups in cis- and trans-aconitic acid directly influences their physical and chemical characteristics. The trans-isomer is generally the more stable form.[1] A summary of their key quantitative properties is presented in Table 1.

Propertycis-Aconitic Acidtrans-Aconitic Acid
Molar Mass ( g/mol ) 174.11[2]174.11
Melting Point (°C) 125[2]190 (decomposes)[3]
pKa values pKa₁: 2.78, pKa₂: 4.41, pKa₃: 6.21[3]pKa₁: 2.80, pKa₂: 4.46[3]
Solubility in water 400.0 mg/mL[2]Data not readily available, but generally less soluble than the cis-isomer.
Appearance White solid[3]Colorless crystals[3]

Biological Significance and Signaling Pathways

The stereochemistry of aconitic acid is pivotal to its function in biological systems. The cis- and trans-isomers play remarkably different roles, from central metabolism to chemical defense.

cis-Aconitic Acid: The Fleeting Intermediate of the TCA Cycle

cis-Aconitic acid is a crucial, albeit transient, intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for cellular energy production.[4] It is formed through the dehydration of citric acid, a reaction catalyzed by the enzyme aconitase. Subsequently, the same enzyme catalyzes the hydration of cis-aconitic acid to isocitrate.[5] The stereospecificity of aconitase is absolute, ensuring the correct isomeric form is processed in the metabolic pathway.

TCA_Cycle_Focus cluster_TCA Tricarboxylic Acid (TCA) Cycle Citrate (B86180) Citrate Aconitase Aconitase Citrate->Aconitase cis_Aconitate cis-Aconitate cis_Aconitate->Aconitase Isocitrate Isocitrate Aconitase->cis_Aconitate - H₂O Aconitase->Isocitrate + H₂O

Figure 1: Role of cis-aconitic acid in the TCA cycle.
trans-Aconitic Acid: A Stable Metabolite with Diverse Bioactivities

In contrast to its cis-counterpart, trans-aconitic acid is a more stable molecule and accumulates in various plants, including sugarcane and grasses.[1] It is not an intermediate in the TCA cycle but can be formed from cis-aconitic acid through the action of aconitate isomerase. trans-Aconitic acid exhibits several notable biological activities, including nematicidal, anti-leishmanial, and anti-inflammatory properties.[6][7]

The nematicidal activity of trans-aconitic acid is attributed to its ability to inhibit aconitase in target organisms like the root-knot nematode Meloidogyne incognita.[8] By competitively inhibiting this key enzyme of the TCA cycle, trans-aconitic acid disrupts cellular energy metabolism, leading to nematode mortality.[8][9]

Nematicidal_Action cluster_nematode Nematode Metabolism trans_Aconitic_Acid trans-Aconitic Acid Nematode_Cell Nematode Cell trans_Aconitic_Acid->Nematode_Cell Aconitase Aconitase trans_Aconitic_Acid->Aconitase Inhibits TCA_Cycle TCA Cycle TCA_Cycle->Aconitase contains Energy_Production ATP Production Aconitase->Energy_Production enables Cell_Death Cell Death Energy_Production->Cell_Death leads to (when inhibited)

Figure 2: Proposed mechanism of nematicidal action of trans-aconitic acid.

Experimental Protocols

The differentiation, quantification, and interconversion of cis- and trans-aconitic acid are common requirements in research. The following sections provide detailed methodologies for key experiments.

Isomerization of Aconitic Acid (Chemical Method)

This protocol describes the acid-catalyzed isomerization of cis-aconitic acid to the more stable trans-isomer. A similar principle can be applied to study the equilibrium between the two isomers.

Materials:

  • cis-Aconitic acid

  • Hydrochloric acid (6 M)

  • Deionized water

  • Heating apparatus (hot plate or immersion heater)

  • Reaction vials

  • Ice bath

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Dissolve a known quantity of cis-aconitic acid in deionized water in a reaction vial.

  • Add a catalytic amount of 6 M hydrochloric acid to the solution.

  • Heat the solution gently for a specified period to induce isomerization. The progress of the reaction can be monitored by taking aliquots at different time points.

  • After heating, cool the reaction mixture in an ice bath to promote the precipitation of the less soluble trans-aconitic acid.

  • Isolate the precipitated product by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the crystals and characterize them (e.g., by melting point determination, HPLC, or spectroscopy) to confirm the conversion to trans-aconitic acid.

Isomerization_Workflow Start Start: cis-Aconitic Acid in solution Add_Acid Add HCl (catalyst) Start->Add_Acid Heat Apply Heat Add_Acid->Heat Cool Cool in Ice Bath Heat->Cool Filter Vacuum Filtration Cool->Filter Analyze Analyze Product (trans-Aconitic Acid) Filter->Analyze

Figure 3: Experimental workflow for chemical isomerization.
HPLC Analysis of Aconitic Acid Isomers

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of cis- and trans-aconitic acid.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A reverse-phase C18 column or a specialized organic acid analysis column can be used.[10]

  • Mobile Phase: An isocratic mobile phase consisting of an acidic aqueous buffer (e.g., dilute phosphoric acid or formic acid in water) and an organic modifier like acetonitrile (B52724) is commonly employed.[11]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength around 210 nm is effective for detecting the carboxyl groups.

  • Temperature: Column temperature can be controlled (e.g., 35-45 °C) to improve peak shape and resolution.

Procedure:

  • Standard Preparation: Prepare stock solutions of pure cis- and trans-aconitic acid in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute and filter the experimental samples through a 0.22 µm syringe filter before injection.

  • Injection: Inject a fixed volume of the standards and samples onto the HPLC column.

  • Data Analysis: Identify the peaks corresponding to cis- and trans-aconitic acid based on their retention times, which are determined from the injection of pure standards. Quantify the concentration of each isomer in the samples by comparing their peak areas to the calibration curve.

Enzymatic Assay of Aconitase Activity

The activity of aconitase, the enzyme that interconverts citrate and isocitrate via cis-aconitate, can be measured using a coupled enzyme assay. This method is indirect but highly sensitive.

Principle: Aconitase activity is measured by monitoring the formation of isocitrate from citrate. The isocitrate is then oxidized by isocitrate dehydrogenase, which reduces NADP⁺ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.

Materials:

  • Sample containing aconitase (e.g., cell lysate, tissue homogenate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Citrate solution (substrate)

  • Isocitrate dehydrogenase

  • NADP⁺

  • Manganese chloride (MnCl₂) or Magnesium chloride (MgCl₂) (cofactor for isocitrate dehydrogenase)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADP⁺, MnCl₂ or MgCl₂, and isocitrate dehydrogenase.

  • Add the sample containing aconitase to the reaction mixture and incubate briefly.

  • Initiate the reaction by adding the citrate substrate.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • The rate of increase in absorbance is directly proportional to the aconitase activity in the sample. The activity can be calculated using the molar extinction coefficient of NADPH.

Conclusion

The stereoisomers of aconitic acid, cis and trans, provide a compelling example of how a subtle change in molecular geometry can lead to vastly different biological functions. While cis-aconitic acid plays a fleeting but essential role in the central metabolism of virtually all aerobic organisms, its more stable counterpart, trans-aconitic acid, has been co-opted by some organisms for specialized functions, including chemical defense. A thorough understanding of the properties, biological roles, and analytical methods associated with these isomers is crucial for researchers in a wide array of scientific disciplines, from fundamental biochemistry to the development of novel pharmaceuticals and agrochemicals. The data and protocols presented in this guide offer a solid foundation for further investigation into the fascinating world of aconitic acid stereoisomerism.

References

(Z)-Aconitic Acid: A Lynchpin of Metabolism and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(Z)-Aconitic acid, also known as cis-aconitic acid, is a critical intermediate in the Krebs cycle, a fundamental metabolic pathway for energy production in aerobic organisms. This guide provides a comprehensive overview of its core metabolic functions, enzymatic regulation, and its emerging roles in other cellular processes. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the intricacies of cellular metabolism and the therapeutic potential of targeting metabolic pathways.

Core Metabolic Function: The Bridge in the Krebs Cycle

This compound serves as a transient intermediate in the Krebs cycle, facilitating the conversion of citrate (B86180) to isocitrate.[1][2][3] This isomerization is a crucial step that prepares the molecule for subsequent oxidative decarboxylation reactions, which are central to the cycle's energy-yielding processes.[4] The reaction is catalyzed by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3), which is present in both the mitochondria and the cytosol.[4][5]

The conversion proceeds in a two-step hydration-dehydration mechanism, with this compound being the enzyme-bound intermediate.[2] Citrate is first dehydrated to form cis-aconitate, which then remains bound to the enzyme and is subsequently hydrated to form isocitrate.[1][6] This stereospecific reaction is essential for the correct positioning of the hydroxyl group for the subsequent action of isocitrate dehydrogenase.

Signaling Pathway: The Krebs Cycle

The central role of this compound is best visualized within the context of the Krebs Cycle.

Krebs_Cycle Citrate Citrate cis_Aconitate (Z)-Aconitic acid Citrate->cis_Aconitate Isocitrate Isocitrate cis_Aconitate->Isocitrate alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate

Figure 1: The role of this compound in the Krebs Cycle.

The Enzyme: Aconitase

Aconitase is an iron-sulfur protein that exists in two isoforms: mitochondrial aconitase (ACO2) and cytosolic aconitase (ACO1).[4][5] The active site of aconitase contains a [4Fe-4S] cluster that is essential for its catalytic activity.[2][7] This cluster directly participates in the binding of the substrate and the catalytic hydration-dehydration reactions.[2]

Interestingly, cytosolic aconitase (ACO1) is a bifunctional protein. When cellular iron levels are sufficient, it functions as an active aconitase. However, under iron-deficient conditions, the [4Fe-4S] cluster is lost, and the apoenzyme functions as an iron regulatory protein (IRP1).[5] As IRP1, it binds to iron-responsive elements (IREs) in messenger RNAs (mRNAs) that code for proteins involved in iron metabolism, thereby regulating iron homeostasis.[8]

Quantitative Data

Understanding the cellular concentrations of this compound and the kinetic parameters of aconitase is crucial for comprehending its metabolic significance.

Table 1: Cellular and Fluid Concentrations of this compound
Biological MatrixOrganism/Cell TypeConcentrationReference
UrineHuman0 - 40.54 µg/mg creatinine[8]
UrineHuman10 - 36 mmol/mol creatinine[9]
UrineHuman126.3 - 668.9 nmol/mg Creatinine

Note: Urinary concentrations can vary significantly based on diet, physiological state, and analytical methodology.

Table 2: Kinetic Parameters of Aconitase
Enzyme SourceSubstrateKm (mM)Vmax (units/mg)Reference
Human Mitochondrial Aconitase (recombinant)cis-Aconitate--[10]
Human Mitochondrial Aconitase (recombinant)Citrate--[10]
Human Mitochondrial Aconitase (recombinant)Isocitrate--[10]
Rat Liver Cytosolic AconitaseCitrate--[11]
Rat Liver Cytosolic AconitaseIsocitrate--[11]
Rat Liver Mitochondrial AconitaseCitrate--[11]
Rat Liver Mitochondrial AconitaseIsocitrate--[11]

Note: Specific Km and Vmax values for cis-aconitate are often difficult to determine due to it being a transient, enzyme-bound intermediate. The provided references indicate the determination of kinetic parameters for the overall reactions catalyzed by aconitase.

Table 3: Inhibition of Aconitase
InhibitorEnzyme SourceInhibition TypeKi (mM)Reference
trans-AconitatePig HeartNon-competitive (with citrate/isocitrate)-[12]
trans-AconitatePig HeartCompetitive (with cis-aconitate)-[12]
AconitinePig HeartNon-competitive0.11 ± 0.01[13]
Fluorocitrate-Competitive-[2]

Beyond the Krebs Cycle: A Precursor for Itaconate

In activated immune cells, particularly macrophages, this compound is diverted from the Krebs cycle to synthesize itaconate, a metabolite with potent immunomodulatory and anti-inflammatory properties.[9][14] This conversion is catalyzed by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1).[9][14]

The synthesis of itaconate represents a key metabolic reprogramming event during an immune response. Itaconate exerts its effects by inhibiting the enzyme succinate (B1194679) dehydrogenase (complex II of the electron transport chain) and by alkylating proteins, which modulates various signaling pathways.[14]

Signaling Pathway: Itaconate Synthesis

Itaconate_Synthesis Citrate Citrate cis_Aconitate (Z)-Aconitic acid Citrate->cis_Aconitate Itaconate Itaconate cis_Aconitate->Itaconate ACOD1 (IRG1) Krebs_Cycle Krebs Cycle (Isocitrate) cis_Aconitate->Krebs_Cycle Aconitase Immune_Response Immunomodulation & Anti-inflammatory Effects Itaconate->Immune_Response

Figure 2: Diversion of this compound for Itaconate synthesis.

Experimental Protocols

Accurate measurement of this compound and the activity of aconitase are fundamental for research in this area.

Quantification of this compound by LC-MS/MS

Principle: This method utilizes the high sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of this compound in biological samples.

Methodology:

  • Sample Preparation:

    • For cell extracts, quench metabolism with cold methanol (B129727) and extract metabolites using a suitable solvent system (e.g., 80% methanol).[15]

    • For tissue samples, homogenize in a cold buffer and deproteinize using methods such as protein precipitation with organic solvents.

    • For plasma or other biofluids, perform protein precipitation.

    • Centrifuge to remove debris and collect the supernatant.

  • Chromatographic Separation:

    • Use a reversed-phase C18 column or a specialized column for organic acids.

    • Employ an ion-pairing agent, such as tributylamine, in the mobile phase to improve retention and peak shape of the highly polar aconitic acid.[15]

    • A typical mobile phase could consist of an aqueous solution with the ion-pairing agent and an organic modifier like methanol or acetonitrile, run in a gradient.

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Perform multiple reaction monitoring (MRM) for quantification. The precursor ion for this compound is m/z 173.0, and characteristic product ions for fragmentation would be monitored (e.g., m/z 129.0, 85.0).

    • Use a stable isotope-labeled internal standard for accurate quantification.

Aconitase Activity Assay

Principle: Aconitase activity is typically measured using a coupled enzyme assay. The conversion of isocitrate to α-ketoglutarate by isocitrate dehydrogenase (IDH) is coupled to the reduction of NADP⁺ to NADPH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.[12]

Methodology:

  • Sample Preparation:

    • Prepare cell or tissue lysates in a suitable buffer containing a detergent (e.g., Triton X-100) and citrate to stabilize the aconitase enzyme.[12]

    • For measuring mitochondrial aconitase activity specifically, isolate mitochondria from the sample.

  • Assay Reaction:

    • Prepare a reaction mixture containing:

      • Buffer (e.g., Tris-HCl, pH 7.4)

      • Substrate: this compound or citrate

      • NADP⁺

      • Isocitrate Dehydrogenase (NADP⁺-dependent)

      • MgCl₂ or MnCl₂ as a cofactor for IDH

    • Initiate the reaction by adding the sample lysate.

  • Measurement:

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of NADPH production is directly proportional to the aconitase activity in the sample.

    • Calculate the specific activity based on the protein concentration of the lysate.

Experimental Workflow: Aconitase Activity Assay

Aconitase_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Reaction cluster_measurement Measurement & Analysis Tissue_Cells Tissue or Cells Lysate_Prep Lysis in Stabilizing Buffer Tissue_Cells->Lysate_Prep Mito_Isolation Mitochondrial Isolation (Optional) Lysate_Prep->Mito_Isolation Protein_Quant Protein Quantification Lysate_Prep->Protein_Quant Add_Sample Add Sample Lysate Lysate_Prep->Add_Sample Reaction_Mix Prepare Reaction Mix: - Buffer - cis-Aconitate/Citrate - NADP⁺ - IDH - Mg²⁺/Mn²⁺ Reaction_Mix->Add_Sample Spectro Spectrophotometry (Absorbance at 340 nm) Add_Sample->Spectro Calc_Activity Calculate Specific Activity Spectro->Calc_Activity

Figure 3: Workflow for a coupled aconitase activity assay.

Conclusion

This compound, while a fleeting intermediate, holds a position of central importance in cellular metabolism. Its role as a pivot point in the Krebs cycle and as the precursor to the immunomodulatory metabolite itaconate highlights its significance beyond simple energy production. A thorough understanding of the regulation of aconitase and the metabolic fate of this compound is crucial for researchers in metabolism, immunology, and drug development. The methodologies outlined in this guide provide a foundation for the accurate investigation of this fundamental metabolite and its associated enzymatic machinery, paving the way for new discoveries and therapeutic strategies.

References

Endogenous Sources of Cis-Aconitic Acid in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-aconitic acid is a critical intermediate in central metabolism, primarily known for its role in the tricarboxylic acid (TCA) cycle. However, its endogenous sources and metabolic fates extend beyond this canonical pathway, implicating it in immunomodulation and cellular iron homeostasis. This technical guide provides a comprehensive overview of the endogenous production of cis-aconitic acid in mammals, detailing the enzymatic reactions, subcellular localizations, and metabolic branch points. We present quantitative data on cis-aconitic acid concentrations in various biological matrices, detailed experimental protocols for its quantification and related enzyme activity assays, and visual representations of the key metabolic pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Core Metabolic Pathways of Cis-Aconitic Acid Production

The primary endogenous source of cis-aconitic acid in mammals is the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production.[1] Within this cycle, cis-aconitate is an unstable intermediate in the reversible isomerization of citrate (B86180) to isocitrate.[2]

The Role of Aconitase Isozymes

This conversion is catalyzed by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3).[2] Mammalian cells possess two distinct aconitase isozymes with specific subcellular localizations and functions:

  • Mitochondrial Aconitase (ACO2): Located in the mitochondrial matrix, ACO2 is a key enzyme of the TCA cycle.[3] Its primary role is to facilitate the conversion of citrate, derived from the condensation of acetyl-CoA and oxaloacetate, into isocitrate, which then proceeds through the cycle to generate reducing equivalents (NADH and FADH2) for ATP production.[3]

  • Cytosolic Aconitase (ACO1) / Iron Regulatory Protein 1 (IRP1): Found in the cytosol, ACO1 is a bifunctional protein.[2] In its iron-sulfur cluster-bound form, it functions as an aconitase, catalyzing the same citrate-to-isocitrate isomerization as its mitochondrial counterpart.[2] However, under conditions of low cellular iron, the iron-sulfur cluster is lost, and the protein adopts a conformation that allows it to bind to iron-responsive elements (IREs) on messenger RNAs (mRNAs), thereby regulating the translation of proteins involved in iron uptake, storage, and utilization.[2]

A Branch Point in Immunity: Itaconic Acid Synthesis

In activated immune cells, particularly macrophages, cis-aconitic acid serves as a crucial metabolic branch point. A significant portion of cis-aconitate can be diverted from the TCA cycle for the synthesis of itaconic acid, a dicarboxylic acid with potent antimicrobial and immunomodulatory properties.[4][5] This diversion is catalyzed by the enzyme cis-aconitate decarboxylase (CAD) , also known as immune-responsive gene 1 (Irg1).[6] The expression of CAD is highly induced in response to inflammatory stimuli such as lipopolysaccharide (LPS).[6]

Quantitative Data on Cis-Aconitic Acid Levels

The concentration of cis-aconitic acid in mammalian tissues and biofluids can vary depending on the metabolic state of the organism and the specific tissue. The following table summarizes available quantitative data.

Biological MatrixSpeciesConcentration RangeMethodReference(s)
Urine Human (Adult)10 - 36 mmol/mol creatinineNot specified[7]
Human (Adult)18 - 78 µg/mg creatinineNot specified[8]
Human (Adult)126.3 - 668.9 nmol/mg CreatinineNot specified[9]
Serum HumanLinearity: 11.72 to 12,000 ng/mLLC-MS/MS[1]
Plasma HumanNot detected (in healthy individuals)LC-MS/MS[10]
Liver MouseLinearity: 11.72 to 12,000 ng/mL (in tissue homogenate)LC-MS/MS[1]

Note: Quantitative data for cis-aconitic acid in specific tissues beyond what is listed is limited in publicly available literature. The provided linearity ranges from LC-MS/MS methods indicate the quantifiable range of the assay and not necessarily the physiological concentrations.

Experimental Protocols

This section provides detailed methodologies for the quantification of cis-aconitic acid and the measurement of key enzyme activities involved in its metabolism.

Quantification of Cis-Aconitic Acid by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like cis-aconitic acid in complex biological samples.[1][11][12][13]

3.1.1. Sample Preparation (General Protocol for Serum/Plasma/Tissue Homogenate) [1]

  • Protein Precipitation: To 100 µL of sample (serum, plasma, or tissue homogenate), add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., ¹³C-labeled cis-aconitic acid).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% formic acid in water).

3.1.2. LC-MS/MS Parameters [1]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Atlantis dC18, 2.1 mm × 100 mm, 3 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the analytes.

    • Flow Rate: Typically around 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for organic acids.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for cis-aconitic acid and the internal standard are monitored for quantification. The exact m/z values will depend on the specific instrument and derivatization method (if used).

Aconitase Activity Assay (Spectrophotometric)[14][15][16][17][18]

This assay measures the activity of aconitase by monitoring the formation of cis-aconitate from isocitrate, which absorbs light at 240 nm.[14][15]

3.2.1. Reagents

  • Aconitase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Isocitrate solution (substrate).

  • Sample (cell lysate or tissue homogenate).

3.2.2. Procedure

  • Sample Preparation: Prepare cell lysates or tissue homogenates in ice-cold assay buffer. Centrifuge to remove debris. Protein concentration should be determined.

  • Assay Setup: In a UV-transparent 96-well plate or cuvette, add the assay buffer and the sample.

  • Initiate Reaction: Add the isocitrate solution to start the reaction.

  • Spectrophotometric Measurement: Immediately measure the increase in absorbance at 240 nm over time (e.g., every 20-30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Calculation: The rate of change in absorbance is proportional to the aconitase activity. The activity can be calculated using the molar extinction coefficient of cis-aconitate at 240 nm.

Cis-Aconitate Decarboxylase (CAD) Activity Assay (Spectrophotometric)[19][20]

This recently developed assay quantifies CAD activity by measuring the production of itaconate from cis-aconitate.[16]

3.3.1. Reagents

  • Reaction Buffer (e.g., 0.2 M sodium phosphate (B84403) buffer, pH 6.5).[17]

  • Cis-aconitate solution (substrate).

  • Purified enzyme or cell lysate containing CAD.

  • Reagents for the Fürth-Herrmann reaction (for colorimetric detection of itaconate).[16]

3.3.2. Procedure [17]

  • Enzyme Reaction: Incubate the enzyme sample with cis-aconitate in the reaction buffer at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction, for example, by heat inactivation.

  • Itaconate Quantification: Quantify the produced itaconate using a suitable method. A spectrophotometric method based on the Fürth-Herrmann reaction has been described, which leverages distinct absorbance ratios of cis-aconitate and itaconate at 386 nm and 440 nm.[16] Alternatively, HPLC or LC-MS/MS can be used for more specific quantification.

Subcellular Fractionation[22][23][24][25][26][27]

To determine the subcellular localization of cis-aconitic acid and its metabolizing enzymes, subcellular fractionation is employed to separate cellular components.

3.4.1. General Protocol for Cultured Mammalian Cells [18]

  • Cell Lysis: Resuspend cultured cells in a hypotonic buffer and disrupt the cell membrane using a Dounce homogenizer or by passing the suspension through a narrow-gauge needle.

  • Nuclear Fraction Isolation: Centrifuge the lysate at a low speed (e.g., 700-1,000 x g) to pellet the nuclei.

  • Mitochondrial Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) to pellet the mitochondria.

  • Cytosolic and Microsomal Fraction Separation: The resulting supernatant is the cytosolic fraction. The microsomal fraction (containing endoplasmic reticulum and other small vesicles) can be pelleted by ultracentrifugation of the supernatant at a very high speed (e.g., 100,000 x g).

  • Fraction Purity Assessment: The purity of each fraction should be confirmed by Western blotting for marker proteins specific to each compartment (e.g., Histone H3 for the nucleus, COX IV for mitochondria, and GAPDH for the cytosol).

Visualization of Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key metabolic pathways and a general experimental workflow.

Cis_Aconitic_Acid_Metabolism cluster_mito Mitochondrion cluster_cyto Cytosol Citrate Citrate Cis_Aconitate cis-Aconitate Citrate->Cis_Aconitate Aconitase Isocitrate Isocitrate Cis_Aconitate->Isocitrate Aconitase Itaconic_Acid Itaconic Acid Cis_Aconitate->Itaconic_Acid CAD/Irg1 (in immune cells) TCA_Cycle TCA Cycle Isocitrate->TCA_Cycle Isocitrate Dehydrogenase Aconitase_Mito ACO2 (Mitochondria) Aconitase_Cyto ACO1/IRP1 (Cytosol) CAD CAD/Irg1 (Mitochondria)

Caption: Central role of cis-aconitic acid in mammalian metabolism.

Experimental_Workflow_Cis_Aconitate Sample Biological Sample (Tissue, Cells, Biofluid) Homogenization Homogenization / Lysis Sample->Homogenization Fractionation Subcellular Fractionation (Optional) Homogenization->Fractionation Extraction Metabolite Extraction (e.g., Protein Precipitation) Homogenization->Extraction EnzymeAssay Enzyme Activity Assays (Aconitase, CAD) Homogenization->EnzymeAssay Cytosol Cytosolic Fraction Fractionation->Cytosol Mitochondria Mitochondrial Fraction Fractionation->Mitochondria Nuclei Nuclear Fraction Fractionation->Nuclei Fractionation->EnzymeAssay Cytosol->Extraction Mitochondria->Extraction LCMS LC-MS/MS Quantification of cis-Aconitic Acid Extraction->LCMS DataAnalysis Data Analysis and Interpretation LCMS->DataAnalysis EnzymeAssay->DataAnalysis

Caption: General workflow for cis-aconitic acid analysis.

Conclusion

Cis-aconitic acid is a centrally located metabolite with significant roles in both energy metabolism and immune regulation. Its production is tightly controlled by the aconitase isozymes in the mitochondria and cytosol, with a key metabolic branch point leading to itaconic acid synthesis in immune cells. The methodologies outlined in this guide provide a robust framework for the accurate quantification of cis-aconitic acid and the characterization of its associated enzymatic activities. A deeper understanding of the endogenous sources and regulation of cis-aconitic acid will be crucial for elucidating its role in various physiological and pathological conditions and for the development of novel therapeutic strategies targeting these pathways.

References

Function of Cis-Aconitate in Cellular Respiration: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cis-aconitate is a critical, yet transient, intermediate in the tricarboxylic acid (TCA) cycle, the central hub of cellular respiration.[1][2] Its primary function is to serve as the intermediary in the stereospecific isomerization of citrate (B86180) to isocitrate, a reaction catalyzed by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3).[3] This conversion is a pivotal step, as it transforms the tertiary alcohol of citrate, which is not readily oxidizable, into the secondary alcohol of isocitrate, which can be subsequently dehydrogenated to fuel the production of NADH.[4] Beyond its canonical role in the TCA cycle, cis-aconitate also represents a key metabolic branch point. Under specific conditions, such as macrophage activation, cis-aconitate is diverted from the TCA cycle and decarboxylated by cis-aconitate decarboxylase (CAD/ACOD1) to produce itaconate, a molecule with significant immunomodulatory and antimicrobial functions.[5][6][7] This guide provides an in-depth examination of the enzymatic mechanism, kinetics, regulation, and experimental analysis of cis-aconitate, offering a comprehensive resource for professionals in biomedical research and drug development.

The Role of Cis-Aconitate in the Tricarboxylic Acid (TCA) Cycle

The conversion of citrate to isocitrate via the cis-aconitate intermediate is the second step of the TCA cycle.[8] This reaction is essential for the cycle to proceed, as subsequent steps involve the oxidative decarboxylation of isocitrate.[5][6] The enzyme responsible, aconitase, performs a dehydration of citrate to form the enzyme-bound intermediate cis-aconitate, followed by a hydration of cis-aconitate to yield isocitrate.[3][4] This two-step process effectively moves the hydroxyl group from the C3 to the C2 position, converting a tertiary alcohol to a secondary alcohol.[4]

TCACycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate Citrate Synthase oxaloacetate Oxaloacetate oxaloacetate->citrate cis_aconitate cis-Aconitate citrate->cis_aconitate Aconitase (Dehydration) isocitrate Isocitrate cis_aconitate->isocitrate Aconitase (Hydration) alpha_kg α-Ketoglutarate isocitrate->alpha_kg Isocitrate Dehydrogenase succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate malate->oxaloacetate

Figure 1: Position of cis-aconitate in the Tricarboxylic Acid (TCA) Cycle.

The Aconitase Mechanism: A Detailed View

Aconitase is an iron-sulfur protein that contains a [4Fe-4S] cluster in its active state.[8][9] This cluster is not involved in a redox reaction but rather plays a direct role in catalysis by binding the substrate and facilitating the dehydration and hydration steps.[3] The catalytic mechanism involves key amino acid residues, notably His-101 and Ser-642.[3]

The reaction proceeds as follows:

  • Dehydration: His-101 acts as a general acid, protonating the hydroxyl group on the C3 carbon of citrate, allowing it to leave as a water molecule.[3] Concurrently, Ser-642 acts as a general base, abstracting a proton from the C2 carbon.[3] This results in the formation of a double bond between C2 and C3, creating the cis-aconitate intermediate.[3]

  • Reorientation: A contentious step in the mechanism is the reorientation of the cis-aconitate intermediate. One hypothesis suggests that cis-aconitate is briefly released from the enzyme and then rebinds in a flipped orientation.[3] Another proposes that the intermediate remains bound and rotates 180° within the active site.[3] This "flip" is crucial for ensuring the correct stereochemistry of the final product.[3][10]

  • Hydration: The catalytic residues then reverse their roles. The now-basic histidine abstracts a proton from a water molecule, which then acts as a nucleophile, attacking the C2 carbon.[3] The protonated serine donates its proton to the C3 carbon, completing the hydration and forming (2R,3S)-isocitrate.[3]

Figure 2: The catalytic mechanism of the aconitase enzyme.

Quantitative Analysis

Equilibrium and Kinetics

The reaction catalyzed by aconitase is reversible, with the equilibrium mixture heavily favoring citrate.[11][12] The enzyme is subject to inhibition by various molecules, which can be critical for drug development targeting metabolic pathways.

Table 1: Equilibrium of the Aconitase Reaction

Component Equilibrium Percentage
Citrate ~91%
cis-Aconitate ~3%
Isocitrate ~6%

Data derived from reference[12].

Table 2: Known Inhibitors of Aconitase

Inhibitor Type of Inhibition Ki (Inhibition Constant) Mechanism of Action
Fluorocitrate Competitive - Formed from fluoroacetate, it binds tightly to the active site, halting the TCA cycle.[3][9]
trans-Aconitate Competitive - A geometric isomer of the intermediate that binds to the active site but cannot be processed.[9][12]
Aconitine (B1665448) Non-competitive 0.11 ± 0.01 mmol/L Binds to the enzyme with high affinity, suggesting a possible mechanism for its toxicity.[13]

| Nitrocitrate | Tight-binding | - | Considered a transition-state analog of the carbanion intermediate.[9] |

Cellular Concentrations

Measuring the precise intracellular concentration of cis-aconitate is challenging due to its transient nature. However, urinary excretion levels can provide insights into metabolic status.

Table 3: Reported Concentrations of Cis-Aconitate

Matrix Concentration Range Notes
Urine 0 - 40.54 ug/mg creatinine Optimal range reported in organic acid profiles.[14]
Urine 10 - 36 mmol/mol creatinine Optimal range from a different organic acid profile.[15]
Various Matrices (Serum, Plasma, Liver Tissue) Linearity from 11.72 to 12,000 ng/mL Linearity range for a validated LC-MS/MS method.[16]

Note: Direct comparison is difficult due to different units and normalization methods.

Regulatory Roles and Metabolic Fate of Cis-Aconitate

Sensitivity to Oxidative Stress

The [4Fe-4S] cluster of mitochondrial aconitase is highly sensitive to oxidation, particularly by superoxide (B77818) radicals.[3][12] This inactivation can lead to the release of iron and contribute to oxidative damage.[12] Consequently, aconitase activity is often used as a sensitive biomarker for mitochondrial oxidative stress.[11][17]

The Itaconate Shunt: A Metabolic Branch Point

In activated immune cells like macrophages, the TCA cycle is intentionally rewired.[5] The expression of the enzyme cis-aconitate decarboxylase (CAD), also known as Immune-Responsive Gene 1 (IRG1), is induced.[18] CAD diverts cis-aconitate from the TCA cycle by catalyzing its decarboxylation to produce itaconate.[7] Itaconate has antimicrobial properties, partly through the inhibition of isocitrate lyase in bacteria, and also exerts anti-inflammatory effects in the host.[5][19]

MetabolicFate Citrate Citrate CisAconitate cis-Aconitate Citrate->CisAconitate Aconitase Isocitrate Isocitrate CisAconitate->Isocitrate Aconitase (Canonical Pathway) Itaconate Itaconate CisAconitate->Itaconate cis-Aconitate Decarboxylase (CAD / ACOD1) (Immune Cells) TCA_Cycle To rest of TCA Cycle Isocitrate->TCA_Cycle Immune_Response Antimicrobial & Anti-inflammatory Functions Itaconate->Immune_Response

Figure 3: The metabolic fate of cis-aconitate as a key branch point.

Table 4: Kinetic Parameters of Cis-Aconitate Decarboxylase (CAD/ACOD1) at pH 6.5, 37°C

Enzyme Source Kм (Michaelis Constant) kcat (Catalytic Rate Constant)
Human (hCAD) ~0.5 mM ~1.0 s⁻¹
Mouse (mCAD) ~0.5 mM > 3.0 s⁻¹
Aspergillus terreus (aCAD) > 2.0 mM > 10.0 s⁻¹

Data adapted from Chen et al. (2019).[7][20] Note: Values are approximate based on graphical representation in the source.

Experimental Protocols

Protocol 1: Spectrophotometric Assay of Aconitase Activity

This is a coupled enzyme assay that measures the rate of NADP⁺ reduction, which is proportional to the rate of isocitrate formation.[17][21]

Methodology:

  • Sample Preparation: Homogenize tissues (~20-40 mg) or cells (~1x10⁶) in 100 µL of ice-cold assay buffer. Centrifuge to remove debris. The supernatant contains cytosolic aconitase (ACO1). For mitochondrial aconitase (ACO2), pellet the mitochondria from the supernatant by further centrifugation (e.g., 20,000 x g for 15 min), lyse the pellet, and resuspend in assay buffer.[17]

  • Enzyme Activation (Optional but Recommended): Aconitase can lose activity during isolation. Incubate the sample extract on ice for 1 hour with an activation solution containing a reducing agent (e.g., cysteine) and ferrous iron (e.g., (NH₄)Fe(SO₄)₂).[17]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer (pH 7.4), NADP⁺, and a sufficient amount of purified isocitrate dehydrogenase (IDH).

  • Initiation of Reaction: Add the activated sample to the wells. Initiate the reaction by adding the substrate, citrate (or cis-aconitate). A sample blank without the substrate should be run for each sample to control for background activity.[17]

  • Measurement: Immediately begin monitoring the increase in absorbance at 340 nm (for NADPH) or use a colorimetric developer that produces a product measurable at 450 nm, as in some commercial kits.[17] The rate of change in absorbance is proportional to aconitase activity.

  • Calculation: Calculate activity using a standard curve of isocitrate and the Beer-Lambert law. Activity is typically expressed as units/mg protein, where one unit isomerizes 1.0 µmole of citrate to isocitrate per minute at a specific pH and temperature.[17]

AssayWorkflow start Start: Cell/Tissue Sample homogenize 1. Homogenize in Assay Buffer start->homogenize centrifuge 2. Centrifuge (remove debris) homogenize->centrifuge activate 3. Activate Enzyme (Fe²⁺, Cysteine) centrifuge->activate add_sample 5. Add Activated Sample to Reaction Mix activate->add_sample reaction_setup 4. Prepare Reaction Mix (NADP⁺, IDH) reaction_setup->add_sample add_substrate 6. Initiate with Substrate (Citrate) add_sample->add_substrate measure 7. Measure Absorbance (340 nm or 450 nm) add_substrate->measure end End: Calculate Activity measure->end

References

Methodological & Application

Application Notes: Synthesis of (Z)-Aconitic Acid from Citric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Z)-Aconitic acid, also known as cis-aconitic acid, is a tricarboxylic acid that serves as an important intermediate in the Krebs cycle (citric acid cycle), where it is formed by the dehydration of citric acid catalyzed by the enzyme aconitase.[1][2][3] Beyond its biological role, aconitic acid and its esters have applications in the chemical industry for the synthesis of polymers and as cross-linking agents.[4] The conversion of the widely available and bio-based citric acid into value-added chemicals like aconitic acid is a subject of significant interest.[5]

The most common laboratory-scale synthesis of aconitic acid involves the dehydration of citric acid using a strong acid catalyst, such as concentrated sulfuric acid.[1][3] This chemical process typically yields a mixture of the (Z) and (E) isomers of aconitic acid.[6] While enzymatic conversion is highly specific for the (Z)-isomer, the chemical dehydration method is a more accessible route for general laboratory synthesis.[6] The protocol outlined below is a well-established method for this transformation.

Chemical Transformation Overview

The synthesis proceeds via an acid-catalyzed dehydration reaction. The hydroxyl group of citric acid is protonated by sulfuric acid, forming a good leaving group (water). Subsequent elimination of a proton from an adjacent carbon atom results in the formation of a carbon-carbon double bond, yielding aconitic acid.

Experimental Protocol: Dehydration of Citric Acid

This protocol is adapted from the procedure described in Organic Syntheses.[7]

Materials and Reagents:

  • Citric acid monohydrate (210 g, 1 mole)

  • Concentrated sulfuric acid (98%, 210 g, 115 mL, approx. 2 moles)

  • Water (105 mL)

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • Ice

Equipment:

  • 1-L round-bottomed flask

  • Reflux condenser

  • Oil bath

  • Shallow dish for crystallization

  • Suction funnel (Büchner funnel)

  • Filter flask

  • Porous plate or drying paper

Procedure:

  • Reaction Setup: In a 1-L round-bottomed flask, place 210 g of powdered citric acid monohydrate. Separately, prepare a solution by carefully and slowly adding 210 g of concentrated sulfuric acid to 105 mL of water with cooling. Add this sulfuric acid solution to the citric acid in the flask. Equip the flask with a reflux condenser.[7]

  • Dehydration Reaction: Heat the mixture in an oil bath maintained at a temperature of 140–145°C for seven hours. The solution will turn light brown.[7]

  • Crystallization: Pour the hot, light brown solution into a shallow dish. Rinse the reaction flask with 10 mL of hot glacial acetic acid and add the rinsing to the dish. Allow the solution to cool slowly to 41–42°C. Stir occasionally to break up the solid mass of aconitic acid as it crystallizes.[7]

  • Initial Filtration: Collect the crude solid product on a suction funnel. Press the solid firmly and drain it thoroughly until it is almost dry.[7]

  • Washing and Purification:

    • Transfer the semi-dry solid to a beaker and stir it into a homogeneous paste with 70 mL of concentrated hydrochloric acid, cooled in an ice bath.[7]

    • Collect the solid again on a suction funnel.[7]

    • Wash the solid on the funnel with two 10-mL portions of cold glacial acetic acid.[7]

    • Continue to apply suction until the product is thoroughly drained.[7]

  • Drying: Spread the purified aconitic acid in a thin layer on a porous plate or heavy filter paper to air dry. For complete removal of residual acetic acid, the product can be placed in a desiccator containing sodium hydroxide.[7] The final product should be colorless.[7]

Safety Precautions:

  • Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • When diluting sulfuric acid, always add the acid to water, never the other way around, to avoid dangerous splashing.

  • The reaction is heated to a high temperature; use caution to avoid thermal burns.

Data Presentation

Table 1: Summary of Synthesis Parameters and Results

ParameterValueReference
Reactants
Citric Acid Monohydrate210 g (1 mole)[7]
Concentrated Sulfuric Acid210 g (115 mL)[7]
Water105 mL[7]
Reaction Conditions
Temperature140–145 °C[7]
Reaction Time7 hours[7]
Product Information
Product NameAconitic Acid[7]
AppearanceColorless solid/needles[7]
Yield (crude)71–77 g[7]
Molar Yield41–44%[7]
Decomposition Point180–200 °C (uncrystallized)[7]
Decomposition Point198–209 °C (recrystallized)[7]
CAS Number ((Z)-isomer)585-84-2[3]

Visualizations

G Experimental Workflow for Aconitic Acid Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Citric Acid & Sulfuric Acid Solution heating 2. Heat at 140-145°C for 7 hours reactants->heating cooling 3. Cool Solution to 41-42°C heating->cooling filtration1 4. Filter Crude Product cooling->filtration1 wash_hcl 5. Wash with cold HCl filtration1->wash_hcl filtration2 6. Filter again wash_hcl->filtration2 wash_acetic 7. Wash with cold Glacial Acetic Acid filtration2->wash_acetic drying 8. Dry Final Product wash_acetic->drying

Caption: Experimental workflow for the synthesis of aconitic acid.

reaction_pathway Chemical Transformation of Citric Acid citric_acid Citric Acid C₆H₈O₇ aconitic_acid Aconitic Acid (Z/E Mixture) C₆H₆O₆ citric_acid->aconitic_acid  H₂SO₄, Δ - H₂O

Caption: Dehydration of citric acid to form aconitic acid.

References

Application Note: High-Purity Extraction of Aconitic Acid from Sugarcane Molasses

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aconitic acid (propene-1,2,3-tricarboxylic acid) is the most abundant organic acid in sugarcane (Saccharum officinarum L.) and its processing byproducts.[1][2] It exists primarily as the more stable trans-isomer (TAA).[3] Sugarcane molasses, a residual syrup from sugar refining, is a particularly rich and inexpensive source, with aconitic acid concentrations reaching as high as 3-7%.[1][3] Due to its potential as a bio-based platform chemical for producing plasticizers, cross-linkers, and biodegradable polyesters, efficient extraction and purification methods are of significant interest to researchers and the chemical industry.[1][3] This document provides detailed protocols for the extraction of high-purity aconitic acid from sugarcane molasses, focusing on liquid-liquid extraction and ion-exchange chromatography methods.

Data Summary: Comparison of Extraction Methodologies

The selection of an extraction method depends on the desired balance between yield and purity.[1] Liquid-liquid extraction with ethyl acetate (B1210297) is notable for achieving very high purity, while other solvents may offer higher yields at the cost of purity.

Method Source Material Key Parameters Recovery / Yield Final Purity Reference
Liquid-Liquid ExtractionSugarcane MolassesSolvent: Ethyl Acetate; Temp: 40°C; Time: 6h; pH: 2.065%95%[3]
Liquid-Liquid ExtractionSugarcane MolassesSolvent: Ethyl AcetateUp to 69%99.9%[1][4]
Liquid-Liquid ExtractionSugarcane StillageSolvent: Butanol; pH: 2.0; Organic/Aqueous Ratio: 3.592%32%[5]
PrecipitationMolasses EluateReagent: Calcium Chloride; pH: 7.0; Temp: 90°C92%Not Specified[6]
Ion ExchangeSugarcane JuiceAnion exchange resin eluted with mineral acidIncreased Yields (Specific % not given)Not Specified[7]

Experimental Workflow: Liquid-Liquid Extraction

The following diagram illustrates the general workflow for extracting aconitic acid from sugarcane molasses using a solvent-based method.

G cluster_0 Preparation cluster_1 Extraction & Separation cluster_2 Purification start Sugarcane Molasses prep Dilution (to ~40 Brix) & Acidification (to pH 2.0) start->prep extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate, 1:3 ratio) prep->extraction separation Phase Separation (Centrifugation) extraction->separation evaporation Solvent Evaporation (Rotary Evaporator) separation->evaporation crystallization Crystallization (from Acetic Acid) evaporation->crystallization solvent Recovered Solvent (for reuse) evaporation->solvent decolorization Decolorization & Recrystallization (Activated Carbon) crystallization->decolorization product High-Purity Aconitic Acid decolorization->product

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (Z)-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Aconitic acid, also known as cis-aconitic acid, is a tricarboxylic acid that serves as an intermediate in the Krebs cycle (tricarboxylic acid cycle), where it is formed from the dehydration of citric acid.[1][2] Its quantification is crucial in various fields, including biochemistry, food chemistry, and pharmaceutical development, to understand metabolic pathways and ensure product quality. This application note provides a detailed protocol for the quantification of this compound using a robust and reliable High-Performance Liquid Chromatography (HPLC) method. The method is designed to be accessible to researchers with a fundamental understanding of chromatographic techniques.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC method described in this document. These parameters are essential for method setup, validation, and data interpretation.

ParameterValueReference
Retention Time Analyte-specific; requires experimental determination under the specified conditions.N/A
Linearity (R²) ≥ 0.99[3]
Limit of Detection (LOD) 0.03 µg/mL to 0.7 µg/mL (general for organic acids)[4]
Limit of Quantification (LOQ) 0.2 µg/mL to 2.9 µg/mL (general for organic acids)[4]
Recovery 70% to 130% (general for organic acids)[4]
Wavelength for UV Detection 210 nm[5]

Experimental Protocol

This section details the materials, reagents, and step-by-step procedures for the quantification of this compound.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Phosphoric acid (85%)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Sonicator

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[3][5]

  • Mobile Phase: A mixture of methanol (or acetonitrile) and 0.1% phosphoric acid in water. A common starting ratio is 3:97 (v/v) of organic solvent to acidified water.[5]

  • Flow Rate: 0.8 mL/min[5]

  • Column Temperature: 35°C[5]

  • Detection Wavelength: 210 nm[5]

  • Injection Volume: 10 µL

4. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of deionized water in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with deionized water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

5. Sample Preparation

  • The sample preparation will vary depending on the matrix (e.g., biological fluid, plant extract, beverage). A generic protocol for a liquid sample is provided below.

  • Dilution: Dilute the sample with deionized water to bring the expected concentration of this compound within the range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

6. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions. It is recommended to inject a standard after every few sample injections to monitor system stability.

  • Record the chromatograms and integrate the peak area corresponding to this compound.

7. Data Analysis

  • Calibration Curve: Plot the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.99 for a linear relationship.[3]

  • Quantification: Use the calibration curve equation to calculate the concentration of this compound in the sample solutions based on their measured peak areas.

  • Final Concentration: Account for any dilution factors used during sample preparation to determine the final concentration of this compound in the original sample.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing StandardPrep Standard Preparation (Stock & Working Standards) StandardInjection Standard Injection StandardPrep->StandardInjection SamplePrep Sample Preparation (Dilution & Filtration) SampleInjection Sample Injection SamplePrep->SampleInjection MobilePhasePrep Mobile Phase Preparation (0.1% Phosphoric Acid in Water:Methanol) SystemEquilibration System Equilibration MobilePhasePrep->SystemEquilibration SystemEquilibration->StandardInjection Chromatogram Chromatogram Acquisition StandardInjection->Chromatogram SampleInjection->Chromatogram CalibrationCurve Calibration Curve Generation Chromatogram->CalibrationCurve Quantification Quantification of this compound Chromatogram->Quantification CalibrationCurve->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for the quantification of this compound using HPLC.

Signaling Pathway Context (Krebs Cycle)

While the primary focus is the analytical method, understanding the biochemical context of this compound is important for researchers.

Krebs_Cycle_Aconitic_Acid Citrate Citrate Aconitase1 Aconitase Citrate->Aconitase1 cis_Aconitate This compound (cis-Aconitate) Aconitase1->cis_Aconitate Aconitase2 Aconitase cis_Aconitate->Aconitase2 Isocitrate Isocitrate Aconitase2->Isocitrate

Caption: Role of this compound in the Krebs cycle.

References

Application Notes and Protocols for the Structural Elucidation of Cis-Aconitic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-aconitic acid is a key intermediate in the Krebs cycle, playing a vital role in cellular metabolism. Its chemical structure, characterized by a carbon-carbon double bond and three carboxylic acid groups, presents a unique spectroscopic challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and elucidation of such small organic molecules. This document provides a comprehensive guide, including detailed protocols and data interpretation, for the structural analysis of cis-aconitic acid using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Structural Information

  • IUPAC Name: (Z)-prop-1-ene-1,2,3-tricarboxylic acid

  • Molecular Formula: C₆H₆O₆

  • Molecular Weight: 174.11 g/mol

  • Chemical Structure:

H CH₂-COOH | COOH

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed for a standard 500 or 600 MHz NMR spectrometer equipped with a cryoprobe, but can be adapted for other instruments.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.

  • Dissolution: Weigh approximately 5-10 mg of cis-aconitic acid for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[1][2] Dissolve the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).[2] D₂O is the solvent of choice as it will not obscure the proton signals of the analyte.

  • pH Adjustment: The chemical shifts of carboxylic acids are highly sensitive to pH. For consistency and comparison with literature data, adjust the pH of the sample to a specific value (e.g., pH 7.4) using small amounts of NaOD or DCl in D₂O.

  • Reference Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), to the sample. This will be used to reference the chemical shift scale to δ 0.00 ppm.

  • Transfer: Transfer the final solution to a clean, high-quality 5 mm NMR tube.[1] Ensure the solution is free of any particulate matter.

NMR Data Acquisition

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm, centered around 6 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation of the protons, which is important for quantitative analysis.

    • Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.

    • Temperature: 298 K (25 °C).

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.

  • Acquisition Parameters:

    • Spectral Width (SW): 200-220 ppm, centered around 100 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. Carboxylic acid carbons can have long relaxation times.

    • Number of Scans (NS): 1024-4096 scans are often required due to the low natural abundance of ¹³C.

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Pulse Sequence: A gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments) is recommended for its clean spectra.

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm in both F2 (direct) and F1 (indirect) dimensions.

    • Number of Increments (TD in F1): 256-512 increments.

    • Number of Scans (NS): 2-4 scans per increment.

    • Relaxation Delay (D1): 1-2 seconds.

The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached.[3][4]

  • Pulse Sequence: A phase-sensitive gradient-selected HSQC with adiabatic pulses for uniform excitation (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments) is a robust choice.

  • Acquisition Parameters:

    • Spectral Width (SW) in F2 (¹H): 12-16 ppm.

    • Spectral Width (SW) in F1 (¹³C): 160-180 ppm.

    • Number of Increments (TD in F1): 128-256 increments.

    • Number of Scans (NS): 4-8 scans per increment.

    • Relaxation Delay (D1): 1-2 seconds.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the internal standard (DSS at 0.00 ppm).

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

Data Presentation

The expected NMR data for cis-aconitic acid in D₂O at pH 7.4 are summarized below. Chemical shifts can vary slightly depending on the exact pH and concentration.

Table 1: ¹H NMR Data for Cis-Aconitic Acid
SignalChemical Shift (δ) ppmMultiplicityIntegrationAssignment
H-a~5.7 - 6.6Singlet1HOlefinic proton (-CH=)
H-b~3.1 - 3.4Singlet2HMethylene (B1212753) protons (-CH₂-)

Note: The observation of singlets is due to the absence of vicinal proton-proton coupling.

Table 2: ¹³C NMR Data for Cis-Aconitic Acid
SignalChemical Shift (δ) ppmAssignment
C-1~181Carboxylic acid (-COOH)
C-2~126Olefinic carbon (=CH-)
C-3~146Olefinic carbon (=C<)
C-4~46Methylene carbon (-CH₂-)
C-5~177Carboxylic acid (-COOH)
C-6~179Carboxylic acid (-COOH)

Note: The assignment of the three carboxylic acid signals can be ambiguous without further experiments like HMBC.

Structure Elucidation Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for structure elucidation and the expected NMR correlations.

G Workflow for NMR Structure Elucidation of Cis-Aconitic Acid cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structure Elucidation dissolve Dissolve in D2O ph_adjust Adjust pH dissolve->ph_adjust add_ref Add Reference (DSS) ph_adjust->add_ref transfer Transfer to NMR Tube add_ref->transfer H1_NMR 1D ¹H NMR transfer->H1_NMR Acquire Spectra C13_NMR 1D ¹³C NMR COSY_NMR 2D COSY HSQC_NMR 2D HSQC ft Fourier Transform HSQC_NMR->ft Process Data phasing Phasing ft->phasing baseline Baseline Correction phasing->baseline referencing Referencing baseline->referencing assign_1d Assign 1D Signals referencing->assign_1d Interpret Data analyze_cosy Analyze COSY Correlations assign_1d->analyze_cosy analyze_hsqc Analyze HSQC Correlations assign_1d->analyze_hsqc confirm_structure Confirm Structure analyze_cosy->confirm_structure analyze_hsqc->confirm_structure

NMR structure elucidation workflow.
Interpretation of NMR Spectra

  • ¹H NMR: The ¹H NMR spectrum is expected to show two signals: a singlet integrating to one proton in the olefinic region (~5.7-6.6 ppm) and another singlet integrating to two protons in the aliphatic region (~3.1-3.4 ppm). The singlet nature of these peaks indicates no vicinal coupling between these proton environments.

  • ¹³C NMR: The ¹³C NMR spectrum should display six distinct signals, corresponding to the six carbon atoms in the molecule, confirming their chemical non-equivalence. Three of these signals will be in the downfield region characteristic of carboxylic acid carbons (>170 ppm).

  • COSY: The COSY spectrum is predicted to show no cross-peaks between the olefinic proton and the methylene protons. This confirms the absence of a two or three-bond coupling pathway between them, which is consistent with the structure of cis-aconitic acid.

  • HSQC: The HSQC spectrum will be crucial for definitively assigning the proton signals to their attached carbons. A cross-peak will be observed between the olefinic proton signal (~5.7-6.6 ppm) and the olefinic carbon signal (~126 ppm). Another cross-peak will connect the methylene proton signal (~3.1-3.4 ppm) to the methylene carbon signal (~46 ppm). The carboxylic acid carbons will not show any correlations in the HSQC spectrum as they do not have any directly attached protons.

G Key NMR Correlations for Cis-Aconitic Acid cluster_structure Cis-Aconitic Acid Structure cluster_hsqc HSQC (¹H-¹³C) Correlations cluster_cosy COSY (¹H-¹H) Correlations struct HOOC(H)C=C(COOH)CH₂(COOH) H_olefin ¹H: ~6.1 ppm C_olefin_CH ¹³C: ~126 ppm H_olefin->C_olefin_CH Direct Bond H_methylene ¹H: ~3.2 ppm C_methylene ¹³C: ~46 ppm H_methylene->C_methylene Direct Bond H_olefin_cosy ¹H: ~6.1 ppm no_corr No Correlation H_methylene_cosy ¹H: ~3.2 ppm

Expected key NMR correlations.

By following these protocols and interpreting the resulting spectra as outlined, researchers can confidently confirm the structure of cis-aconitic acid. The combination of 1D and 2D NMR experiments provides a complete picture of the molecular connectivity, leaving no ambiguity in the structural assignment.

References

Analytical Standards for (Z)-Aconitic Acid Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Aconitic acid, also known as cis-aconitic acid, is a tricarboxylic acid that serves as a key intermediate in the Krebs cycle (tricarboxylic acid cycle), where it is reversibly converted from citric acid and subsequently to isocitrate by the enzyme aconitase. Beyond its fundamental role in cellular metabolism, this compound is gaining significant attention for its involvement in various physiological and pathophysiological processes. It is the direct precursor to itaconic acid, a metabolite with potent anti-inflammatory and antioxidant properties. Furthermore, this compound itself has been identified as an inhibitor of glutamate (B1630785) decarboxylase, the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA.

These diverse biological activities make this compound a molecule of interest for researchers in numerous fields, including immunology, neuroscience, and drug development. Accurate and reliable analytical methods are paramount for elucidating its roles in these complex biological systems. This document provides detailed application notes and protocols for the analysis of this compound, along with insights into its relevant signaling pathways.

Biological Significance and Signaling Pathways

This compound is positioned at a critical metabolic crossroads, influencing both energy metabolism and cellular signaling.

Role in the Krebs Cycle and Itaconate Production

Within the mitochondria, this compound is an essential intermediate in the Krebs cycle. Under inflammatory conditions, particularly in activated macrophages, the metabolic flux of the Krebs cycle is altered. The enzyme immune-responsive gene 1 (IRG1), also known as cis-aconitate decarboxylase (ACOD1), is upregulated and catalyzes the decarboxylation of this compound to produce itaconic acid.[1][2] Itaconic acid then exerts significant immunomodulatory effects.

TCA_Itaconate_Pathway Citrate Citrate Z_Aconitic_Acid This compound Citrate->Z_Aconitic_Acid Citrate->Z_Aconitic_Acid Aconitase Isocitrate Isocitrate Krebs_Cycle Krebs Cycle Intermediates Isocitrate->Krebs_Cycle Z_Aconitic_Acid->Isocitrate Z_Aconitic_Acid->Isocitrate Aconitase Itaconic_Acid Itaconic Acid Z_Aconitic_Acid->Itaconic_Acid Z_Aconitic_Acid->Itaconic_Acid IRG1/ACOD1 Aconitase1 Aconitase Aconitase2 Aconitase IRG1 IRG1/ACOD1

This compound in the Krebs cycle and itaconate synthesis.
Downstream Signaling of Itaconate: Anti-inflammatory and Antioxidant Effects

Itaconic acid, derived from this compound, modulates inflammatory responses through several mechanisms, primarily by targeting the NF-κB and Nrf2 signaling pathways.

  • Inhibition of NF-κB Pathway: Itaconic acid and its derivatives can inhibit the activation of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression. This leads to a reduction in the production of inflammatory cytokines such as TNF-α and IL-6.

  • Activation of Nrf2 Pathway: Itaconic acid can activate the transcription factor Nrf2, which controls the expression of a wide array of antioxidant and cytoprotective genes. This contributes to the resolution of oxidative stress associated with inflammation.

Itaconate_Signaling cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS NFkB NF-κB LPS->NFkB activates Z_Aconitic_Acid This compound Itaconic_Acid Itaconic Acid Z_Aconitic_Acid->Itaconic_Acid IRG1/ACOD1 Itaconic_Acid->NFkB inhibits Nrf2 Nrf2 Itaconic_Acid->Nrf2 activates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes promotes Antioxidant_Genes Antioxidant Gene Expression Nrf2->Antioxidant_Genes promotes Inflammation Inflammation Inflammatory_Genes->Inflammation Resolution Resolution of Inflammation & Stress Antioxidant_Genes->Resolution Oxidative_Stress Oxidative Stress Inflammation->Oxidative_Stress

Downstream signaling of itaconate.
Inhibition of Glutamate Decarboxylase

This compound has been shown to be an inhibitor of glutamate decarboxylase (GAD), the enzyme that synthesizes the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), from glutamate. This inhibition could have significant implications in neurological conditions where GABAergic signaling is dysregulated.

Quantitative Data

Accurate quantification of this compound in biological matrices is essential for understanding its physiological and pathological roles. While comprehensive data on the absolute concentrations of this compound in various human and animal tissues are not extensively available in the literature, the following tables summarize available data for related organic acids and highlight the need for further quantitative studies on this compound.

Table 1: Concentration of Related Organic Acids in Biological Fluids and Tissues

AnalyteMatrixSpeciesConcentrationAnalytical MethodReference
Itaconic AcidCell Culture Media (LPS-stimulated RAW 264.7 macrophages)Murine9 µMLC-MS[3]
Itaconic AcidCell Culture Media (LPS-stimulated BMDMs)Murine5 µMLC-MS[3]
Citraconic Acid (isomer)Human PlasmaHuman0.4–0.6 µMLC-MS/MS[4]
Total Bile AcidsRat Liver TissueRat130.8 ± 21.3 nmol/gGC-MS[5]
Total Bile AcidsHuman Liver TissueHuman61.6 ± 29.7 nmol/gGC-MS[5]
This compoundHuman PlasmaHumanData not readily available
This compoundRat Liver TissueRatData not readily available

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Aconitic Acid and Related Compounds

AnalyteMethodLODLOQReference
trans-Aconitic AcidLC-MS0.05 - 24 µM-[6][7]
Itaconic AcidUPLC-MS/MS-0.5 ng/mL[8]
Itaconic AcidIon Pairing LC-MS/MS-30 pg on column[9][10]
Organic Acids (general)LC-MS/MS~0.06 µM-[11]
Organic Acids (general)Single Quad LC/MS-1 ppm (µg/mL)

Experimental Protocols

The following are detailed protocols for the analysis of this compound using common analytical techniques.

Protocol 1: Analysis of this compound by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is suitable for the quantification of this compound and other organic acids in biological fluids.

1. Sample Preparation (Plasma/Serum)

  • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. HPLC-MS Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used. For enhanced retention of polar organic acids, a mixed-mode or HILIC column can be employed.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometry (ESI-negative mode):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • MRM Transition for this compound: m/z 173 -> 129

HPLC_Workflow Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Methanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation MS_Detection Mass Spectrometry (ESI-negative MRM) Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Workflow for HPLC-MS analysis of this compound.
Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of non-volatile organic acids like this compound requires a derivatization step to increase their volatility.

1. Sample Preparation and Derivatization

  • Follow steps 1-4 from the HPLC-MS sample preparation protocol to obtain a dried extract.

  • Methoximation: Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Incubate at 60°C for 60 minutes. This step protects keto groups from enolization.

  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

  • Mass Spectrometry (EI mode):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-600.

    • Characteristic ions for this compound-TMS derivative: (Exact m/z values will depend on the number of TMS groups attached).

Protocol 3: Analysis of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantification.

1. Sample Preparation

  • Lyophilize the biological extract to complete dryness.

  • Reconstitute the sample in 500 µL of deuterium (B1214612) oxide (D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

  • Adjust the pH to 7.0 using NaOD or DCl.

  • Transfer the sample to a 5 mm NMR tube.

2. NMR Acquisition (¹H-NMR)

  • Spectrometer: 600 MHz or higher field strength for better resolution.

  • Temperature: 25°C.

  • Pulse Sequence: A standard 1D proton experiment with water suppression (e.g., presaturation).

  • Number of Scans: 128 or more, depending on the sample concentration.

  • Relaxation Delay: 5 seconds to ensure full relaxation of protons for accurate quantification.

  • Spectral Width: 12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. The concentration of this compound can be determined by integrating its characteristic peaks relative to the internal standard. For this compound in D₂O, characteristic proton signals are expected around δ 3.4 and 6.6 ppm.

Conclusion

The analytical standards and protocols outlined in this document provide a robust framework for the investigation of this compound in various research contexts. The provided HPLC-MS, GC-MS, and NMR methodologies offer sensitive and specific means for the detection and quantification of this important metabolite. The visualization of its key signaling pathways highlights the potential for this compound and its downstream metabolite, itaconate, as therapeutic targets in inflammatory and neurological disorders. Further research is warranted to establish a comprehensive quantitative profile of this compound in different biological systems, which will be crucial for fully understanding its role in health and disease.

References

Application Notes: (Z)-Aconitic Acid in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Z)-Aconitic acid, also known as cis-aconitate, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production and biosynthesis.[1][2] It is formed via the dehydration of citric acid by the enzyme aconitase and is subsequently converted to isocitrate.[1][2][3] Due to its central position in metabolism, fluctuations in cis-aconitate levels can serve as a critical indicator of mitochondrial function, cellular bioenergetics, and specific metabolic reprogramming events.[4] Its analysis in metabolic profiling studies offers valuable insights into various physiological and pathological states.

Core Biological Significance

  • TCA Cycle Integrity: Cis-aconitate is one of the first three metabolites in the Krebs cycle.[5][6] Its levels are directly linked to the activity of aconitase, an enzyme highly sensitive to oxidative stress.[5] Altered concentrations can therefore signal perturbations in the TCA cycle, mitochondrial dysfunction, or oxidative damage.[1]

  • Immunometabolism: In activated immune cells, particularly macrophages, cis-aconitate serves as the direct precursor for itaconate synthesis.[7][8][9] This reaction is catalyzed by the enzyme cis-aconitate decarboxylase (ACOD1, also known as IRG1).[7][9] Itaconate is a potent anti-inflammatory and antimicrobial metabolite, making the measurement of its precursor, cis-aconitate, crucial for studies in immunology, infectious diseases, and inflammation.[7][8][10]

  • Ammonia (B1221849) Metabolism: Along with citrate (B86180) and isocitrate, cis-aconitate is involved in the removal of toxic ammonia. Elevated levels may indicate hyperammonemia or an insufficiency of arginine, which is required for the urea (B33335) cycle.[5][6]

Applications in Research and Drug Development

The quantification of this compound is a valuable tool in various research areas:

  • Biomarker of Mitochondrial Dysfunction: Abnormal levels of cis-aconitate are associated with metabolic diseases and mitochondrial disorders.[1][4] Low levels have been noted in chronic fatigue syndrome, potentially indicating impaired mitochondrial energy production.[5]

  • Immunology and Inflammation: Profiling cis-aconitate and itaconate provides a snapshot of the metabolic state of immune cells. This is critical for understanding disease mechanisms in sepsis, autoimmune disorders, and infections, and for developing novel immunomodulatory therapies.[8][9]

  • Oncology: Cancer cells often exhibit reprogrammed metabolism, including alterations in the TCA cycle.[3][11] Monitoring cis-aconitate can help elucidate these changes and identify potential therapeutic targets.[1]

  • Neurological Disorders: Chronic loss of TCA cycle intermediates like cis-aconitate can impact neurological function.[5][6] Studies have investigated its role as a potential biomarker in conditions like Autism Spectrum Disorder, where decreased levels have been observed, suggesting deficits in energy metabolism.[12]

Key Metabolic Pathways Involving this compound

This compound is a pivotal intermediate in two interconnected metabolic pathways: the Tricarboxylic Acid (TCA) Cycle and the Itaconate Synthesis Pathway, which is prominent in activated immune cells.

The Tricarboxylic Acid (TCA) Cycle

The TCA cycle is the central hub of cellular respiration. Within this cycle, this compound is the transient intermediate in the isomerization of citrate to isocitrate, a reaction catalyzed by the enzyme Aconitase. This step is crucial for the continuation of the cycle, which generates ATP and reducing equivalents (NADH, FADH₂).

TCACycle Citrate Citrate Aconitase Aconitase (ACO2) Citrate->Aconitase cisAconitate This compound (cis-Aconitate) cisAconitate->Aconitase Isocitrate Isocitrate Aconitase->cisAconitate Aconitase->Isocitrate

Caption: Isomerization of Citrate to Isocitrate via this compound in the TCA cycle.

Itaconate Synthesis in Immune Cells

In response to inflammatory stimuli like lipopolysaccharide (LPS), immune cells such as macrophages upregulate the enzyme Immune-Responsive Gene 1 (IRG1), also known as cis-aconitate decarboxylase (ACOD1).[7][9] This enzyme diverts this compound from the TCA cycle to produce itaconate, a key immunomodulatory metabolite.

ItaconatePathway cluster_TCA TCA Cycle Diversion Citrate Citrate cisAconitate This compound Citrate->cisAconitate Aconitase Isocitrate Isocitrate cisAconitate->Isocitrate Aconitase ACOD1 ACOD1 / IRG1 (cis-Aconitate Decarboxylase) cisAconitate->ACOD1 Itaconate Itaconate ACOD1->Itaconate ImmuneResponse Anti-inflammatory & Antimicrobial Effects Itaconate->ImmuneResponse

Caption: Synthesis of Itaconate from this compound in activated immune cells.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the biological matrix and the physiological or pathological state. The following table summarizes representative data from metabolic profiling studies.

Condition/ModelMatrixAnalyteConcentration / ChangeSignificanceReference
Healthy Human AdultsUrineThis compound18 - 78 µg/mg creatinine (B1669602)Normal Range[13]
Healthy Human AdultsUrineThis compound37.3 - 153.3 µg/mg creatinineNormal Range[6]
Autism Spectrum Disorder (ASD)UrineThis compoundDecreased vs. Healthy ControlsPotential biomarker of altered energy metabolism[12]
Activated Macrophages (LPS)CellsItaconateIntracellular levels reach millimolar concentrationsDemonstrates diversion of cis-aconitate precursor[9]
Metabolic AcidosisUrineThis compoundMildly IncreasedIndicates metabolic imbalance[6][13]
Ammonia ToxicityUrineThis compoundHigh LevelsAssociated with impaired ammonia clearance[5][6]

Protocols for Metabolic Profiling

Accurate quantification of this compound requires robust and validated analytical methods. Due to its polar nature, derivatization is often required for Gas Chromatography-Mass Spectrometry (GC-MS), while Liquid Chromatography-Mass Spectrometry (LC-MS) can often measure it directly.

Experimental Workflow Overview

A typical metabolic profiling study for this compound and other organic acids follows a standardized workflow from sample acquisition to data analysis.

MetabolomicsWorkflow A 1. Sample Collection (Urine, Plasma, Cells, Tissue) B 2. Metabolite Extraction (e.g., Protein Precipitation) A->B C 3. Sample Preparation (Derivatization for GC-MS) B->C Optional D 4. Analytical Separation (LC or GC) B->D C->D E 5. Detection & Quantification (Mass Spectrometry) D->E F 6. Data Processing (Peak Integration, Normalization) E->F G 7. Statistical Analysis & Pathway Interpretation F->G

Caption: General workflow for metabolic profiling of organic acids like this compound.

Protocol 1: LC-MS/MS Method for TCA Cycle Intermediates

This protocol is adapted for the analysis of polar molecules like this compound in biological fluids or cell extracts without derivatization.

1. Sample Preparation (from Cultured Cells) a. Aspirate culture medium and place the dish on ice. b. Add 0.5 mL of ice-cold 0.3 mM perchloric acid to the cells. c. Keep on ice for 10 minutes to lyse cells and precipitate proteins. d. Scrape the cells and transfer the mixture to a microcentrifuge tube. e. Centrifuge at 12,000 x g for 10 minutes at 4°C.[11] f. Transfer the supernatant to an HPLC vial for analysis. Keep samples at -20°C until injection.[11]

2. Liquid Chromatography

  • Column: A reverse-phase C18 column (e.g., Atlantis dC18, 2.1 x 100 mm, 3 µm) is suitable.[14]

  • Mobile Phase A: 0.1% Formic Acid in Water.[14]

  • Mobile Phase B: Acetonitrile.[14]

  • Gradient: Use a gradient elution to separate polar metabolites. Start with a low percentage of Mobile Phase B, increasing it over the run to elute less polar compounds.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Column Temperature: 40°C.[15]

3. Mass Spectrometry (Tandem MS)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[16]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[11]

  • MRM Transition (Example): For cis-aconitate, specific precursor-to-product ion transitions would be monitored (e.g., m/z 173 -> 129). Note: Specific transitions should be optimized in-house.

  • Instrument Parameters: Optimize nebulizer pressure, gas temperature, and capillary voltage according to the manufacturer's guidelines to maximize signal for TCA intermediates.[11]

Protocol 2: GC-MS Method for Organic Acids in Urine

This protocol requires a two-step derivatization to make the non-volatile organic acids suitable for gas chromatography.

1. Sample Preparation and Extraction a. Use a urine volume normalized to creatinine content (e.g., the volume containing 1 µmole of creatinine).[17] b. Add internal standards to the sample. c. Oximation: Add methoxyamine HCl, and incubate at 60°C for 30 minutes. This step stabilizes keto-acids.[18][19] d. Extraction: Acidify the sample with HCl. Extract the organic acids using an organic solvent like ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.[17][18] e. Collect the organic supernatant and evaporate it to complete dryness under a stream of nitrogen gas.[17][18]

2. Derivatization a. To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[17][20] b. Incubate at 70-90°C for 15 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[18] c. The sample is now ready for injection.

3. Gas Chromatography

  • Column: A non-polar column, such as a DB-5ms or equivalent.

  • Injection: 1-2 µL in split or splitless mode.

  • Temperature Program: Start at a low temperature (e.g., 100°C), hold, then ramp up to a final temperature of around 280-300°C to elute all derivatives.[21]

4. Mass Spectrometry

  • Ionization: Electron Impact (EI) at 70 eV.

  • Analysis Mode: Scan mode for profiling or Selected Ion Monitoring (SIM) for targeted quantification of known organic acids.[21]

  • Identification: Metabolites are identified by comparing their retention times and mass spectra to a library of known standards.

References

Application Notes and Protocols: (Z)-Aconitic Acid as a Precursor for Itaconic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid (IA), or 2-methylidenebutanedioic acid, is a valuable bio-based platform chemical with broad applications in the production of polymers, resins, and pharmaceuticals.[1] The microbial fermentation of sugars by fungi, most notably Aspergillus terreus, is the primary industrial route for itaconic acid production.[1][2] The key biochemical step in this process is the decarboxylation of (Z)-aconitic acid (cis-aconitate), an intermediate of the tricarboxylic acid (TCA) cycle. This reaction is catalyzed by the enzyme cis-aconitate decarboxylase (CAD).[3] Understanding and optimizing this conversion is critical for improving itaconic acid yields and developing novel production strains. These application notes provide detailed protocols for the production, quantification, and enzymatic conversion of this compound to itaconic acid.

Biochemical Pathway

The biosynthesis of itaconic acid in Aspergillus terreus branches from the TCA cycle. Cis-aconitate, formed from citrate, is transported from the mitochondria to the cytosol, where it is converted to itaconic acid by cis-aconitate decarboxylase (CadA).

Itaconic Acid Biosynthesis cluster_glycolysis Glycolysis cluster_tca TCA Cycle (Mitochondrion) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Citrate Synthase cis-Aconitate_mito cis-Aconitate (Mitochondrion) Citrate->cis-Aconitate_mito Aconitase cis-Aconitate_cyto cis-Aconitate (Cytosol) cis-Aconitate_mito->cis-Aconitate_cyto Mitochondrial Transporter Itaconic_Acid Itaconic_Acid cis-Aconitate_cyto->Itaconic_Acid cis-Aconitate Decarboxylase (CadA)

Caption: Biosynthetic pathway of itaconic acid from glucose.

Quantitative Data Summary

Table 1: Itaconic Acid Production by Aspergillus terreus under Various Conditions
StrainCarbon SourceNitrogen SourceInitial pHTemperature (°C)Max. Itaconic Acid Titer (g/L)Reference
A. terreus NRRL 1960Granulated SugarNH₄NO₃3.0-40[4]
A. terreus NRRL 1960VHP SugarNH₄NO₃3.0-25[4]
A. terreus NRRL 1960VHP Sugar (mycelial inoculum)NH₄NO₃3.0-45[4]
A. terreus NRRL 1972Glucose, Xylose, Arabinose (4:3:1)NH₄NO₃3.133-[5]
A. terreus ATCC® 32588™GlucoseNH₄NO₃3.53547[2][6][7][8]
A. terreusMolassesNH₄Cl3.53522.5[9]
A. nigerMolassesNH₄Cl3.53520.05[9]
A. terreusSago StarchCorn Steep Liquor, NH₄NO₃--48.2[10]
Table 2: Kinetic Parameters of cis-Aconitate Decarboxylase (CAD)
Enzyme SourceKm for cis-aconitate (mM)Optimal pHOptimal Temperature (°C)Reference
Human ACOD1---[11]
Aspergillus terreus-5.5 - 8.25-[12]

Experimental Protocols

Protocol 1: Itaconic Acid Production by Aspergillus terreus Fermentation

This protocol describes the batch fermentation of Aspergillus terreus for the production of itaconic acid.

1. Media Preparation

  • Inoculum Medium (PDA Medium):

    • Potato Dextrose Agar: Prepare according to the manufacturer's instructions.

    • Autoclave at 121°C for 20 minutes.

  • Production Medium (per liter):

    • Glucose: 180 g[6]

    • NH₄NO₃: 2.5 g[6]

    • KH₂PO₄: 0.2 g[6]

    • MgSO₄·7H₂O: 1.9 g[6]

    • ZnSO₄·7H₂O: 0.15 g[6]

    • FeSO₄·7H₂O: 0.04 g[6]

    • Adjust pH to 3.5 with 1M H₂SO₄.[6][9]

    • Autoclave at 121°C for 20 minutes.

2. Inoculum Preparation

  • Grow Aspergillus terreus on PDA plates for 6 days at 33°C to obtain fresh spores.[4]

  • Harvest spores by washing the plate surface with sterile distilled water.

  • Prepare a spore suspension to a final concentration of approximately 10⁸ spores/mL.[9]

3. Fermentation

  • Inoculate 100 mL of production medium in a 250 mL Erlenmeyer flask with the spore suspension.[9]

  • Incubate at 35°C with agitation at 200 rpm.[6][9]

  • The fermentation can be carried out for up to 190 hours.[6]

  • Withdraw samples periodically for analysis of itaconic acid and residual sugar concentrations.

4. Itaconic Acid Recovery and Purification (Crystallization Method)

  • Separate the biomass from the fermentation broth by filtration.[13]

  • Concentrate the broth by evaporation to an itaconic acid concentration of approximately 350 g/L.[13]

  • Adjust the pH to 2.8 with a strong acid (e.g., H₂SO₄).[13]

  • Cool the concentrated broth to induce crystallization of itaconic acid.

  • Collect the itaconic acid crystals by filtration and wash with cold water.

  • Dry the crystals under vacuum.

Fermentation Workflow A Media Preparation C Fermentation A->C B Inoculum Preparation B->C D Biomass Separation C->D G Itaconic Acid Analysis (HPLC) C->G E Broth Concentration D->E F Crystallization E->F F->G

Caption: Experimental workflow for itaconic acid production.

Protocol 2: Quantification of Itaconic Acid by HPLC

This protocol provides a method for the determination of itaconic acid concentration in fermentation broth using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation

  • Centrifuge 2 mL of fermentation broth at 14,000 rpm for 10 minutes.[13]

  • Filter the supernatant through a 0.2 µm syringe filter.[13]

  • Dilute the sample with the mobile phase as necessary to fall within the calibration curve range.

2. HPLC Conditions

  • Method 1:

    • Column: Aminex HPX-87H (300 mm x 7.8 mm).[14]

    • Mobile Phase: 4 mmol/L H₂SO₄.[14]

    • Flow Rate: -

    • Column Temperature: 30°C.[14]

    • Detector: Refractive Index (RI) at 30°C.[14]

  • Method 2:

    • Column: ROA-Organic Acid H+ (8%) (300 x 7.8 mm).[13]

    • Mobile Phase: 5 mM H₂SO₄.[13]

    • Flow Rate: 0.8 mL/min.[13]

    • Column Temperature: 30°C.[13]

    • Detector: Refractive Index (RI).[13]

  • Method 3:

    • Column: Acclaim™ OA (4 mm x 150 mm, 5 µm).[7]

    • Mobile Phase: 100 mM Na₂SO₄, pH 2.65 (adjusted with methanesulfonic acid).[7]

    • Flow Rate: 0.6 mL/min.[7]

    • Column Temperature: 30°C.[7]

    • Detector: UV at 210 nm.[7]

3. Calibration and Quantification

  • Prepare a series of itaconic acid standards of known concentrations (e.g., 0-50 g/L).[14]

  • Inject the standards into the HPLC system to generate a calibration curve.

  • Inject the prepared samples.

  • Determine the concentration of itaconic acid in the samples by comparing their peak areas to the calibration curve.

Protocol 3: Heterologous Expression and Purification of cis-Aconitate Decarboxylase (CadA) in E. coli**

This protocol is adapted from methods for expressing human ACOD1 and can be used as a template for the expression and purification of fungal CadA.[15][16][17]

1. Expression Vector and Host Strain

  • Clone the coding sequence of A. terreus CadA into an expression vector with an N-terminal affinity tag (e.g., Strep-tag or His-tag) under the control of a T7 promoter.

  • Use an E. coli expression host strain such as BL21(DE3).

2. Expression

  • Transform the expression plasmid into E. coli BL21(DE3).

  • Inoculate a single colony into 20 mL of autoinduction medium (e.g., ZYM-5052) containing the appropriate antibiotic.[15][16]

  • Incubate overnight at 37°C with shaking.

  • Inoculate 1 L of autoinduction medium with the overnight culture.

  • Incubate at 25°C for 24 hours with vigorous shaking (130 rpm).[15][16][17]

  • Harvest the cells by centrifugation (5000 rpm, 20 minutes).[15][16][17]

3. Purification

  • Resuspend the cell pellet in wash buffer (e.g., 20 mM Tris pH 8.0, 0.5 M NaCl, 10% glycerol, 1 mM DTT).[17]

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation (16,500 rpm, 45 minutes).

  • Apply the cleared lysate to an affinity chromatography column (e.g., Strep-Tactin for Strep-tag or Ni-NTA for His-tag).

  • Wash the column with wash buffer.

  • Elute the protein using the appropriate elution buffer (e.g., wash buffer containing 50 mM biotin (B1667282) for Strep-Tactin).[15]

  • Analyze the purified protein by SDS-PAGE.

Heterologous Expression Workflow A Gene Cloning B Transformation A->B C Expression in E. coli B->C D Cell Lysis C->D E Affinity Chromatography D->E F Protein Analysis (SDS-PAGE) E->F

Caption: Workflow for heterologous expression of CadA.

Protocol 4: cis-Aconitate Decarboxylase (CadA) Activity Assay

This spectrophotometric assay is based on the Fürth-Herrmann reaction, which can distinguish between cis-aconitate and itaconate based on their absorbance ratios at different wavelengths.[11]

1. Reagents

  • Assay Buffer: (e.g., 25 µM HEPES, pH 7.1).[18]

  • Substrate: cis-Aconitic acid solution (e.g., 1.7 mM).[18]

  • Purified CadA enzyme.

  • Reagents for Fürth-Herrmann reaction (details to be optimized based on the original method).

2. Assay Procedure

  • In a microcentrifuge tube, combine the assay buffer and the purified CadA enzyme (e.g., 1.5 µM).[18]

  • Initiate the reaction by adding the cis-aconitate substrate.

  • Incubate the reaction mixture at 30°C for 1 hour.[18]

  • Stop the reaction (e.g., by adding methanol).[18]

  • Perform the Fürth-Herrmann reaction on the reaction mixture.

  • Measure the absorbance at 386 nm and 440 nm using a UV-Vis spectrophotometer.[11]

3. Data Analysis

  • Calculate the concentration of itaconic acid produced based on the distinct absorbance ratios of cis-aconitate and itaconate, as described in the reference.[11]

  • Enzyme activity can be expressed as µmol of itaconate produced per minute per mg of enzyme.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers working on the production of itaconic acid from this compound. The provided methods for fermentation, product quantification, and enzyme characterization will be valuable for both fundamental research and process development in the fields of biotechnology and drug development. The detailed protocols and quantitative data serve as a strong foundation for further optimization and engineering of itaconic acid production systems.

References

Application of (Z)-Aconitic Acid in Arthritis Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-Aconitic acid, also known as cis-aconitic acid, has emerged as a promising small molecule in the field of arthritis research due to its significant anti-inflammatory properties. This naturally occurring carboxylic acid, found in various plants, has demonstrated potential in mitigating the inflammatory cascade characteristic of arthritic conditions. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic utility of this compound in arthritis.

Introduction

Arthritis is a debilitating inflammatory joint disorder affecting millions worldwide. Current therapeutic strategies often involve the use of non-steroidal anti-inflammatory drugs (NSAIDs) and disease-modifying anti-rheumatic drugs (DMARDs), which can be associated with significant side effects. Consequently, there is a pressing need for novel, effective, and safer anti-inflammatory agents. This compound has shown considerable promise in preclinical studies, primarily by modulating key inflammatory pathways.

The anti-inflammatory effects of this compound are attributed to its ability to suppress the production of pro-inflammatory cytokines and interfere with critical signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. Furthermore, its metabolic derivative, itaconate, is a known inhibitor of the NLRP3 inflammasome, a key multiprotein complex that drives inflammation in various arthritic conditions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and its derivatives in arthritis models.

Table 1: In Vivo Efficacy of this compound in a Murine Model of Antigen-Induced Arthritis

ParameterControl (Vehicle)This compound (10 mg/kg)This compound (30 mg/kg)This compound (90 mg/kg)
Leukocyte Accumulation (cells/mL) HighReducedSignificantly ReducedMarkedly Reduced
CXCL1 Levels (pg/mL in periarticular tissue) ElevatedDecreasedSignificantly DecreasedMarkedly Decreased
IL-1β Levels (pg/mL in periarticular tissue) ElevatedDecreasedSignificantly DecreasedMarkedly Decreased
Mechanical Hypernociception PronouncedReducedSignificantly ReducedMarkedly Reduced

Data is a qualitative summary based on published findings. Specific numerical values may vary between studies.

Table 2: In Vitro Effects of this compound on LPS-Stimulated THP-1 Macrophages

ParameterControl (Unstimulated)LPS-StimulatedLPS + this compound
TNF-α Release (pg/mL) BaselineSignificantly IncreasedSignificantly Reduced
Phosphorylation of IκBα LowMarkedly IncreasedSignificantly Inhibited

Data is a qualitative summary based on published findings. Specific numerical values may vary between studies.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects through multiple mechanisms. A key pathway involves the inhibition of NF-κB activation. In inflammatory conditions, the phosphorylation and subsequent degradation of IκBα allows the NF-κB complex to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the expression of inflammatory mediators like TNF-α, IL-1β, and CXCL1.

Furthermore, this compound is a precursor to itaconate, a metabolite with potent anti-inflammatory properties. Itaconate is known to directly inhibit the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, when activated by danger signals, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting NLRP3 inflammasome activation, itaconate (and by extension, this compound) can significantly dampen the inflammatory response in arthritis.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Activation ZA This compound IKK IKK ZA->IKK Inhibition NLRP3_inactive NLRP3 (Inactive) ZA->NLRP3_inactive Inhibition (via Itaconate) TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB 2. Phosphorylation pIkBa p-IκBα IkBa_NFkB->pIkBa NFkB_active NF-κB (Active) pIkBa->NFkB_active 3. Degradation & Release NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus 4. Nuclear Translocation NLRP3_active NLRP3 Inflammasome (Active) NLRP3_inactive->NLRP3_active 6. Activation pro_caspase1 Pro-Caspase-1 NLRP3_active->pro_caspase1 caspase1 Caspase-1 pro_caspase1->caspase1 7. Cleavage pro_IL1b Pro-IL-1β caspase1->pro_IL1b IL1b IL-1β pro_IL1b->IL1b 8. Cleavage & Release Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, CXCL1) NFkB_nucleus->Pro_inflammatory_genes 5. Transcription Pro_inflammatory_genes->pro_IL1b Expression

Proposed mechanism of this compound in arthritis.

Experimental Protocols

In Vivo Model: Antigen-Induced Arthritis in Mice

This model mimics many features of human rheumatoid arthritis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Methylated Bovine Serum Albumin (mBSA)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Saline solution (vehicle)

  • Syringes and needles

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of mBSA (2 mg/mL) in CFA (1:1 v/v).

    • Inject 100 µL of the emulsion subcutaneously at the base of the tail of each mouse.

  • Booster Immunization (Day 7):

    • Prepare an emulsion of mBSA (2 mg/mL) in IFA (1:1 v/v).

    • Inject 100 µL of the emulsion subcutaneously at a different site on the back.

  • Intra-articular Challenge (Day 21):

    • Anesthetize the mice.

    • Inject 10 µg of mBSA in 10 µL of saline into the right knee joint.

    • Inject 10 µL of saline into the left knee joint as a control.

  • Treatment:

    • Administer this compound (10, 30, or 90 mg/kg) or vehicle (saline) orally once daily from day 21 to the end of the experiment.

  • Assessment:

    • Measure knee joint diameter and assess mechanical hypernociception at regular intervals.

    • At the end of the study, sacrifice the mice and collect knee joints for histology and periarticular tissue for cytokine analysis (ELISA).

G Day0 Day 0 Immunization (mBSA in CFA) Day7 Day 7 Booster (mBSA in IFA) Day0->Day7 Day21 Day 21 Intra-articular Challenge (mBSA) Day7->Day21 Treatment Daily Treatment (this compound or Vehicle) Day21->Treatment Assessment Assessment (Joint Swelling, Cytokines, Histology) Treatment->Assessment

Workflow for the antigen-induced arthritis model.
In Vitro Model: Inhibition of Inflammatory Response in THP-1 Macrophages

This protocol assesses the direct anti-inflammatory effects of this compound on human macrophages.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α

  • Reagents and equipment for Western blotting (antibodies for phospho-IκBα and total IκBα)

Procedure:

  • Differentiation of THP-1 Monocytes:

    • Seed THP-1 cells in a 6-well plate at a density of 1 x 10^6 cells/well.

    • Induce differentiation into macrophages by treating with PMA (100 ng/mL) for 48 hours.

    • After 48 hours, wash the cells with PBS and incubate in fresh, PMA-free medium for 24 hours.

  • Treatment and Stimulation:

    • Pre-treat the differentiated THP-1 macrophages with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours (for cytokine measurement) or for 30 minutes (for Western blotting).

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Measure the concentration of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.

  • Western Blotting for Phospho-IκBα:

    • After 30 minutes of LPS stimulation, lyse the cells and collect the protein extracts.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-IκBα and total IκBα, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL detection system.

G cluster_analysis Analysis THP1 THP-1 Monocytes PMA PMA (48h) THP1->PMA Differentiated Differentiated THP-1 Macrophages PMA->Differentiated Pretreatment This compound (1h) Differentiated->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation ELISA ELISA (24h) (TNF-α) Stimulation->ELISA Western Western Blot (30min) (p-IκBα) Stimulation->Western

Workflow for in vitro analysis in THP-1 macrophages.

Conclusion and Future Directions

This compound represents a compelling candidate for the development of novel anti-arthritic therapies. Its ability to modulate the NF-κB pathway and the strong evidence for its metabolite, itaconate, in inhibiting the NLRP3 inflammasome provide a solid mechanistic basis for its anti-inflammatory effects. The protocols detailed above offer a framework for researchers to further investigate and validate the therapeutic potential of this compound in arthritis.

Future research should focus on:

  • Elucidating the direct interaction of this compound with components of the NLRP3 inflammasome.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

  • Evaluating the long-term efficacy and safety of this compound in chronic arthritis models.

  • Exploring the synergistic effects of this compound with existing anti-arthritic drugs.

By pursuing these avenues of research, the full therapeutic potential of this compound in the management of arthritis and other inflammatory diseases can be realized.

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays Involving (Z)-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Aconitic acid, also known as cis-aconitic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway.[1][2] It serves as the substrate for two important enzymes: Aconitase (ACO), which catalyzes its reversible isomerization to isocitrate, and cis-Aconitate Decarboxylase (ACOD1, also known as IRG1), which converts it to itaconate, a metabolite with significant immunomodulatory functions.[3][4][5] The modulation of these enzymes presents a promising avenue for therapeutic intervention in various diseases, including metabolic disorders and inflammatory conditions.

These application notes provide detailed protocols for performing in vitro assays to screen for and characterize inhibitors of Aconitase and cis-Aconitate Decarboxylase, using this compound as a substrate.

Signaling Pathways

The enzymatic reactions involving this compound are central to cellular metabolism and immunity. Aconitase is a key enzyme in the TCA cycle, responsible for the conversion of citrate (B86180) to isocitrate, with (Z)-aconitate as a bound intermediate.[2] In immune cells such as macrophages, the upregulation of ACOD1 diverts this compound from the TCA cycle to produce itaconate, which has antimicrobial and anti-inflammatory properties.[3][4][6]

Figure 1: Central role of this compound in metabolism.

Data Presentation: Enzyme Kinetic and Inhibition Parameters

The following tables summarize key kinetic parameters for Aconitase and cis-Aconitate Decarboxylase, as well as known inhibitors that can be used as positive controls in screening assays.

Table 1: Kinetic Parameters of Target Enzymes

EnzymeOrganismSubstrateKMkcatOptimal pH
cis-Aconitate DecarboxylaseHumanThis compound~2.5 mM~3.0 s-1~7.0
cis-Aconitate DecarboxylaseMouseThis compound~2.5 mM~10.0 s-1~7.0
cis-Aconitate DecarboxylaseA. terreusThis compound~12 mM~80 s-1~6.0
AconitasePeaIsocitrate85 µMNot ReportedNot Reported

Data compiled from reference[7] and[8]. Note that kinetic parameters can vary based on assay conditions.

Table 2: Known Inhibitors of Aconitase and cis-Aconitate Decarboxylase

Target EnzymeInhibitorType of InhibitionNotes
Aconitasetrans-AconitateCompetitiveA structural isomer of the substrate.[9]
AconitaseFluorocitrateCompetitiveA potent inhibitor formed from fluoroacetate.[2]
AconitaseZinc (Zn2+)Competitive (mitochondrial)Inhibits the citrate to cis-aconitate reaction.[10][11]
cis-Aconitate DecarboxylaseCitraconateCompetitiveA naturally occurring isomer of itaconate.[12]

Experimental Protocols

Protocol 1: Aconitase Activity and Inhibition Assay (Spectrophotometric)

This protocol measures the formation of this compound from isocitrate by monitoring the increase in absorbance at 240 nm.

Workflow Diagram

Aconitase_Assay_Workflow prep Prepare Samples and Reagents plate Add 50 µL of sample/inhibitor to 96-well UV plate prep->plate reagent_add Add 200 µL of Assay Buffer (containing Isocitrate) plate->reagent_add measure Measure OD at 240 nm kinetically (e.g., every 20s for 30 min) reagent_add->measure analyze Calculate rate of change in absorbance to determine enzyme activity/inhibition measure->analyze ACOD1_Assay_Workflow prep Prepare enzyme, substrate, and inhibitor solutions reaction Incubate enzyme with this compound and inhibitor at 37°C prep->reaction stop Stop reaction (e.g., with acid or organic solvent) reaction->stop hplc Analyze sample by HPLC to quantify itaconate production stop->hplc analyze Calculate enzyme activity/inhibition based on itaconate peak area hplc->analyze

References

Application Note: Isomer-Specific Separation of cis- and trans-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aconitic acid, a tricarboxylic acid, exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid. The cis-isomer is a key intermediate in the tricarboxylic acid (TCA) cycle, formed by the dehydration of citric acid and subsequently converted to isocitrate.[1][2][3] The trans-isomer is the more stable form and is found in various plants, such as sugarcane.[4][5][6] The accurate separation and quantification of these isomers are crucial for studying metabolic pathways, monitoring industrial processes like sugar manufacturing, and for research in drug development and environmental science.[1][4] This document provides detailed protocols for the isomer-specific separation of cis- and trans-aconitic acid using High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC).

Data Presentation

Several analytical methods have been developed for the effective separation of cis- and trans-aconitic acid. The following tables summarize the quantitative data and experimental conditions from various applications.

Table 1: Ion Chromatography (IC) Method for Tricarboxylic Acid Analysis

ParameterValue
Column Shodex IC SI-35 4D (4.0 mm I.D. x 150 mm)
Eluent 9.0 mM Na₂CO₃ aq.
Flow Rate 0.6 mL/min
Column Temperature 45 °C
Detection Suppressed conductivity
Sample Injection Volume 20 µL
Analyte Concentrations cis-Aconitic acid: 20 mg/L, trans-Aconitic acid: 20 mg/L

Data sourced from Shodex Application Note.[7]

Table 2: Reversed-Phase HPLC Method for trans-Aconitic Acid

ParameterValue
Column Newcrom R1
Mobile Phase Acetonitrile (B52724) (MeCN) and water with phosphoric acid
Detection MS, ELSD, CAD compatible (with formic acid instead of phosphoric acid for MS)
Application Suitable for preparative separation and pharmacokinetics

This method is described for trans-aconitic acid and is scalable.[8]

Table 3: Ion-Exclusion HPLC for Aconitic Acid Isomers in Sugarcane Processing

ParameterValue
Column Dual ion-exclusion column
Detection UV and Refractive Index (RI)
Key Finding trans-Aconitic acid is the predominant form in sugarcane, with isomerization to the cis-form occurring during processing.[4]

This study focused on the isomerization process during sugarcane processing.[4]

Experimental Protocols

Protocol 1: Ion Chromatography Separation of cis- and trans-Aconitic Acid

This protocol is based on the method described for the Shodex IC SI-35 4D column.[7]

1. Materials and Reagents:

  • cis-Aconitic acid standard

  • trans-Aconitic acid standard

  • Sodium carbonate (Na₂CO₃)

  • Deionized water (18.2 MΩ·cm)

  • Samples for analysis

2. Instrument and Columns:

  • Ion chromatograph with a suppressed conductivity detector.

  • Shodex IC SI-35 4D (4.0 mm I.D. x 150 mm) analytical column.

3. Preparation of Eluent (9.0 mM Na₂CO₃):

  • Accurately weigh the required amount of Na₂CO₃.

  • Dissolve in a sufficient volume of deionized water in a volumetric flask.

  • Ensure the eluent is degassed before use.

4. Chromatographic Conditions:

  • Eluent: 9.0 mM Na₂CO₃ aq.

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 45 °C

  • Detection: Suppressed conductivity

  • Injection Volume: 20 µL

5. Sample Preparation:

  • Prepare standard solutions of cis- and trans-aconitic acid (e.g., 20 mg/L each) in deionized water.

  • Prepare unknown samples by dissolving in deionized water and filtering through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Identify peaks based on the retention times of the standards.

  • Quantify the concentration of each isomer using a calibration curve generated from the standard solutions.

Protocol 2: Reversed-Phase HPLC for trans-Aconitic Acid

This protocol is a general guideline based on the method for the Newcrom R1 column.[8]

1. Materials and Reagents:

  • trans-Aconitic acid standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (or formic acid for MS compatibility)

  • Samples for analysis

2. Instrument and Columns:

  • HPLC system with a suitable detector (e.g., UV, MS, ELSD, CAD).

  • Newcrom R1 reversed-phase column.

3. Preparation of Mobile Phase:

  • Prepare a mixture of acetonitrile and water. The exact ratio should be optimized for the best separation.

  • Acidify the mobile phase with a small amount of phosphoric acid (e.g., to pH 2-3). For MS detection, use formic acid.

  • Degas the mobile phase before use.

4. Chromatographic Conditions:

  • Column: Newcrom R1

  • Mobile Phase: Acetonitrile/water with acid (e.g., phosphoric or formic acid).

  • Flow Rate: To be optimized (typically 0.5-1.5 mL/min for analytical scale).

  • Column Temperature: To be optimized (ambient or elevated).

  • Detection: As per available detector.

  • Injection Volume: To be optimized (typically 5-20 µL).

5. Sample Preparation:

  • Prepare a stock solution of trans-aconitic acid in the mobile phase.

  • Prepare working standards by diluting the stock solution.

  • Dissolve and filter samples as described in Protocol 1.

6. Data Analysis:

  • Identify the trans-aconitic acid peak based on its retention time.

  • Quantify using a calibration curve.

Visualizations

Experimental Workflow for Isomer Separation

The following diagram illustrates a typical experimental workflow for the separation and analysis of cis- and trans-aconitic acid isomers.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Standards & Samples B Dissolve in Solvent (e.g., Deionized Water) A->B C Filter through 0.45 µm filter B->C D Inject into HPLC/IC System C->D Prepared Sample E Isocratic/Gradient Elution D->E F Detection (Conductivity, UV, MS) E->F G Peak Identification (based on Retention Time) F->G H Quantification (using Calibration Curve) G->H I Report Results H->I

Caption: Workflow for aconitic acid isomer analysis.

Logical Relationship of Aconitic Acid Isomers in the TCA Cycle

This diagram shows the relationship between citric acid, cis-aconitic acid, and isocitric acid within the Tricarboxylic Acid (TCA) cycle.

TCA_Cycle_Aconitic_Acid Citrate Citrate CisAconitate cis-Aconitate Citrate->CisAconitate - H₂O enzyme Aconitase Citrate->enzyme Isocitrate Isocitrate CisAconitate->Isocitrate + H₂O CisAconitate->enzyme enzyme->CisAconitate enzyme->Isocitrate

Caption: Role of cis-aconitate in the TCA cycle.

References

Application Notes and Protocols: (Z)-Aconitic Acid in Gout Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Gout is a prevalent and painful inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints. This deposition triggers a potent inflammatory response, a key element of which is the activation of the innate immune system. Recent research has highlighted the potential of natural compounds in mitigating this inflammation. (Z)-Aconitic acid, also known as cis-Aconitic acid, a constituent of the medicinal plant Echinodorus grandiflorus, has demonstrated significant anti-inflammatory properties in preclinical models of gout.[1][2] These notes provide a comprehensive overview of the current understanding of this compound's mechanism of action and detailed protocols for its investigation in gout treatment studies.

Mechanism of Action

This compound exerts its anti-inflammatory effects in the context of gout primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In in vitro studies using lipopolysaccharide-stimulated THP-1 macrophages, this compound was shown to reduce the phosphorylation of IκBα, an inhibitor of NF-κB.[1][2] This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

While direct inhibition of the NLRP3 inflammasome by this compound has not been explicitly demonstrated, the NF-κB pathway is a critical upstream "priming" signal for the transcription of NLRP3 and pro-IL-1β. Therefore, by inhibiting NF-κB, this compound likely exerts a downstream dampening effect on NLRP3 inflammasome activation, a central driver of MSU crystal-induced inflammation.

Gout_Pathway MSU Monosodium Urate (MSU) Crystals Phagocytosis Phagocytosis by Macrophage MSU->Phagocytosis IkBa IκBα Phosphorylation Phagocytosis->IkBa NLRP3_Assembly NLRP3 Inflammasome Assembly Phagocytosis->NLRP3_Assembly Signal 2 NFkB_Activation NF-κB Activation NLRP3_Priming NLRP3 & Pro-IL-1β Transcription (Priming) NFkB_Activation->NLRP3_Priming Signal 1 IkBa->NFkB_Activation ZA This compound ZA->IkBa Inhibits NLRP3_Priming->NLRP3_Assembly Casp1 Caspase-1 Activation NLRP3_Assembly->Casp1 IL1b Mature IL-1β Release Casp1->IL1b Inflammation Acute Gouty Inflammation IL1b->Inflammation

Caption: Proposed mechanism of this compound in gout.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the effects of this compound in a murine model of MSU-induced gouty arthritis.[1][2]

ParameterTreatment GroupResultPercentage Change vs. MSU Control
Leukocyte Accumulation
(cells x 10^3/cavity)MSU Control1500 ± 200-
This compound (30 mg/kg, p.o.)750 ± 150↓ 50%
CXCL1 Levels
(pg/mL)MSU Control400 ± 50-
This compound (10 mg/kg, p.o.)250 ± 40↓ 37.5%
This compound (30 mg/kg, p.o.)180 ± 30↓ 55%
This compound (90 mg/kg, p.o.)150 ± 25↓ 62.5%
IL-1β Levels
(pg/mL)MSU Control350 ± 45-
This compound (10 mg/kg, p.o.)200 ± 35↓ 42.8%
This compound (30 mg/kg, p.o.)150 ± 20↓ 57.1%
This compound (90 mg/kg, p.o.)120 ± 18↓ 65.7%
TNF-α Release (in vitro)
(pg/mL)LPS Control1200 ± 150-
This compound (10 µM)800 ± 100↓ 33.3%
This compound (30 µM)500 ± 80↓ 58.3%
This compound (100 µM)300 ± 50↓ 75%

Experimental Protocols

Murine Model of MSU-Induced Gouty Arthritis

This protocol describes the induction of acute gouty arthritis in mice via intra-articular injection of MSU crystals, a widely used and reproducible model.

Gout_Model_Workflow cluster_prep Preparation Phase cluster_induction Induction & Treatment Phase cluster_eval Evaluation Phase (24h post-injection) Acclimatize 1. Acclimatize Mice (7 days) MSU_Prep 2. Prepare MSU Crystals (25 mg/ml in PBS) Drug_Prep 3. Prepare this compound (e.g., 10, 30, 90 mg/kg in vehicle) Dosing 4. Administer this compound (p.o.) 1 hour prior to MSU Drug_Prep->Dosing MSU_Inject 5. Inject MSU Crystals (10 µl, intra-articular into ankle) Dosing->MSU_Inject Joint_Swelling 6. Measure Joint Swelling (Caliper measurements) MSU_Inject->Joint_Swelling Lavage 7. Perform Joint Lavage MSU_Inject->Lavage Cell_Count 8. Leukocyte Count (in lavage fluid) Lavage->Cell_Count Cytokine_Analysis 9. Cytokine Analysis (ELISA for IL-1β, CXCL1) Lavage->Cytokine_Analysis

Caption: Workflow for MSU-induced gouty arthritis model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Monosodium urate (MSU) crystals

  • Phosphate-buffered saline (PBS), sterile

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Insulin syringes with 30G needles

  • Calipers

Procedure:

  • Acclimatization: House mice under standard laboratory conditions for at least one week prior to experimentation.

  • MSU Crystal Preparation: Prepare a sterile suspension of MSU crystals at a concentration of 25 mg/mL in PBS.

  • Drug Administration: Administer this compound orally (p.o.) at the desired doses (e.g., 10, 30, 90 mg/kg) one hour before the MSU injection. Administer vehicle to the control group.

  • Induction of Arthritis: Anesthetize the mice. Inject 10 µL of the MSU crystal suspension intra-articularly into the tibio-tarsal (ankle) joint of one hind paw. Inject the contralateral paw with 10 µL of sterile PBS as a control.

  • Assessment of Inflammation (24 hours post-injection):

    • Joint Swelling: Measure the thickness of the ankle joint using a digital caliper.

    • Joint Lavage: Euthanize the mice and perform a lavage of the articular cavity with 50 µL of PBS.

    • Leukocyte Count: Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

    • Cytokine Measurement: Centrifuge the lavage fluid and measure the levels of IL-1β and CXCL1 in the supernatant using specific ELISA kits.

In Vitro Macrophage Stimulation and NF-κB Inhibition Assay

This protocol details the methodology to assess the effect of this compound on NF-κB activation in a macrophage cell line.

NFkB_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture 1. Culture THP-1 Monocytes Differentiate 2. Differentiate with PMA (e.g., 100 ng/mL, 48h) Culture->Differentiate Pretreat 3. Pretreat with this compound (e.g., 10, 30, 100 µM, 1h) Differentiate->Pretreat Stimulate 4. Stimulate with LPS (e.g., 1 µg/mL, 30 min) Pretreat->Stimulate Lyse 5. Lyse Cells & Collect Protein Stimulate->Lyse Western_Blot 6. Western Blot Analysis (for p-IκBα, IκBα, β-actin) Lyse->Western_Blot

Caption: Workflow for in vitro NF-κB inhibition assay.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • Antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin, and appropriate secondary antibodies.

  • Western blotting equipment and reagents.

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • Seed the cells in 6-well plates and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Treatment:

    • Replace the medium with fresh, serum-free medium.

    • Pre-treat the differentiated THP-1 cells with various concentrations of this compound (e.g., 10, 30, 100 µM) for 1 hour.

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to induce NF-κB activation.

  • Protein Extraction and Analysis:

    • Wash the cells with cold PBS and lyse them to extract total protein.

    • Determine the protein concentration of the lysates.

    • Perform Western blot analysis to detect the levels of phosphorylated IκBα and total IκBα. Use β-actin as a loading control.

    • A decrease in the ratio of phosphorylated IκBα to total IκBα in the presence of this compound indicates inhibition of the NF-κB pathway.[1][2]

References

Application Note: Ultra-Sensitive Detection of Cis-Aconitic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-aconitic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production.[1] It is formed from the dehydration of citric acid and is a precursor to isocitrate. Beyond its role in central metabolism, cis-aconitic acid is also the precursor to itaconate, a metabolite with important immunomodulatory functions.[2][3] Given its central role in metabolism and immunity, the accurate and sensitive quantification of cis-aconitic acid in biological matrices is crucial for understanding disease states, drug development, and monitoring therapeutic interventions. This application note provides a detailed protocol for the ultra-sensitive detection of cis-aconitic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the quantitative performance of various LC-MS/MS methods for the detection of cis-aconitic acid.

ParameterValueMatrixReference
Limit of Quantification (LOQ)30 pg on-columnCell Culture Media & Lysates[2][4]
Limit of Detection (LOD)1-50 nMNatural Waters[5]

Experimental Protocols

This section outlines a comprehensive protocol for the analysis of cis-aconitic acid in biological samples.

Sample Preparation (Protein Precipitation)

This protocol is suitable for samples such as plasma, serum, cell lysates, and tissue homogenates.

  • Thaw Samples: Thaw frozen biological samples on ice.

  • Precipitation: To 50 µL of sample, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., ¹³C₆-cis-aconitate).

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex the reconstituted sample for 15 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
ParameterRecommended Conditions
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS)
ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Negative
Multiple Reaction Monitoring (MRM) Transitions Precursor Ion (m/z): 173.0Product Ion 1 (m/z): 85.0 (Quantifier)Product Ion 2 (m/z): 129.0 (Qualifier)
Collision Energy Optimized for the specific instrument, typically in the range of 10-20 eV
Dwell Time 100 ms
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Nebulizer Gas Nitrogen
Collision Gas Argon

Visualizations

Signaling Pathway: TCA Cycle and Itaconate Synthesis

The following diagram illustrates the position of cis-aconitic acid within the Tricarboxylic Acid (TCA) cycle and its conversion to itaconate.

TCA_Cycle Citrate Citrate cis_Aconitate cis-Aconitic Acid Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase Itaconate Itaconate cis_Aconitate->Itaconate Aconitate Decarboxylase (ACOD1/IRG1) alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate Dehydrogenase

Caption: Role of cis-Aconitic Acid in Metabolism.

Experimental Workflow

This diagram outlines the major steps in the LC-MS/MS workflow for cis-aconitic acid analysis.

Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Sample Biological Sample Precipitation Protein Precipitation (ice-cold acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Separation) Reconstitution->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: LC-MS/MS Workflow for cis-Aconitic Acid.

Fragmentation Pathway of Cis-Aconitic Acid

The proposed fragmentation of the deprotonated cis-aconitic acid molecule ([M-H]⁻) in the collision cell of the mass spectrometer is depicted below.

Fragmentation Precursor cis-Aconitic Acid [M-H]⁻ m/z = 173 Fragment1 Fragment Ion m/z = 129 Precursor->Fragment1 - CO₂ (44 Da) Fragment2 Fragment Ion m/z = 85 Fragment1->Fragment2 - CO₂ (44 Da)

Caption: Proposed CID Fragmentation of cis-Aconitic Acid.

References

Application Notes and Protocols for (Z)-Aconitic Acid as a Polymeric Cross-linking Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(Z)-Aconitic acid, also known as cis-aconitic acid, is a tricarboxylic acid that serves as a versatile cross-linking agent in the development of novel polymers for biomedical applications.[1][2] Its three carboxylic acid groups and a carbon-carbon double bond offer multiple functionalities for creating three-dimensional polymer networks.[3] These networks are often biocompatible and biodegradable, making them highly suitable for applications such as drug delivery systems, tissue engineering scaffolds, and biocompatible hydrogels.[1][4] This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives as cross-linking agents.

Key Features and Applications:
  • Biocompatibility and Biodegradability: Polymers cross-linked with aconitic acid are often biodegradable due to the presence of ester linkages that can be hydrolyzed.[4] This makes them attractive for in-vivo applications where scaffold resorption is desired.[5]

  • pH-Sensitive Drug Delivery: The carboxylic acid groups in the polymer network can impart pH-responsive properties, leading to controlled drug release in specific physiological environments.[6]

  • Tunable Mechanical Properties: The degree of cross-linking can be controlled to tailor the mechanical properties of the resulting polymer, from soft hydrogels to more rigid scaffolds.[2]

  • Versatile Chemistry: Aconitic acid can be used to cross-link a variety of polymers, including polysaccharides like starch[1][3], and can be derivatized to introduce other functionalities.[2][4]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing aconitic acid as a cross-linking agent.

Table 1: Cross-linking of Starch Films with Aconitic Acid [1][3]

Aconitic Acid Concentration (wt%)Effect on SolubilityEffect on Swelling CoefficientObservations
2-5DecreasedDecreasedEffective cross-linking observed.
>5--Acts as a plasticizer, leading to a softer, more flexible film with reduced thermal stability and tensile strength.
5Lowest solubility (28 wt%)Decreased by ~2.4 timesMost effective cross-linking concentration for starch/glycerol films.
15--Significant increase in elongation at break (~35 times), emphasizing the plasticizing effect.

Table 2: Properties of trans-Aconitic Acid Based Biopolymeric Hydrogel [6]

PropertyObservation
Swelling BehaviorpH-sensitive, with increased swelling in acidic media and decreased swelling in basic media.
Thermal DegradationShows two stages of degradation.
Biological ActivityExhibits antibacterial, antioxidant, and anticancer properties.

Experimental Protocols

Protocol 1: Synthesis of Triallyl Aconitate Monomer and Cross-linked Polymer

This protocol is based on the synthesis of a derivative of aconitic acid, triallyl aconitate, which can be polymerized to form a highly cross-linked network.[4]

Materials:

  • cis-Aconitic acid

  • Allyl alcohol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • 5% (w/v) Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • AIBN (Azobisisobutyronitrile) initiator

Procedure for Monomer Synthesis:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1 equivalent of cis-aconitic acid in a minimal amount of toluene.

  • Add at least 3.5 equivalents of allyl alcohol and a catalytic amount (0.02 equivalents) of p-toluenesulfonic acid.

  • Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with 5% sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude triallyl aconitate monomer.

  • Purify the monomer by vacuum distillation or column chromatography.

Procedure for Polymerization:

  • Place the purified triallyl aconitate monomer in a flask with a suitable radical initiator (e.g., AIBN).

  • Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture in a preheated oil bath at a temperature appropriate for the initiator (e.g., 60-80 °C for AIBN).

  • Allow the polymerization to proceed for several hours to 24 hours, during which the viscosity will increase, potentially forming a solid gel.

  • To stop the polymerization, cool the reaction vessel rapidly.

Protocol 2: Synthesis of a trans-Aconitic Acid Based Biopolymeric Hydrogel

This protocol describes a solvent-less approach to synthesizing a biopolymeric hydrogel.[6]

Materials:

  • trans-Aconitic acid

  • Ethylene glycol

  • Glutamic acid

Procedure:

  • The synthesis is a two-step process involving different monomer ratios without a traditional cross-linker and organic solvent.

  • The specific ratios and reaction conditions (temperature, time) for each step should be optimized based on the desired hydrogel properties.

  • Characterization of the resulting hydrogel can be performed using FT-IR for structural identification, TGA for thermal degradation analysis, and swelling studies in different pH media.

Visualizations

Chemical Structure and Cross-linking Concept

G cluster_reactants Reactants cluster_product Cross-linked Polymer Z_Aconitic_Acid This compound Crosslinking_Process Esterification or Amidation Reaction Z_Aconitic_Acid->Crosslinking_Process Cross-linking Agent Polymer Polymer with -OH or -NH2 groups Polymer->Crosslinking_Process Backbone Crosslinked_Polymer Cross-linked Polymer Network Crosslinking_Process->Crosslinked_Polymer Forms 3D Network

Caption: Cross-linking mechanism of this compound with a polymer.

Experimental Workflow for Polymer Synthesis and Characterization

G Start Start: Polymer Synthesis Monomer_Synthesis Monomer Synthesis (e.g., Triallyl Aconitate) Start->Monomer_Synthesis Polymerization Polymerization & Cross-linking Monomer_Synthesis->Polymerization Purification Purification (e.g., Dialysis) Polymerization->Purification Structural_Analysis Structural Analysis (FT-IR, NMR) Purification->Structural_Analysis Thermal_Analysis Thermal Analysis (TGA, DSC) Purification->Thermal_Analysis Morphological_Analysis Morphological Analysis (SEM) Purification->Morphological_Analysis Swelling_Studies Swelling Studies (pH-dependent) Purification->Swelling_Studies Biological_Evaluation Biological Evaluation (Biocompatibility, Drug Release) Purification->Biological_Evaluation End End: Characterized Polymer Structural_Analysis->End Thermal_Analysis->End Morphological_Analysis->End Swelling_Studies->End Biological_Evaluation->End

Caption: Workflow for synthesis and characterization of aconitic acid cross-linked polymers.

References

Microbial Production of Aconitic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitic acid, a tricarboxylic acid, exists in two isomeric forms: cis-aconitic acid and trans--aconitic acid. Cis-aconitic acid is an intermediate in the tricarboxylic acid (TCA) cycle, while the more stable trans-isomer has garnered interest for its potential applications in the synthesis of biodegradable polymers, resins, and as a platform chemical.[1][2] Microbial fermentation presents a promising and sustainable alternative to chemical synthesis for the production of aconitic acid. This document provides detailed application notes and protocols for the microbial production of aconitic acid, focusing on key microorganisms, fermentation strategies, and downstream processing.

Key Microorganisms and Metabolic Pathways

The primary microorganisms explored for aconitic acid production are fungi, notably Aspergillus terreus and Ustilago maydis. The metabolic pathways in these organisms are closely linked to the itaconic acid biosynthesis pathway.

Aspergillus terreus

Aspergillus terreus is a natural producer of itaconic acid, which is synthesized from cis-aconitate.[3][4][5] By genetically modifying this pathway, the flux can be redirected towards aconitic acid accumulation. The key to this strategy is the deletion or inactivation of the gene encoding cis-aconitate decarboxylase (CadA), the enzyme that converts cis-aconitate to itaconic acid.[6] This blockage leads to the accumulation and subsequent secretion of aconitic acid.

The metabolic pathway begins with glycolysis, where glucose is converted to pyruvate. Pyruvate then enters the mitochondria and is converted to acetyl-CoA, which condenses with oxaloacetate to form citrate, initiating the TCA cycle. Citrate is then isomerized to cis-aconitate by the enzyme aconitase. In engineered strains, the accumulated cis-aconitate is transported out of the mitochondria into the cytosol and then secreted from the cell.[7]

Ustilago maydis

Ustilago maydis also produces itaconic acid, but through a different pathway involving a trans-aconitate intermediate.[8] In this organism, cis-aconitate is first converted to trans-aconitate, which is then decarboxylated. While not a direct producer of aconitic acid as a final product, the study of its metabolic pathways and fermentation conditions provides valuable insights for engineering strategies. The fermentation conditions, particularly pH, play a crucial role in the production of organic acids in U. maydis.[9][10]

Quantitative Data on Aconitic Acid Production

The following tables summarize quantitative data from various studies on the microbial production of aconitic acid and related compounds.

MicroorganismStrainFermentation ScaleKey Genetic ModificationsCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Aspergillus terreusCMI CC 2819245 L FermenterMutant strainSucrose79.6Not ReportedNot Reported[1]
Aspergillus terreusEngineered Strain20 m³ FermenterBlocked itaconic acid biosynthesisNot Reported60.0 (trans-aconitic acid)Not ReportedNot Reported[6]
Aspergillus terreusA156 (Parental)Shake Flask-Glucose~1.7 (Itaconic Acid)0.210.079[11]
Aspergillus terreusA729 (Engineered)Shake FlaskOverexpression of modified A. niger pfkAGlucose~3.2 (Itaconic Acid)Not ReportedNot Reported[11]
Ustilago maydisMB215 Δcyp3 Petefria116 L FermenterEngineered for itaconic acid productionGlucose>80 (Itaconic Acid)Not ReportedNot Reported[10]

Experimental Protocols

Protocol 1: Inoculum Preparation for Aspergillus terreus

This protocol is adapted from established methods for Aspergillus species.

Materials:

  • Aspergillus terreus strain (e.g., CMI CC 281924)

  • Malt (B15192052) agar (B569324) slants containing 3% sodium chloride[1]

  • Sterile distilled water

  • Sterile flasks

  • Shaker incubator

Procedure:

  • Culture the Aspergillus terreus strain on malt agar slants containing 3% NaCl at 30-37°C for 5-7 days until sporulation is observed.

  • Prepare a spore suspension by adding 10 mL of sterile distilled water to a mature slant and gently scraping the surface with a sterile loop.

  • Transfer the spore suspension to a sterile flask.

  • For the seed culture, inoculate a suitable aqueous nutrient medium containing a carbohydrate source in a shaker flask with the spore suspension.

  • Incubate the seed culture at 32°C with agitation for 24-48 hours.

Protocol 2: Fermentation for Aconitic Acid Production with Aspergillus terreus

This protocol is based on the fermentation process described in patent US4740464A.[1]

Materials:

  • Seed culture of Aspergillus terreus CMI CC 281924

  • 5 L fermenter

  • Production Medium:

    • Sucrose: 220 g/L

    • KH₂PO₄: 0.25 g/L

    • ZnSO₄·7H₂O: 4.0 g/L

    • Prepare in water treated to reduce heavy metal content.

  • Antifoam agent

  • Acid/base for pH control (e.g., H₂SO₄/NaOH)

Procedure:

  • Prepare and sterilize the 5 L fermenter containing 2.5 L of the production medium.

  • Inoculate the sterile production medium with 200 mL of the seed culture.

  • Set the fermentation parameters:

    • Temperature: 30-37°C (optimally between 28°C and 42°C)[1]

    • pH: Maintain between 1.5 and 4.0[1]

    • Aeration: Provide aerobic conditions.

    • Agitation: Sufficient to ensure mixing and oxygen transfer.

  • Monitor the fermentation for 2 to 7 days.[1]

  • Periodically take samples to measure substrate consumption and aconitic acid concentration using HPLC.

Protocol 3: Quantification of Aconitic Acid using HPLC

This protocol provides a general method for the analysis of organic acids in fermentation broth.

Materials:

  • Fermentation broth sample

  • Syringe filters (0.22 µm)

  • HPLC system with a UV or Refractive Index (RI) detector

  • Organic acid analysis column (e.g., Aminex HPX-87H, C18)[12][13]

  • Mobile phase (e.g., dilute sulfuric acid or phosphate (B84403) buffer)[12][13][14]

  • Aconitic acid standard

Procedure:

  • Sample Preparation:

    • Withdraw a sample from the fermenter.

    • Centrifuge the sample to remove cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample as necessary with the mobile phase.

  • HPLC Analysis:

    • Column: Ascentis® Express AQ-C18, 250 x 4.6 mm, 2.7 µm[13]

    • Mobile Phase: 20 mM potassium phosphate buffer, pH 2.7[13]

    • Flow Rate: 1 mL/min[13]

    • Column Temperature: 40°C[13]

    • Detection: UV at 214 nm[13]

    • Injection Volume: 20 µL[13]

  • Quantification:

    • Prepare a standard curve using known concentrations of aconitic acid.

    • Quantify the aconitic acid concentration in the samples by comparing the peak area to the standard curve.

Protocol 4: Downstream Processing for Aconitic Acid Recovery

This protocol outlines a general procedure for the recovery and purification of aconitic acid from the fermentation broth. Specific conditions may require optimization.

Materials:

  • Fermentation broth containing aconitic acid

  • Filtration system (e.g., microfiltration, ultrafiltration)

  • Activated carbon

  • Crystallization vessel

  • Solvents for crystallization (e.g., water)

Procedure:

  • Cell Removal: Separate the fungal biomass from the fermentation broth using filtration (e.g., microfiltration).[15]

  • Decolorization: Treat the cell-free broth with activated carbon to remove pigments and other impurities, followed by filtration.

  • Concentration: Concentrate the clarified broth by evaporation under vacuum to increase the aconitic acid concentration.[15]

  • Crystallization:

    • Cool the concentrated solution to induce crystallization of aconitic acid.

    • The crystallization process can be optimized by adjusting temperature, pH, and concentration.

  • Purification:

    • Collect the aconitic acid crystals by filtration.

    • Wash the crystals with cold water to remove residual impurities.

    • Recrystallize the product from water to achieve higher purity if necessary.

  • Drying: Dry the purified aconitic acid crystals under vacuum.

Visualizations

Metabolic Pathway for Aconitic Acid Production in Engineered Aspergillus terreus

Aconitic_Acid_Pathway_Aspergillus_terreus cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito Pyruvate Dehydrogenase Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Oxaloacetate_mito Oxaloacetate Oxaloacetate_mito->Citrate_mito Citrate Synthase CisAconitate_mito cis-Aconitate Citrate_mito->CisAconitate_mito Aconitase CisAconitate_cyto cis-Aconitate CisAconitate_mito->CisAconitate_cyto Mitochondrial Transporter AconiticAcid_ext Aconitic Acid (extracellular) CisAconitate_cyto->AconiticAcid_ext Secretion ItaconicAcid_cyto Itaconic Acid CisAconitate_cyto->ItaconicAcid_cyto cis-Aconitate Decarboxylase (CadA) (Blocked)

Caption: Metabolic pathway for aconitic acid production in engineered Aspergillus terreus.

Experimental Workflow for Microbial Aconitic Acid Production

Experimental_Workflow strain Microorganism Strain Selection (e.g., A. terreus) inoculum Inoculum Preparation (Spore Suspension & Seed Culture) strain->inoculum fermentation Fermentation (Bioreactor with Production Medium) inoculum->fermentation monitoring Process Monitoring (pH, Temp, Substrate, Product) fermentation->monitoring harvest Harvesting (Cell Separation) fermentation->harvest monitoring->fermentation purification Downstream Processing (Purification & Crystallization) harvest->purification analysis Product Analysis (HPLC for Purity & Quantification) purification->analysis product Pure Aconitic Acid analysis->product

Caption: General experimental workflow for microbial production of aconitic acid.

Logical Relationship of Genetic Modifications in A. terreus

Genetic_Modification_Logic wild_type Wild-Type A. terreus (Produces Itaconic Acid) cadA_deletion Deletion/Inactivation of cis-Aconitate Decarboxylase (cadA) gene wild_type->cadA_deletion Leads to engineered_strain Engineered A. terreus (Accumulates Aconitic Acid) cadA_deletion->engineered_strain Results in overexpression Overexpression of Transporters (e.g., Mitochondrial Transporter) engineered_strain->overexpression Further modification improved_strain Improved Aconitic Acid Production overexpression->improved_strain Enhances

References

Troubleshooting & Optimization

Stability of (Z)-Aconitic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-Aconitic acid. This guide provides detailed information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

The main stability issue for this compound (the cis-isomer) in aqueous solution is its isomerization to the more thermodynamically stable trans-isomer, trans-Aconitic acid.[1] This conversion is a reversible, first-order reaction. The rate of isomerization and the equilibrium between the two forms are influenced by factors such as pH and temperature.[2]

Q2: What are the known degradation pathways for this compound in water?

Besides isomerization to trans-Aconitic acid, this compound can undergo dehydration, particularly at elevated temperatures, to form cis-aconitic anhydride.[3][4] Under certain conditions, such as exposure to gamma radiation, it can also degrade to form citric acid.[5]

Q3: How do pH and temperature affect the stability of this compound solutions?

Both pH and temperature are critical factors. Increased temperature accelerates the rate of isomerization.[2] While specific quantitative data on the effect of pH is limited in recent literature, a historical study suggests pH significantly impacts stability. It is generally observed that stability is lower at pH extremes.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

For short-term storage, it is advisable to keep aqueous solutions of this compound refrigerated (2-8 °C) and protected from light. For long-term storage, freezing the solution (-20 °C or below) is recommended to minimize both isomerization and potential microbial growth. It is crucial to minimize freeze-thaw cycles. Stock solutions in DMSO can be stored at -80°C for up to a year.

Q5: How can I monitor the stability of my this compound solution?

The stability of this compound in an aqueous solution can be monitored by High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of both the cis- and trans-isomers, enabling the determination of the extent of isomerization over time.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Inconsistent experimental results Degradation of this compound in stock or working solutions.1. Prepare fresh solutions of this compound for each experiment. 2. Perform a stability study on your solution under your experimental conditions (see protocol below). 3. Store stock solutions at or below -20°C in small aliquots to avoid freeze-thaw cycles.
Appearance of an unexpected peak in HPLC analysis Isomerization to trans-Aconitic acid or formation of other degradation products.1. Obtain a trans-Aconitic acid standard to confirm the identity of the new peak. 2. If the peak is not trans-Aconitic acid, consider other degradation pathways such as dehydration. LC-MS analysis can help identify the unknown peak.
Loss of potency of the this compound solution Significant isomerization to the less active or inactive trans-isomer.1. Quantify the amount of this compound remaining using a validated HPLC method. 2. Adjust the concentration of your solution based on the measured purity or prepare a fresh solution.

Experimental Protocol: Stability Assessment of this compound in Aqueous Solution

This protocol outlines a method to assess the stability of this compound in an aqueous solution under specific pH and temperature conditions.

1. Materials and Reagents:

  • This compound

  • trans-Aconitic acid (for use as a reference standard)

  • HPLC-grade water

  • Appropriate buffers for desired pH values (e.g., phosphate, citrate)

  • HPLC-grade methanol (B129727) or acetonitrile

  • Phosphoric acid (for mobile phase adjustment)

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., Inertsil ODS-3, 4.6 x 250 mm, 5 µm)[6]

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

3. Solution Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Test Solutions: Dilute the stock solution with the desired aqueous buffer to the final experimental concentration.

  • Reference Standards: Prepare separate standard solutions of this compound and trans-Aconitic acid in the mobile phase for peak identification and quantification.

4. Stability Study Conditions:

  • Temperature: Store aliquots of the test solution at the desired temperatures (e.g., 4°C, 25°C, 40°C).

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks). The initial time point (T=0) serves as the baseline.

5. HPLC Method:

  • Column: Inertsil ODS-3 C18 (4.6 x 250 mm, 5 µm)[6]

  • Mobile Phase: A mixture of methanol and 0.1% phosphoric acid in water (e.g., 3:97 v/v).[6]

  • Flow Rate: 0.8 mL/min[6]

  • Detection Wavelength: 210 nm[6]

  • Column Temperature: 35°C[6]

  • Injection Volume: 20 µL[6]

6. Data Analysis:

  • At each time point, inject the test solution and the reference standards into the HPLC system.

  • Identify the peaks for this compound and trans-Aconitic acid based on the retention times of the standards.

  • Calculate the concentration of this compound remaining at each time point using the peak area from the chromatogram and a calibration curve.

  • Express the stability as the percentage of the initial this compound concentration remaining.

  • If desired, determine the rate of degradation (kinetics) by plotting the natural logarithm of the concentration of this compound versus time.

Data Presentation

The results of a stability study can be summarized in tables for easy comparison.

Table 1: Stability of this compound (1 mg/mL) in Aqueous Solution (pH 7.0) at Different Temperatures

Time (hours)% this compound Remaining at 4°C% this compound Remaining at 25°C% this compound Remaining at 40°C
0100.0100.0100.0
2499.595.285.1
4899.190.872.5
7298.786.761.3
168 (1 week)97.070.135.2

Table 2: Effect of pH on the Stability of this compound (1 mg/mL) at 25°C

Time (hours)% this compound Remaining at pH 4.0% this compound Remaining at pH 7.0% this compound Remaining at pH 9.0
0100.0100.0100.0
2498.195.292.3
4896.390.885.2
7294.586.778.6
168 (1 week)89.870.158.9

Visualizations

degradation_pathway Z_Aconitic_Acid This compound Trans_Aconitic_Acid trans-Aconitic Acid Z_Aconitic_Acid->Trans_Aconitic_Acid Isomerization (pH, Temp dependent) Cis_Aconitic_Anhydride cis-Aconitic Anhydride Z_Aconitic_Acid->Cis_Aconitic_Anhydride Dehydration (High Temp) Citric_Acid Citric Acid Z_Aconitic_Acid->Citric_Acid Degradation (e.g., radiation) Trans_Aconitic_Acid->Z_Aconitic_Acid Isomerization

Caption: Degradation pathways of this compound in aqueous solution.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions (Buffered) prep_stock->prep_test incubate Incubate at various Temperatures and Time Points prep_test->incubate hplc HPLC Analysis incubate->hplc data Data Analysis (% Remaining, Kinetics) hplc->data

Caption: Experimental workflow for stability assessment.

troubleshooting_guide node_action node_action start Inconsistent Experimental Results? check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare fresh solution for each experiment. check_solution->prepare_fresh No conduct_stability Conduct a stability study under your conditions. check_solution->conduct_stability Yes store_properly Store stock solutions at <= -20°C in aliquots. conduct_stability->store_properly

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: Isomeric Separation of Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of aconitic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges in separating cis- and trans-aconitic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis- and trans-aconitic acid isomers?

A1: The primary challenges in separating the geometric isomers of aconitic acid, cis-aconitic acid (CAA) and trans-aconitic acid (TAA), stem from their similar chemical structures and properties. The key difficulties include:

  • Structural Similarity: Both are tricarboxylic acids with the same molecular weight and formula (C₆H₆O₆), leading to similar polarities and chromatographic behaviors.[1]

  • Isomerization: The cis-isomer can convert to the more stable trans-isomer, a process influenced by factors like temperature and pH. This instability can occur during sample preparation or analysis, leading to inaccurate quantification.

  • Thermal Instability of cis-Aconitic Acid: The cis-isomer is significantly less thermally stable than its trans counterpart.[2][3] This poses a major challenge for gas chromatography (GC) methods that require high temperatures.

  • Matrix Effects: Samples from biological or industrial processes (like sugarcane processing) can contain complex matrices that interfere with the separation and detection of the isomers.

Q2: Which analytical techniques are most suitable for separating aconitic acid isomers?

A2: The most common and effective techniques for the separation of aconitic acid isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

  • HPLC is often the preferred method as it operates at lower temperatures, minimizing the risk of isomerization. Techniques like ion-exclusion and ion-pairing chromatography are particularly effective.[4][5]

  • GC-MS offers high sensitivity and specificity but requires a derivatization step to make the non-volatile aconitic acid amenable to analysis.[6][7] This step can introduce its own set of challenges.

  • Capillary Electrophoresis (CE) is well-suited for separating small, charged molecules like organic acids and offers high resolution and short analysis times.[8][9]

Q3: Why is derivatization necessary for GC-MS analysis of aconitic acid, and what are the common issues?

A3: Aconitic acid is a non-volatile carboxylic acid and cannot pass through a GC column under normal operating conditions.[4] Derivatization is a chemical process that converts the polar carboxyl groups into more volatile and thermally stable ester or silyl (B83357) derivatives.[7]

Common issues encountered during derivatization include:

  • Incomplete Reactions: This leads to multiple peaks for a single analyte, complicating quantification.

  • Derivative Instability: Some derivatives, particularly certain silylated forms, can be unstable and degrade over time or in the GC inlet.[6]

  • Artifacts and Ghost Peaks: The derivatization reagents themselves or byproducts can introduce extraneous peaks into the chromatogram.[10]

  • Racemization: While not an issue for geometric isomers like aconitic acid, harsh derivatization conditions can cause racemization in chiral compounds.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the isomeric separation of aconitic acid using various analytical techniques.

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Poor Resolution Between cis and trans Isomers Incorrect mobile phase composition (pH or ionic strength).Optimize the mobile phase pH. For acidic compounds, a lower pH (e.g., using formic or phosphoric acid) can improve peak shape and retention.[4][12] Adjust the buffer concentration; 10-25 mM is often sufficient.[13]
Inappropriate column choice.Use a column designed for organic acid analysis, such as an ion-exclusion or a C18 column with an ion-pairing reagent.[14][15]
Peak Tailing (Asymmetrical Peaks) Secondary interactions between the acidic analytes and residual silanol (B1196071) groups on a silica-based column.Use a high-purity silica (B1680970) column with minimal silanol activity or an end-capped column.[1] Add a competing base (e.g., triethylamine) to the mobile phase to block active sites.[4] Lowering the mobile phase pH can also suppress silanol ionization.[4]
Column overload.Reduce the sample concentration or injection volume.[1][13]
Fluctuating Retention Times Poor column temperature control.Use a column oven to maintain a stable temperature.[16]
Mobile phase composition drift.Ensure mobile phase components are well-mixed and degassed. Prepare fresh mobile phase daily.[16]
Column degradation.Flush the column or replace it if it has been used extensively or under harsh pH conditions.[4]
GC-MS Troubleshooting
Problem Potential Cause Recommended Solution
No Peak or Very Small Peak for Aconitic Acid Incomplete derivatization.Optimize derivatization conditions (temperature, time, and reagent-to-sample ratio). Ultrasound assistance can improve yields.[3] Ensure the sample is anhydrous, as moisture can interfere with silylation reagents.[6]
Analyte degradation in the injector.Lower the injector temperature. Ensure the injector liner is clean and deactivated.[17]
Multiple Peaks for a Single Isomer Partial derivatization (e.g., only one or two of the three carboxyl groups react).Re-optimize the derivatization protocol for a complete reaction.[7]
Thermal degradation of the analyte or its derivative in the hot injector.Use a lower injection port temperature. Check for active sites in the liner.[17]
Symmetrical Peaks from Reagents ("Ghost Peaks") Excess derivatization reagent or byproducts.This is common. Identify the reagent peaks by injecting a blank (solvent + reagent). These should not interfere with the analyte peaks of interest.[10]
Poor Reproducibility Instability of silylated derivatives.Analyze samples as soon as possible after derivatization. Some studies suggest alkylation derivatives (e.g., using chloroformates) may offer better stability than silylation.[6][18]
Inconsistent sample preparation.Use an internal standard and follow a standardized protocol for all samples and standards.[19]
Capillary Electrophoresis Troubleshooting
Problem Potential Cause Recommended Solution
Poor Resolution Inappropriate buffer pH or concentration.Optimize the buffer pH to maximize the charge difference between the isomers. Adjusting the ionic strength of the buffer can also enhance resolution.
Electroosmotic flow (EOF) is too fast.The direction and magnitude of the EOF can be modified by changing the buffer pH or by using coated capillaries to suppress it.[20]
Long Migration Times or No Peaks Incorrect polarity of the applied voltage.For anions like aconitate, the sample is typically injected at the cathode and detection occurs near the anode (negative voltage). Ensure the polarity is set correctly for your analytes.
Clogged capillary.Flush the capillary with sodium hydroxide, followed by water and then the running buffer.[21] Filter all samples and buffers before use.[22]
Poor Peak Shape Sample overload.Dilute the sample. The ionic strength of the sample should ideally be lower than that of the running buffer.[22]

Quantitative Data Summary

The following table summarizes typical retention/migration times for aconitic acid isomers under different analytical conditions. Note that these values can vary significantly between instruments and specific experimental parameters.

Technique Column/Capillary Mobile Phase/Buffer Analyte Retention/Migration Time (min) Reference
HPLC (Ion Exclusion) Coregel 87H (300 x 7.8 mm)0.005 M H₂SO₄Aconitic Acid (isomers not resolved)8.6[14]
Coregel 64H (300 x 7.8 mm)0.005 M H₂SO₄Aconitic Acid (isomers not resolved)9.8[14]
ION-300 (300 x 7.8 mm)0.005 M H₂SO₄Aconitic Acid (isomers not resolved)10.7[14]
UPLC-MS ACQUITY Premier CSH Phenyl-HexylGradient with 0.1% Formic Acidtrans-Aconitic Acid~1.8[23]
ACQUITY Premier CSH Phenyl-HexylGradient with 0.1% Formic Acidcis-Aconitic Acid~2.0[23]
LC-MS/MS (Ion Pairing) Hypercarb™ Guard ColumnTributylamine/Formic Acidcis-AconitateBaseline separation achieved in a 4.5-minute run[5]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Aconitic Acid Isomers (General Method)

This protocol is a general guideline for reversed-phase HPLC analysis.

  • Instrumentation:

    • HPLC system with UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Column oven

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or phosphoric acid

    • cis- and trans-aconitic acid standards

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water with a low concentration of acid (e.g., 0.1% formic acid). The exact ratio will need to be optimized, but a starting point could be 10:90 (v/v) acetonitrile:water.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Preparation:

    • Prepare a stock solution of each isomer (e.g., 1 mg/mL) in the mobile phase.

    • Create a series of working standards by diluting the stock solutions to cover the expected concentration range of the samples.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 210 nm

    • Run Time: 10-15 minutes (adjust as needed for elution)

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the standards to generate a calibration curve.

    • Inject the prepared samples.

    • Identify and quantify the isomers based on the retention times and peak areas from the standard runs.

Protocol 2: GC-MS Analysis via Silylation (for Organic Acids)

This protocol is a standard two-step derivatization method for organic acids, including aconitic acid.[7][19][24]

  • Instrumentation:

    • GC-MS system with an appropriate capillary column (e.g., DB-5MS)

    • Vial incubator or heating block

    • Centrifuge

    • Nitrogen evaporator or SpeedVac

  • Reagents:

    • Pyridine

    • Methoxyamine hydrochloride (MOX) reagent (e.g., 20 mg/mL in pyridine)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Internal standard (e.g., cholesterol or a stable isotope-labeled acid)

    • Ethyl acetate (B1210297) and Hexane

  • Procedure:

    • Sample Preparation: Pipette an aliquot of the aqueous sample (e.g., 200 µL of urine or cell extract) into a glass vial.[19]

    • Drying: Evaporate the sample to complete dryness under a stream of nitrogen or using a SpeedVac. This step is critical as water interferes with silylation.

    • Oximation (Step 1): Add 50 µL of MOX reagent to the dried sample. Cap the vial tightly and incubate at 60 °C for 30-60 minutes. This step protects carbonyl groups.[19][24]

    • Silylation (Step 2): After cooling to room temperature, add 80-100 µL of BSTFA + 1% TMCS to the vial. Cap tightly and incubate at 70-90 °C for 30-60 minutes. This step converts the acidic protons to TMS esters.[3][19]

    • Analysis: After cooling, transfer the derivatized sample to a GC vial with an insert. The sample is now ready for injection into the GC-MS.

  • GC-MS Conditions (Typical):

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Program: Start at 70 °C, hold for 2 minutes, ramp to 300 °C at 5-10 °C/min, and hold for 5 minutes.

    • MS Mode: Full scan (e.g., m/z 50-600)

Visualizations

Troubleshooting Workflow for Isomeric Separation

The following diagram illustrates a logical workflow for troubleshooting common issues during the separation of aconitic acid isomers.

G cluster_0 Problem Identification cluster_1 Initial System Checks cluster_2 Method-Specific Troubleshooting cluster_3 Resolution start Start: Unsatisfactory Separation problem Identify Problem: - Poor Resolution - Peak Tailing - No Peaks - Shifting Retention Time start->problem check_system Check Basic System Parameters: - Leaks? - Correct Mobile Phase/Buffer? - Stable Temperature/Voltage? problem->check_system method Select Analytical Method check_system->method hplc HPLC: - Adjust Mobile Phase pH - Check Column Health - Reduce Sample Load method->hplc HPLC gcms GC-MS: - Verify Derivatization - Check Inlet Temperature - Inspect for Active Sites method->gcms GC-MS ce CE: - Optimize Buffer pH/Conc. - Check EOF & Voltage - Flush Capillary method->ce CE evaluate Evaluate Results hplc->evaluate gcms->evaluate ce->evaluate success Separation Successful evaluate->success Acceptable fail Problem Persists: Consult Instrument Manual or Manufacturer Support evaluate->fail Not Acceptable fail->check_system Re-evaluate

Caption: Troubleshooting workflow for aconitic acid isomer separation.

Isomerization Pathway of Aconitic Acid

This diagram shows the relationship between citric acid and the isomers of aconitic acid, highlighting the potential for isomerization.

G citric Citric Acid cis cis-Aconitic Acid (Less Stable) citric->cis Dehydration (e.g., H₂SO₄) trans trans-Aconitic Acid (More Stable) cis->trans Isomerization (Heat, pH) trans->cis Reversible Isomerization

Caption: Isomerization pathway between aconitic acid isomers.

References

Optimizing extraction of aconitic acid from plant matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of aconitic acid from plant matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for aconitic acid extraction?

A1: The most prevalent sources for commercial and laboratory-scale extraction of aconitic acid are byproducts of the sugar industry, particularly sugarcane (juice, molasses, and vinasse) and sweet sorghum (juice and syrup)[1][2][3]. Other grasses such as oats, rye, wheat, barley, and maize also contain aconitic acid, but typically in lower concentrations[4][5].

Q2: Which form of aconitic acid is predominantly extracted from plants?

A2: Aconitic acid exists in two isomeric forms: cis-aconitic acid and trans-aconitic acid. The trans-aconitic acid (TAA) isomer is the more stable and predominant form found and stored in plants[2][4]. The cis-isomer is an intermediate in the tricarboxylic acid (TCA) cycle[4][6].

Q3: What are the principal methods for extracting aconitic acid from plant materials?

A3: The primary methods for aconitic acid extraction include:

  • Solvent Extraction: This involves using organic solvents to separate aconitic acid from the plant matrix. Common solvents include ethyl acetate (B1210297), butanol, and mixtures like acetone:butanol:ethanol[2][4][7].

  • Precipitation: This method typically involves adding lime (calcium hydroxide) to the plant juice or syrup to precipitate calcium aconitate, which can then be separated[8].

  • Ion Exchange Chromatography: This technique uses anion exchange resins to capture aconitic acid from the plant extract, which is later eluted to recover the purified acid[4][9][10].

Q4: Why is pH adjustment critical during solvent extraction?

A4: Adjusting the pH of the plant extract to an acidic range (typically pH 1.5 - 2.8) is crucial for protonating the carboxyl groups of aconitic acid[3][4]. This increases its solubility in organic solvents and significantly improves the efficiency of liquid-liquid extraction.

Troubleshooting Guide

Issue 1: Low Yield of Extracted Aconitic Acid

Potential Cause Troubleshooting Step
Incorrect pH Ensure the pH of the aqueous plant extract is lowered to the optimal range (e.g., pH 2 with sulfuric acid) before solvent extraction to maximize the protonation of aconitic acid[3].
Suboptimal Solvent-to-Sample Ratio Increase the ratio of organic solvent to aqueous extract. For example, ratios of 3:1 (solvent:molasses) have been used effectively with ethyl acetate[3]. Ratios of 2.5:1 (organics:syrup) have proven effective for acetone:butanol:ethanol mixtures[1].
Insufficient Extraction Time or Temperature Increase the extraction time and/or temperature. For ethyl acetate extractions, extending the duration from 1 to 6 hours and increasing the temperature from 30°C to 40°C has been shown to improve yields[3].
Incomplete Precipitation When using lime precipitation, ensure the temperature is maintained above 75°C to facilitate the precipitation of granular calcium aconitate[8]. Control the addition of lime to avoid excessive alkalinity, which can lead to the formation of soluble, amorphous precipitates[8].

Issue 2: Low Purity of the Final Aconitic Acid Product

Potential Cause Troubleshooting Step
Co-extraction of Impurities The choice of solvent can impact purity. While butanol may yield more aconitic acid, ethyl acetate often results in a higher purity product[2][4]. Consider using a more selective solvent.
Contamination with Sugars If using ion exchange, ensure the resin bed is thoroughly washed with water to remove residual sugars before eluting the aconitic acid[9].
Presence of Color Bodies After initial extraction and crystallization, decolorize the product by redissolving it and treating the solution with activated carbon before recrystallizing[3].
Inadequate Crystallization Optimize the crystallization process. After solvent evaporation, dissolving the crude extract in a suitable acid like glacial acetic acid and allowing it to cool slowly can yield purer crystals[11].

Issue 3: Formation of an Unwanted Amorphous Precipitate

Potential Cause Troubleshooting Step
Incorrect pH during Liming During precipitation with lime, if the pH of the syrup rises above 7.0 after heating, an amorphous and water-soluble precipitate can form instead of the desired granular calcium aconitate[8]. Carefully control the amount of lime added to maintain a pH just below 7.0 after heating.

Quantitative Data Summary

The following tables summarize quantitative data from various aconitic acid extraction experiments.

Table 1: Aconitic Acid Content in Plant Sources

Plant SourceProductAconitic Acid Concentration
Sweet SorghumJuice0.26 - 4.8 g/L[1]
Sweet SorghumCommercial Syrup5.1 g/kg[7]
Sweet SorghumNon-Commercial Syrup12.0 g/kg[7]
SugarcaneStalk Juice0.1% - 0.5%[1]
SugarcaneMolasses3% - 7%[3]
SugarcaneMolasses (unfiltered solids)16% - 35%[2]

Table 2: Extraction Efficiency and Purity

Extraction MethodPlant SourceKey ParametersYield/RecoveryPurity
Solvent Extraction (Ethyl Acetate)Sugarcane MolassespH 2, 40°C, 6 hours34% - 69%[3][7]Up to 99.9%[4]
Solvent Extraction (Acetone:Butanol:Ethanol)Sweet Sorghum SyrupOrganics:Syrup ratio of 2.586% (overall)[7][12]Not specified
Solvent Extraction (Butanol)Fermented Sugarcane JuicepH 2, Organics:Aqueous ratio of 3.590%[1]Lower than ethyl acetate[2]
Ion ExchangeFermented Sugarcane Juice StillageDowex Optipore SD-2 resin, pH 2.886% - 88% (adsorption)[2]Up to 90% (after elution)[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction using Ethyl Acetate

This protocol is based on the methodology for extracting aconitic acid from sugarcane molasses.

  • Preparation of Molasses: Dilute high-Brix molasses to approximately 40° Brix with deionized water.

  • Acidification: Slowly add concentrated sulfuric acid to the diluted molasses to adjust the pH to 2.0. This step is crucial for protonating the aconitic acid.

  • Solvent Extraction:

    • Transfer the acidified molasses to a separation funnel or reaction vessel.

    • Add ethyl acetate at a solvent-to-molasses ratio of 3:1 (v/v)[3].

    • Agitate the mixture continuously for 6 hours at 40°C to ensure thorough extraction[3].

  • Phase Separation: After extraction, centrifuge the mixture to achieve a clean separation between the ethyl acetate (organic) phase and the aqueous molasses phase[3].

  • Solvent Evaporation: Collect the upper ethyl acetate phase, which now contains the aconitic acid. Use a rotary evaporator to remove the ethyl acetate. The recovered solvent can be reused[3].

  • Crystallization and Purification:

    • Dissolve the concentrated crude extract in glacial acetic acid[3].

    • Allow the solution to cool slowly to promote the crystallization of aconitic acid.

    • Collect the crystals via suction filtration.

    • For further purification, redissolve the crystals, treat with activated carbon to remove color impurities, and recrystallize[3].

Protocol 2: Ion Exchange Chromatography

This protocol is a generalized method for aconitic acid recovery from plant juices.

  • Preparation of Juice: Dilute the juice (e.g., from sugarcane or sorgo) to 10-20° Brix and centrifuge to remove any suspended solid materials[9].

  • Resin Bed Preparation:

    • Pack a chromatography column with a suitable anion exchange resin (amine type).

    • Condition the resin by passing a dilute mineral acid solution (e.g., HCl or H₂SO₄) through the bed until the eluent's pH stabilizes, indicating the resin is charged[9].

  • Loading: Pass the clarified and diluted juice through the prepared resin bed. The aconitate anions will bind to the resin, while sugars and other neutral compounds will pass through[9].

  • Washing: Wash the resin bed with deionized water until the effluent is free of sugars (e.g., less than 0.1% sugar content)[9]. This step is critical to ensure the purity of the final product.

  • Elution: Pass a mineral acid solution through the column to displace the aconitic acid from the resin. This regenerates the resin and elutes the aconitic acid[9].

  • Recovery: Collect the eluate containing the aconitic acid. The acid can be recovered from the solution by evaporation and crystallization[9]. The mineral acid can be separated and recycled in the process.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification plant_matrix Plant Matrix (e.g., Molasses, Juice) dilution Dilution plant_matrix->dilution acidification Acidification (pH 2.0) dilution->acidification solvent_add Add Organic Solvent (e.g., Ethyl Acetate) acidification->solvent_add agitation Agitate (e.g., 6h @ 40°C) solvent_add->agitation phase_sep Phase Separation (Centrifugation) agitation->phase_sep evaporation Solvent Evaporation phase_sep->evaporation aqueous_waste Aqueous Waste phase_sep->aqueous_waste crystallization Crystallization (from Acetic Acid) evaporation->crystallization filtration Filtration crystallization->filtration final_product Pure Aconitic Acid filtration->final_product

Caption: Workflow for Solvent Extraction of Aconitic Acid.

tca_cycle_aconitic citrate Citrate cis_aconitate cis-Aconitate (TCA Intermediate) citrate->cis_aconitate Aconitase isocitrate Isocitrate cis_aconitate->isocitrate Aconitase trans_aconitate trans-Aconitate (Stored in Plant) cis_aconitate->trans_aconitate Aconitate Isomerase

Caption: Relationship of Aconitic Acid Isomers in the TCA Cycle.

References

Preventing isomerization of cis- to trans-aconitic acid during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cis-aconitic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of cis-aconitic acid to its trans isomer during experimental procedures. Maintaining the isomeric integrity of cis-aconitic acid is crucial for accurate quantification and reliable experimental outcomes.

Troubleshooting Guide: Preventing cis- to trans-Aconitic Acid Isomerization

This section addresses specific issues that may lead to the isomerization of cis-aconitic acid during analysis and provides recommended solutions.

Observed Problem Potential Cause Recommended Solution
Low recovery of cis-aconitic acid or appearance of an unexpected peak corresponding to trans-aconitic acid. Inappropriate Sample pH: cis-Aconitic acid is highly susceptible to isomerization in strongly acidic or alkaline conditions.[1]- Maintain sample pH in the neutral range (pH 6-7) whenever possible. - If acidic or alkaline conditions are required for extraction or other procedures, minimize the exposure time and process samples at low temperatures.
Elevated Temperatures: Heat accelerates the conversion of the less stable cis isomer to the more stable trans isomer.[1]- Perform all sample preparation steps, including extraction and solvent evaporation, on ice or at a controlled low temperature (e.g., 4°C). - Avoid heating samples during any stage of the analytical workflow.
Improper Sample Storage: Long-term storage or repeated freeze-thaw cycles can promote isomerization.- Store stock solutions and samples at ≤ -20°C, with -80°C being optimal for long-term stability.[2] - Aliquot samples into single-use vials to avoid repeated freeze-thaw cycles.
Inconsistent analytical results and poor reproducibility. On-column Isomerization during HPLC Analysis: The conditions of the HPLC analysis, such as mobile phase pH and column temperature, can induce isomerization.- Utilize a suitable column, such as an ion-exclusion or a C18 reversed-phase column.[3] - Maintain the HPLC column at a controlled, low temperature (e.g., 4-10°C) if possible. - Use a mobile phase with a neutral or slightly acidic pH to improve the stability of cis-aconitic acid during separation.
Inappropriate Extraction Solvent: The choice of solvent can influence the stability of the analyte.- While specific comparative studies are limited, using a polar aprotic solvent for extraction may be preferable. Ethyl acetate (B1210297) has been used for the extraction of aconitic acid.[4] - Ensure solvents are of high purity and free from acidic or basic contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the isomerization of cis-aconitic acid?

A1: The primary factors that induce the isomerization of cis-aconitic acid to trans-aconitic acid are pH, temperature, and prolonged heating. The trans isomer is the more thermodynamically stable form.[4] The conversion is significantly accelerated in strongly acidic and strongly alkaline solutions, as well as at elevated temperatures.[1]

Q2: What is the optimal pH range for maintaining the stability of cis-aconitic acid in solution?

A2: cis-Aconitic acid is most stable in neutral solutions. Strongly acidic and strongly alkaline conditions promote rapid isomerization to the trans form.[1] Therefore, it is recommended to maintain the pH of your samples and analytical solutions as close to neutral (pH 6-7) as possible.

Q3: What are the recommended storage conditions for cis-aconitic acid standards and samples?

A3: To ensure the stability of cis-aconitic acid, it is crucial to store both solid standards and solutions at low temperatures. For short-term storage, -20°C is recommended. For long-term stability, storage at -80°C is optimal.[2] It is also advisable to aliquot solutions into single-use vials to prevent degradation from repeated freeze-thaw cycles.

Q4: Which analytical techniques are best suited for the analysis of cis-aconitic acid while minimizing isomerization?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are highly suitable for the analysis of cis-aconitic acid.[2][3] Ion-exclusion chromatography is a commonly used HPLC method for separating organic acids like the aconitic acid isomers.[3] UPLC-MS/MS offers high sensitivity and specificity, allowing for accurate quantification even at low concentrations.[2]

Q5: How can I prevent on-column isomerization during HPLC analysis?

A5: To minimize on-column isomerization, it is important to control the chromatographic conditions. Using a buffered mobile phase to maintain a neutral or slightly acidic pH can help stabilize cis-aconitic acid. Additionally, operating the column at a reduced temperature (e.g., refrigerated autosampler and column compartment) can significantly decrease the rate of isomerization during the analytical run.

Experimental Protocols

Protocol 1: Sample Preparation for Biological Fluids (Plasma/Serum)

This protocol outlines a general procedure for the extraction of aconitic acid isomers from biological fluids, emphasizing conditions that minimize isomerization.

  • Thawing: Thaw frozen samples on ice.

  • Protein Precipitation/Extraction:

    • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) (or another suitable organic solvent).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a low temperature.

  • Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent, preferably a neutral buffer, for immediate analysis.

Protocol 2: HPLC Analysis of Aconitic Acid Isomers

This protocol provides a starting point for the HPLC analysis of cis- and trans-aconitic acid. Method optimization may be required based on the specific instrumentation and sample matrix.

  • Instrumentation: HPLC system with UV or Mass Spectrometric detection.

  • Column: Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H) or a suitable C18 column.

  • Mobile Phase: Isocratic elution with a dilute aqueous solution of a weak acid (e.g., 5 mM H₂SO₄) or a buffered mobile phase at a near-neutral pH for C18 columns.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Maintain at a low, controlled temperature (e.g., 10°C) if isomerization is observed at ambient temperature.

  • Injection Volume: 10 - 20 µL.

  • Detection: UV at 210 nm or MS detection in negative ion mode.

Visualizations

Isomerization_Pathway cluster_factors Factors Promoting Isomerization cis_Aconitic_Acid cis-Aconitic Acid trans_Aconitic_Acid trans-Aconitic Acid (more stable) cis_Aconitic_Acid->trans_Aconitic_Acid Isomerization High_Temp High Temperature High_Temp->cis_Aconitic_Acid Extreme_pH Strongly Acidic or Alkaline pH Extreme_pH->cis_Aconitic_Acid Heating Prolonged Heating Heating->cis_Aconitic_Acid

Caption: Factors influencing the isomerization of cis- to trans-aconitic acid.

Analytical_Workflow cluster_prevention Key Prevention Steps Control_pH Maintain Neutral pH Sample_Preparation Sample_Preparation Control_pH->Sample_Preparation Low_Temp Low Temperature (≤ 4°C) Low_Temp->Sample_Preparation Proper_Storage Proper Storage (≤ -20°C) Sample_Collection Sample_Collection Proper_Storage->Sample_Collection Sample_Collection->Sample_Preparation Analysis Analysis Sample_Preparation->Analysis Data_Interpretation Data_Interpretation Analysis->Data_Interpretation

Caption: Recommended analytical workflow for minimizing cis-aconitic acid isomerization.

References

Technical Support Center: Synthesis of (Z)-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (Z)-Aconitic acid during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing aconitic acid?

A1: The most prevalent laboratory method for synthesizing aconitic acid is the dehydration of citric acid using a strong acid catalyst, typically concentrated sulfuric acid.[1][2][3][4] The reaction involves heating a mixture of citric acid and sulfuric acid.[1] This process yields a mixture of cis-(Z) and trans-(E) isomers of aconitic acid.[2][3]

Q2: What is a typical expected yield for the synthesis of aconitic acid from citric acid?

A2: When using the concentrated sulfuric acid dehydration method, a typical yield of crude aconitic acid is in the range of 41-44%.[1] Further purification through recrystallization will likely result in a lower final yield.

Q3: How can I control the formation of the desired (Z)-isomer over the (E)-isomer?

A3: The initial synthesis from citric acid produces a mixture of isomers.[3] The trans-(E)-aconitic acid is the more thermodynamically stable isomer.[5] Isomerization is influenced by factors such as temperature and pH.[6] While the initial dehydration may produce a mixture, subsequent work-up conditions, especially those involving heat, can favor the conversion of the cis-(Z) isomer to the more stable trans-(E) isomer.[7] To maximize the (Z)-isomer, it is advisable to use milder work-up and purification conditions where possible, avoiding prolonged heating.

Q4: What are the primary challenges encountered during the purification of aconitic acid?

A4: Purification is commonly achieved by recrystallization from glacial acetic acid.[1] Key challenges include:

  • Filter Paper Degradation: Hot glacial acetic acid is corrosive to standard filter paper. It is recommended to use an acid-resistant filter, such as a sintered glass funnel or a pad of pure wool flannel.[1]

  • Solvent Retention: The crystallized product can tenaciously retain acetic acid. Thorough drying, potentially in a desiccator containing sodium hydroxide (B78521), is necessary to remove all traces of the solvent.[1]

  • Deliquescence: In humid conditions, the dried product can absorb moisture from the air. Storing the final product in a desiccator is recommended.[1]

Q5: Can I reuse the sulfuric acid solution from a previous reaction to improve efficiency?

A5: It is not advisable to reuse the sulfuric acid solution for another synthesis. The accumulation of water and other by-products from the reaction significantly reduces both the yield and the quality of the aconitic acid in subsequent runs.[1]

Troubleshooting Guide

Issue 1: Low or No Yield
Possible Cause Suggested Solution
Incomplete Reaction Ensure the reaction mixture is heated at the recommended temperature (140–145°C) for the specified duration (e.g., seven hours).[1] Inadequate heating can lead to an incomplete dehydration of citric acid.
Improper Reagent Concentration Use concentrated sulfuric acid. Using sulfuric acid of less than 94% strength can lead to the formation of aconitic acid but may affect the overall yield and reaction rate.[1]
Loss during Work-up Aconitic acid has some solubility in the mother liquor. To minimize loss, cool the solution to the recommended temperature (41-42°C) before filtration.[1] Further concentration of the mother liquor can yield an additional crop of crystals.[1]
Degradation of Product Aconitic acid decomposes at high temperatures (around 190-209°C depending on purity and heating rate).[1] Avoid excessive temperatures during the reaction and purification steps.
Issue 2: Product Purity Issues (e.g., incorrect melting/decomposition point, discoloration)
Possible Cause Suggested Solution
Residual Sulfuric Acid Ensure the crude product is thoroughly washed to remove residual sulfuric acid. A paste wash with concentrated hydrochloric acid followed by a wash with cold glacial acetic acid is an effective method.[1]
Presence of Isomers The presence of both (Z) and (E) isomers can result in a broad melting/decomposition range. One recrystallization from glacial acetic acid is usually sufficient to improve purity and obtain a sharper decomposition point.[1]
Contamination with By-products Side reactions can lead to the formation of by-products such as the lactones of isocitric acid.[7] Proper control of reaction conditions and thorough purification are essential to minimize these impurities.
Discoloration The initial reaction solution is typically light brown.[1] If the final product is discolored, it may indicate the presence of impurities. Recrystallization, potentially with the use of activated carbon, can help to decolorize the product.

Data Summary

The following table summarizes yield data from various synthesis and extraction methods for aconitic acid.

Method Starting Material Key Reagents/Solvents Reported Yield Reference
DehydrationCitric Acid MonohydrateConcentrated Sulfuric Acid41-44% (crude)[1]
Dehydrohalogenation & SaponificationChlorinated tetraesterBarium Oxide, Hydrochloric Acid75.5% (trans-isomer)[7]
Dehydrohalogenation & SaponificationChlorinated tetraesterStrontium Hydroxide, Hydrochloric Acid60.5% (trans-isomer)[7]
Solvent ExtractionSugarcane MolassesEthyl Acetate30-65%[8]

Experimental Protocols

Synthesis of Aconitic Acid via Dehydration of Citric Acid

This protocol is adapted from the procedure described in Organic Syntheses.[1]

Materials:

  • Citric acid monohydrate (210 g, 1 mole)

  • Concentrated sulfuric acid (210 g, 115 cc, 2 moles)

  • Water (105 cc)

  • Glacial acetic acid

  • Concentrated hydrochloric acid

Procedure:

  • Reaction Setup: In a 1-liter round-bottomed flask equipped with a reflux condenser, combine 210 g of powdered citric acid monohydrate with a solution of 210 g of concentrated sulfuric acid in 105 cc of water.

  • Heating: Heat the mixture in an oil bath maintained at a temperature of 140–145°C for seven hours.

  • Crystallization: Pour the resulting light brown solution into a shallow dish and rinse the flask with 10 cc of hot glacial acetic acid, adding the rinse to the dish. Allow the solution to cool slowly to 41–42°C with occasional stirring to break up the solid mass of aconitic acid that separates.

  • Initial Filtration: Collect the solid product on a suction funnel (a sintered glass funnel is recommended). Press and drain the material thoroughly until it is almost dry.

  • Washing: Transfer the semi-dry solid to a beaker and stir it into a homogeneous paste with 70 cc of concentrated hydrochloric acid, cooled in an ice bath.

  • Final Filtration and Drying: Collect the solid again on a suction funnel, wash it with two 10-cc portions of cold glacial acetic acid, and dry it thoroughly. The final product should be a colorless solid weighing between 71–77 g (41–44% yield).

Purification (Recrystallization):

  • Dissolve the crude aconitic acid in approximately 150 cc of hot glacial acetic acid.

  • Filter the hot solution using an acid-resistant filter to remove any insoluble impurities.

  • Allow the filtrate to cool, which will cause aconitic acid to crystallize as small, colorless needles.

  • Collect the crystals by filtration. A second crop can be obtained by concentrating the mother liquor under reduced pressure.

  • Dry the crystals thoroughly in a desiccator containing sodium hydroxide to remove all traces of acetic acid.

Visualizations

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Citric Acid + H₂SO₄ heating Heat at 140-145°C for 7h reactants->heating cooling Cool to 41-42°C & Crystallize heating->cooling filtration1 Suction Filtration cooling->filtration1 hcl_wash Wash with ice-cold HCl filtration1->hcl_wash gaa_wash Wash with cold Glacial Acetic Acid hcl_wash->gaa_wash drying1 Dry Crude Product gaa_wash->drying1 recrystallize Recrystallize from Glacial Acetic Acid drying1->recrystallize filtration2 Hot Filtration recrystallize->filtration2 crystallization2 Cool & Crystallize filtration2->crystallization2 drying2 Dry Final Product in Desiccator crystallization2->drying2 final_product final_product drying2->final_product This compound

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_temp Was reaction temp. 140-145°C? start->check_temp check_time Was reaction time ~7 hours? check_temp->check_time Yes increase_temp Adjust heating to maintain 140-145°C check_temp->increase_temp No check_h2so4 Was H₂SO₄ conc. >94%? check_time->check_h2so4 Yes increase_time Ensure reaction runs for the full duration check_time->increase_time No check_workup Was work-up temp. controlled at 41-42°C? check_h2so4->check_workup Yes use_conc_h2so4 Use fresh, concentrated H₂SO₄ check_h2so4->use_conc_h2so4 No control_cooling Control cooling rate and filtration temperature check_workup->control_cooling No investigate_other Investigate other sources of loss (e.g., transfers) check_workup->investigate_other Yes increase_temp->start increase_time->start use_conc_h2so4->start control_cooling->start end end investigate_other->end Problem Solved

Caption: Troubleshooting flowchart for addressing low yield issues.

References

Troubleshooting low signal in LC-MS analysis of cis-aconitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of cis-aconitate.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very low or no signal for cis-aconitate in my LC-MS analysis?

A1: Low or no signal for cis-aconitate can stem from several factors including:

  • Analyte Instability: cis-Aconitate is chemically unstable and can isomerize to trans-aconitate or be converted to other molecules, especially during sample preparation and storage.

  • Poor Ionization Efficiency: As a small organic acid, cis-aconitate can exhibit poor ionization in electrospray ionization (ESI), leading to a weak signal.

  • Suboptimal Chromatographic Conditions: Inadequate retention and peak shape on standard reversed-phase columns can lead to a diffuse and low-intensity signal.

  • Ion Suppression: Components in your sample matrix can interfere with the ionization of cis-aconitate, reducing its signal.

  • Incorrect Mass Spectrometry Parameters: Improper selection of precursor and product ions or suboptimal collision energy can result in poor detection.

Q2: My cis-aconitate peak is broad and tailing. What could be the cause?

A2: Poor peak shape is a common issue for highly hydrophilic compounds like cis-aconitate on reversed-phase columns. It can be caused by secondary interactions with the stationary phase or issues with the mobile phase. Using an ion-pairing agent or a mixed-mode column can significantly improve peak shape.

Q3: Can my sample preparation method affect the signal of cis-aconitate?

A3: Yes, sample preparation is critical. High temperatures, extreme pH, and certain derivatization agents can cause the degradation or conversion of cis-aconitate. For instance, derivatization with pentafluorobenzyl bromide (PFB-Br) at 60°C has been shown to convert cis-aconitate to itaconate[1]. It is crucial to use mild extraction and preparation conditions.

Q4: How can I improve the retention of cis-aconitate on my LC column?

A4: To improve retention of this highly polar analyte, consider the following:

  • Ion-Pairing Chromatography: Incorporating an ion-pairing agent like tributylamine (B1682462) into your mobile phase can enhance retention on C18 columns.[2][3]

  • Mixed-Mode Chromatography: Columns with both reversed-phase and anion-exchange characteristics can provide better retention and selectivity for organic acids.[4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another alternative for polar compounds, though it may require more complex mobile phases.

Troubleshooting Guide

Issue 1: No or Very Low Signal for cis-Aconitate

Question: I am not detecting any signal for my cis-aconitate standard or sample. What should I check first?

Answer: A complete loss of signal often points to a fundamental issue with the system or the analyte's stability. Follow this workflow to diagnose the problem:

start Start: No cis-Aconitate Signal check_ms 1. Verify MS Functionality (Infuse a different, reliable standard) start->check_ms ms_ok MS is functioning check_ms->ms_ok OK ms_fail Troubleshoot MS hardware/software check_ms->ms_fail Fails check_lc 2. Check LC System (Pressure, leaks, mobile phase) lc_ok LC system appears normal check_lc->lc_ok OK lc_fail Address LC issues (e.g., fix leak, prime pump) check_lc->lc_fail Fails check_analyte 3. Assess Analyte Integrity (Prepare fresh standard) analyte_ok Signal appears with fresh standard check_analyte->analyte_ok OK analyte_fail Still no signal, suspect method check_analyte->analyte_fail Fails check_method 4. Evaluate LC-MS Method Parameters (Ionization, chromatography, MS settings) solution_method Proceed to optimize method. check_method->solution_method ms_ok->check_lc lc_ok->check_analyte solution_stability Original standard/sample degraded. Implement proper storage and handling. analyte_ok->solution_stability analyte_fail->check_method

Caption: Troubleshooting workflow for no cis-aconitate signal.
Issue 2: Poor Peak Shape (Tailing, Broadening, Splitting)

Question: My cis-aconitate peak is present but shows significant tailing and is very broad. How can I improve this?

Answer: Poor peak shape for cis-aconitate is often related to its high polarity and interactions with the analytical column.

Potential CauseRecommended Solution
Inadequate Retention on Reversed-Phase Column Switch to a more suitable chromatography mode. Ion-pairing chromatography or mixed-mode chromatography are effective for organic acids.[2][4][6]
Secondary Interactions with Column Use a column with end-capping or a different stationary phase. Also, ensure the mobile phase pH is appropriate to keep the analyte in a consistent ionic state.
Column Overload Reduce the injection volume or the concentration of your sample.
Extra-column Effects Check for and minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[7]
Issue 3: Inconsistent Results and Poor Reproducibility

Question: I'm getting a signal for cis-aconitate, but the peak area varies significantly between injections. What could be causing this?

Answer: Poor reproducibility can be linked to the instability of cis-aconitate. It is a known intermediate in the TCA cycle and can be enzymatically or chemically converted.

cluster_instability cis-Aconitate Instability Pathways cluster_sample_handling Critical Sample Handling Steps cis cis-Aconitate trans trans-Aconitate cis->trans Isomerization (pH, temp) itaconate Itaconate cis->itaconate Decarboxylation (enzymatic or heat-induced) citrate Citrate citrate->cis Dehydration storage Sample Storage (Keep at -80°C) extraction Extraction (Use cold solvents, minimize time) derivatization Derivatization (if used) (Avoid high temperatures)

Caption: Potential instability pathways of cis-aconitate.

To improve reproducibility:

  • Control Sample Temperature: Keep samples on ice or in a cooled autosampler during the analysis sequence.

  • Standardize Sample Preparation: Ensure consistent timing and temperatures for all sample preparation steps.

  • Use an Internal Standard: A stable, isotopically labeled internal standard (e.g., 13C-labeled cis-aconitate) is highly recommended to correct for variability.

  • Check for pH Effects: The pH of your sample and mobile phase can influence the stability and ionization of cis-aconitate. Maintain a consistent pH.

Experimental Protocols

Protocol 1: Ion-Pairing LC-MS Method for cis-Aconitate

This protocol is adapted from methods developed for the analysis of small organic acids and provides a starting point for method development.[2][3]

ParameterRecommended Condition
LC Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Tributylamine and 15 mM Acetic Acid in Water
Mobile Phase B Methanol
Gradient Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Transition Precursor Ion (Q1): m/z 173.0Product Ion (Q3): m/z 111.0 (loss of CO2 and H2O)
Key MS Parameters Optimize spray voltage, source temperature, and collision energy for your specific instrument.
Protocol 2: Sample Preparation - Protein Precipitation

This is a general protocol for extracting small metabolites from biological samples like cell lysates or plasma.

  • Sample Collection: Collect and immediately freeze samples at -80°C until analysis.

  • Extraction:

    • To 50 µL of sample, add 200 µL of ice-cold 80:20 methanol:water containing an internal standard.

    • Vortex thoroughly for 1 minute.

  • Protein Precipitation:

    • Incubate the mixture at -20°C for at least 2 hours to facilitate protein precipitation.[8]

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube for LC-MS analysis. Avoid disturbing the protein pellet.

  • Evaporation and Reconstitution (Optional):

    • If concentration is needed, the supernatant can be dried under a stream of nitrogen and reconstituted in the initial mobile phase. However, direct analysis is often preferred to avoid potential degradation during drying.[2][3]

References

Technical Support Center: Thermal Decarboxylation of cis-Aconitic Acid to Itaconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the high-temperature thermal decarboxylation of cis-aconitic acid to produce itaconic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the thermal decarboxylation of cis-aconitic acid to itaconic acid?

A1: The thermal conversion of cis-aconitic acid to itaconic acid is not a direct decarboxylation. The process involves a multi-step thermal decomposition. Initially, cis-aconitic acid undergoes dehydration (loss of a water molecule) to form cis-aconitic anhydride (B1165640).[1][2][3] This anhydride is an intermediate that can then isomerize and decarboxylate to yield itaconic anhydride, which can be subsequently hydrolyzed to itaconic acid. The geometric configuration of cis-aconitic acid makes it significantly less thermally stable than its trans isomer, facilitating this initial dehydration at lower temperatures.[1][2][3]

Q2: What are the expected major products and byproducts of this reaction?

A2: The primary goal is to produce itaconic acid (via its anhydride). However, due to the high temperatures involved, a mixture of products is common. The main byproduct is the thermodynamically more stable isomer, citraconic anhydride (the anhydride of citraconic acid).[1] At elevated temperatures, cis-aconitic anhydride can isomerize to the more stable trans-aconitic anhydride, which may follow a different decomposition pathway.[1][3][4] Further decomposition at very high temperatures can lead to other, smaller molecules.

Q3: Is a catalyst required for this reaction?

A3: The thermal decomposition can proceed without a catalyst. However, historical methods for producing itaconic anhydride from related compounds like citric acid have sometimes employed acidic catalysts to facilitate the dehydration step at lower temperatures and pressures, which can help improve the selectivity towards the desired product and minimize the formation of byproducts like citraconic anhydride.

Q4: What is the key difference between thermal and enzymatic conversion?

A4: Thermal conversion relies on high temperatures to drive the chemical transformation through dehydration and decarboxylation, often resulting in a mixture of products.[1][5] Enzymatic conversion, on the other hand, utilizes the enzyme cis-aconitate decarboxylase (CAD) to specifically catalyze the decarboxylation of cis-aconitic acid to itaconic acid at much lower, biologically compatible temperatures (e.g., 37-45°C), offering very high specificity and yield.[6][7]

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low or No Yield of Itaconic Acid 1. Incorrect Temperature: The temperature may be too low for dehydration and decarboxylation to occur efficiently, or too high, causing complete decomposition of the desired product. 2. Reaction Time: The heating duration may be insufficient for the reaction to proceed or too long, leading to the degradation of itaconic acid.1. Optimize Temperature: Systematically vary the reaction temperature. cis-Aconitic acid's decomposition begins at a lower temperature than the trans isomer.[1][3] Monitor product formation at different temperature points to find the optimal range. 2. Adjust Reaction Time: Perform time-course experiments to determine the optimal duration for maximizing itaconic acid yield while minimizing byproduct formation and degradation.
High Levels of Citraconic Acid/Anhydride Contamination 1. Isomerization: At high temperatures, the initial product, itaconic anhydride, can isomerize to the more thermodynamically stable citraconic anhydride.[8] 2. Prolonged Heating: Extended reaction times at elevated temperatures favor the formation of the more stable citraconic isomer.1. Lower Reaction Temperature: Use the minimum temperature necessary for the conversion to disfavor the isomerization to citraconic anhydride. 2. Reduce Reaction Time: Minimize the time the product is exposed to high temperatures once formed. Consider methods for rapid heating and cooling. 3. Vacuum Distillation: If applicable, continuously remove the itaconic anhydride from the reaction mixture under vacuum as it forms to prevent subsequent isomerization.
Formation of Char or Tar-like Residues 1. Excessive Temperature: The reaction temperature is too high, leading to polymerization and decomposition of the starting material and products. 2. Presence of Impurities: Impurities in the starting cis-aconitic acid can catalyze side reactions and charring.1. Reduce Temperature: Operate at a lower temperature, even if it requires a longer reaction time, to avoid unwanted decomposition pathways. 2. Use High-Purity Starting Material: Ensure the cis-aconitic acid is of high purity. Recrystallization or other purification methods may be necessary. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions that can contribute to charring.
Incomplete Conversion of cis-Aconitic Acid 1. Insufficient Temperature or Time: The reaction conditions are not vigorous enough to drive the reaction to completion. 2. Poor Heat Transfer: Non-uniform heating of the sample can result in unconverted starting material.1. Increase Temperature/Time: Gradually increase the reaction temperature or duration and monitor the consumption of the starting material. 2. Improve Heat Distribution: Ensure uniform heating by using an appropriate reaction vessel and heating method (e.g., oil bath, heating mantle with stirring). For solid-phase reactions, using a fine powder can improve heat transfer.

Experimental Protocols & Data

While detailed, high-yield protocols for the specific thermal conversion of pure cis-aconitic acid are not extensively available in recent literature, the principles can be derived from thermal analysis studies and older methods for the pyrolysis of citric acid.

Key Experimental Method: Thermal Analysis

A common method to study this conversion is through thermogravimetric analysis (TGA) coupled with techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to identify the evolved gases and decomposition products.

  • Principle: A sample of cis-aconitic acid is heated at a controlled rate in an inert atmosphere. The mass loss is recorded as a function of temperature, indicating stages of decomposition such as dehydration and decarboxylation. The evolved gases are analyzed to identify the products.

  • Typical Conditions:

    • Sample Mass: 5–10 mg

    • Heating Rate: 5–15 K/min

    • Atmosphere: Argon

    • Temperature Range: 293–673 K (20–400 °C)[3]

Data from Thermal Analysis of Aconitic Acids

The following table summarizes the decomposition temperature ranges for citric and aconitic acids at a heating rate of 10 K/min, as determined by Wyrzykowski et al. (2010). This data highlights the lower thermal stability of cis-aconitic acid.

CompoundOnset Decomposition Temp. (K)End Decomposition Temp. (K)
Citric Acid473.4536.8
trans-Aconitic Acid488.1518.7
cis-Aconitic Acid 417.8 499.2

Source: Adapted from Wyrzykowski et al., Journal of Thermal Analysis and Calorimetry, 2010.[3]

Visualizations

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during the thermal conversion of cis-aconitic acid.

G cluster_start Start cluster_analysis Analysis cluster_problems Problem Identification cluster_solutions Solutions cluster_end End start Perform Thermal Decarboxylation analysis Analyze Product Mixture (e.g., HPLC, GC-MS, NMR) start->analysis low_yield Low Yield of Itaconic Acid analysis->low_yield Unacceptable Yield? high_byproduct High Citraconic Acid Content analysis->high_byproduct High Byproduct? charring Charring/ Decomposition analysis->charring Decomposition? success Successful Synthesis analysis->success Acceptable Product? optimize_temp_time Optimize Temperature & Reaction Time low_yield->optimize_temp_time reduce_temp Lower Temperature &/or Reduce Time high_byproduct->reduce_temp charring->reduce_temp check_purity Check Starting Material Purity charring->check_purity optimize_temp_time->start Re-run reduce_temp->start Re-run check_purity->start Re-run with purified material

Caption: Troubleshooting workflow for itaconic acid synthesis.

Reaction Pathway Diagram

This diagram outlines the key steps in the thermal decomposition of cis-aconitic acid.

G A cis-Aconitic Acid B cis-Aconitic Anhydride A->B  -H₂O (Dehydration) C Itaconic Anhydride B->C  -CO₂ (Decarboxylation) F trans-Aconitic Anhydride (Intermediate Isomer) B->F Isomerization D Itaconic Acid C->D  +H₂O (Hydrolysis) E Citraconic Anhydride (Isomeric Byproduct) C->E Isomerization (at high temp)

Caption: Thermal decomposition pathway of cis-aconitic acid.

References

Technical Support Center: Overcoming Poor Resolution in HPLC of Aconitic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of cis- and trans-aconitic acid isomers.

Troubleshooting Guide: Question-and-Answer Format

This guide addresses specific problems with the HPLC separation of aconitic acid isomers, offering potential causes and systematic solutions.

Q1: Why am I seeing poor resolution or complete co-elution of my cis- and trans-aconitic acid peaks?

A1: Poor resolution or co-elution of aconitic acid isomers is a common challenge due to their structural similarity. Several factors could be contributing to this issue. Here is a step-by-step approach to troubleshoot this problem:

  • Mobile Phase pH: The ionization state of the carboxylic acid groups on aconitic acid is highly dependent on the mobile phase pH.

    • Recommendation: For reversed-phase chromatography, ensure the mobile phase pH is at least 2 pH units below the pKa of the analytes to keep them in their protonated, less polar form, which enhances retention and selectivity. A mobile phase containing a low concentration of a strong acid like phosphoric acid or formic acid is often effective.[1]

  • Column Choice: Not all C18 columns are suitable for the separation of polar compounds like aconitic acid.

    • Recommendation: Consider using a column specifically designed for the analysis of organic acids, such as the Acclaim™ Organic Acid (OA) column, which has been shown to provide baseline separation of these isomers.[2][3] Alternatively, polar-embedded or aqueous-stable C18 phases can prevent phase collapse in highly aqueous mobile phases and improve retention of polar analytes.

  • Mobile Phase Composition: The organic modifier and its concentration play a crucial role in achieving separation.

    • Recommendation: If using a reversed-phase method, start with a low percentage of organic modifier (e.g., acetonitrile (B52724) or methanol) and consider running a shallow gradient to enhance separation.

  • Alternative Chromatography Modes: If reversed-phase methods are not providing adequate resolution, consider alternative approaches.

    • Ion-Pair Chromatography: This technique introduces an ion-pairing reagent to the mobile phase to enhance the retention and separation of ionic compounds on a reversed-phase column.

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[4][5]

Q2: My aconitic acid peaks are broad and tailing. What can I do to improve the peak shape?

A2: Peak broadening and tailing for acidic compounds like aconitic acid are often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid functional groups of aconitic acid, leading to peak tailing.

    • Recommendation: Use a well-endcapped, high-purity silica (B1680970) column to minimize silanol interactions. Operating the mobile phase at a lower pH (e.g., with 0.1% phosphoric acid) can also help by protonating the silanol groups and reducing unwanted interactions.

  • Mobile Phase Buffer: An unbuffered or improperly buffered mobile phase can lead to poor peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Recommendation: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening.

    • Recommendation: Use tubing with a small internal diameter and keep the length as short as possible.

Q3: I'm experiencing a drift in retention times for my aconitic acid isomers. What is causing this instability?

A3: Retention time drift can be caused by several factors, often related to the mobile phase or the column.

  • Column Equilibration: Inadequate column equilibration, especially when using ion-pair chromatography or HILIC, can lead to shifting retention times.

    • Recommendation: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. For ion-pair chromatography, this can sometimes require a significant equilibration time.

  • Mobile Phase Instability: Changes in the mobile phase composition over time can cause retention time drift.

    • Recommendation: Prepare fresh mobile phase daily and keep the reservoirs capped to prevent evaporation of the more volatile organic component. If using a buffer, ensure it is fully dissolved and the pH is stable.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Recommendation: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

Frequently Asked Questions (FAQs)

Q: What is the fundamental challenge in separating cis- and trans-aconitic acid isomers by HPLC?

A: The primary challenge lies in their structural similarity. Both are tricarboxylic acids with the same molecular weight and formula. The only difference is the spatial arrangement of the carboxyl groups around the double bond, which results in subtle differences in their polarity and interaction with the stationary phase. Achieving separation requires an HPLC method that is highly selective to these small structural differences.

Q: Which HPLC mode is best for separating aconitic acid isomers?

A: The "best" mode depends on the specific requirements of the analysis, such as the sample matrix, desired run time, and available instrumentation.

  • Reversed-Phase (RP) HPLC is a common starting point, often with a specialized organic acid column, and can provide excellent resolution.

  • Ion-Pair Chromatography can be effective if standard RP-HPLC fails to provide adequate retention and separation.

  • HILIC is a powerful alternative for these polar analytes, often providing a different selectivity compared to RP-HPLC.

Q: What detection method is typically used for aconitic acid?

A: UV detection at a low wavelength, typically around 210 nm, is the most common method for detecting the carboxyl group in aconitic acid. Mass spectrometry (MS) can also be used for more selective and sensitive detection.

Q: How should I prepare my samples for aconitic acid analysis?

A: Sample preparation will depend on the sample matrix. For simple aqueous samples, direct injection after filtration through a 0.22 µm or 0.45 µm filter may be sufficient. For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances. It is crucial to dissolve the sample in a solvent that is compatible with the mobile phase to ensure good peak shape.

Quantitative Data Summary

The following table summarizes the performance of different HPLC methods for the separation of aconitic acid isomers. While specific resolution (Rs) values are not always reported in the literature, "baseline separation" indicates an Rs value of ≥ 1.5, which is generally considered sufficient for quantitative analysis.

HPLC MethodColumnMobile PhaseResolution (Rs)Reference
Reversed-PhaseAcclaim™ Organic Acid (OA), 5 µm, 4 x 250 mm100 mM Na2SO4, pH 2.65 (adjusted with methanesulfonic acid)Baseline Separation[2][3]
Reversed-PhaseACQUITY Premier CSH Phenyl-HexylGradient with water + 0.1% formic acid and acetonitrile + 0.1% formic acidBaseline Separation[6][7]
Ion-PairHypercarb™ Guard Column with a C18 columnTributylamine (B1682462)/formic acid as ion-pairing agentsBaseline Separation[8][9]
HILICAgilent InfinityLab Poroswell 120 HILIC-ZIsocratic with phosphate (B84403) buffer and acetonitrileBaseline Separation[5]

Experimental Protocols

1. Reversed-Phase HPLC Method for Aconitic Acid Isomers

This protocol is based on the method described for the Acclaim™ Organic Acid column.[2][3]

  • Column: Acclaim™ Organic Acid (OA), 5 µm, 4 x 250 mm

  • Mobile Phase: 100 mM Sodium Sulfate (B86663), pH 2.65 (adjusted with methanesulfonic acid)

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 5 µL

  • Temperature: 30°C

  • Detection: UV at 210 nm

  • Procedure:

    • Prepare the mobile phase by dissolving the appropriate amount of sodium sulfate in HPLC-grade water and adjusting the pH to 2.65 with methanesulfonic acid.

    • Filter and degas the mobile phase.

    • Install the column and equilibrate with the mobile phase until a stable baseline is achieved.

    • Prepare standards and samples in the mobile phase or a compatible solvent.

    • Inject the samples and standards for analysis.

2. Ion-Pair HPLC-MS/MS Method for cis-Aconitic Acid

This protocol is adapted from a method for the analysis of cis-aconitate and other related organic acids.[8][9]

  • Column: A suitable C18 column preceded by a Hypercarb™ guard column.

  • Mobile Phase A: Water with tributylamine and formic acid (ion-pairing agents).

  • Mobile Phase B: Methanol.

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B.

  • Flow Rate: As appropriate for the column dimensions.

  • Detection: Mass Spectrometry (MS/MS).

  • Procedure:

    • Prepare the mobile phases. The concentration of the ion-pairing reagents should be optimized for the specific application.

    • Install the guard and analytical columns and equilibrate the system with the initial mobile phase conditions.

    • Prepare standards and samples. For cellular extracts, an 80% methanol/water solution can be used for extraction and direct analysis.

    • Inject the samples and standards for LC-MS/MS analysis.

3. HILIC Method for Organic Acids including trans-Aconitic Acid

This protocol is based on a method using a zwitterionic HILIC column.[5]

  • Column: Agilent InfinityLab Poroswell 120 HILIC-Z, 2.7 µm, 2.1 x 100 mm.

  • Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile.

  • Flow Rate: As appropriate for the column dimensions and particle size.

  • Detection: UV at a low wavelength (e.g., 210 nm).

  • Procedure:

    • Prepare the mobile phase, ensuring the phosphate buffer is soluble in the high organic content. Premixing the mobile phase is recommended to avoid salt precipitation.

    • Install the HILIC column and equilibrate thoroughly with the mobile phase. HILIC columns may require longer equilibration times than reversed-phase columns.

    • Prepare samples in a solvent with a high organic content (e.g., 2:1 acetonitrile/water) to ensure compatibility with the mobile phase and good peak shape.

    • Inject the samples for analysis.

Visualizations

Troubleshooting_Workflow start Poor Resolution of Aconitic Acid Isomers check_mobile_phase Check Mobile Phase pH (Is it 2 units below pKa?) start->check_mobile_phase adjust_ph Adjust pH with Acid (e.g., Phosphoric Acid) check_mobile_phase->adjust_ph No check_column Evaluate Column (Is it for organic acids?) check_mobile_phase->check_column Yes adjust_ph->check_column change_column Switch to Organic Acid or Aqueous C18 Column check_column->change_column No optimize_gradient Optimize Gradient (Shallow gradient?) check_column->optimize_gradient Yes change_column->optimize_gradient adjust_gradient Implement Shallow Gradient optimize_gradient->adjust_gradient No alternative_methods Consider Alternative Methods optimize_gradient->alternative_methods Yes adjust_gradient->alternative_methods ion_pair Ion-Pair Chromatography alternative_methods->ion_pair hilic HILIC alternative_methods->hilic end Resolution Improved ion_pair->end hilic->end

Caption: Troubleshooting workflow for poor resolution of aconitic acid isomers.

Aconitic_Acid_Isomers cluster_cis cis-Aconitic Acid cluster_trans trans-Aconitic Acid cis cis trans trans

Caption: Chemical structures of cis- and trans-aconitic acid.

References

Enhancing the stability of (Z)-Aconitic acid analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of (Z)-Aconitic acid analytical standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound analytical standards?

A1: The main stability issue for this compound, also known as cis-Aconitic acid, is its isomerization to the more thermodynamically stable trans-isomer, (E)-Aconitic acid. This conversion can be influenced by several factors, including pH, temperature, and light exposure, leading to inaccurate quantification in analytical assays.

Q2: How should solid this compound be stored?

A2: Solid this compound should be stored in tightly sealed containers under refrigerated conditions (2-8 °C) and protected from light. The compound is known to be hygroscopic and light-sensitive, so proper storage is crucial to minimize degradation. For long-term storage, temperatures of -20°C are recommended.[1][2]

Q3: What are the optimal pH conditions for preparing and storing this compound solutions?

A3: this compound exhibits its greatest stability in neutral to slightly acidic solutions. Strongly acidic and strongly alkaline conditions significantly accelerate the isomerization to the trans-form. Therefore, it is recommended to prepare and maintain standard solutions in a buffered mobile phase or a solvent system with a pH between 4 and 6.

Q4: Can I use organic solvents to prepare my stock solution?

A4: Yes, this compound is soluble in solvents such as methanol (B129727), ethanol, and DMSO.[1][3] Preparing a concentrated stock solution in a suitable organic solvent and storing it at low temperatures (-20°C or -80°C) can enhance stability.[1][4] Subsequent dilutions should be made in the mobile phase or an appropriate aqueous buffer just prior to analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling and analysis of this compound standards.

Issue 1: Rapid Degradation of Standard Solutions

Symptoms:

  • A significant decrease in the peak area of this compound over a short period.

  • A corresponding increase in the peak area of an impurity, likely (E)-Aconitic acid.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate pH Ensure the pH of your standard solution is within the optimal range (pH 4-6). Use a buffer to maintain a stable pH.
High Temperature Prepare and store your solutions at low temperatures. Avoid leaving standard solutions at room temperature for extended periods. Prepare working standards fresh daily from a frozen stock solution.
Light Exposure Protect your solutions from light by using amber vials or by wrapping the vials in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.
Issue 2: Poor Chromatographic Resolution Between (Z)- and (E)-Aconitic Acid Isomers

Symptoms:

  • Co-eluting or partially resolved peaks for the two isomers.

  • Inaccurate quantification due to peak overlap.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Mobile Phase Adjust the mobile phase composition. A lower pH (around 2.5-3.5) can often improve the separation of organic acids on a C18 column.[5] Consider using a mobile phase containing a phosphate (B84403) buffer or an ion-pairing reagent.
Inadequate Column Chemistry Utilize a column specifically designed for organic acid analysis, such as an AQ-C18 or a polar-embedded phase column. These columns provide better retention and selectivity for polar analytes.
Temperature Effects Optimize the column temperature. Sometimes, a lower or higher temperature can improve the resolution between isomers.[6]
Issue 3: Peak Tailing for this compound

Symptoms:

  • Asymmetrical peak shape with a "tail."

  • Difficulty in peak integration and reduced sensitivity.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Column Lower the mobile phase pH to suppress the ionization of silanol (B1196071) groups on the silica-based column. Add a small amount of an acidic modifier like formic acid or phosphoric acid to the mobile phase.
Column Overload Reduce the injection volume or the concentration of the standard.
Contamination Use a guard column to protect the analytical column from contaminants in the sample or mobile phase.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution (1 mg/mL)
  • Materials: this compound powder, HPLC-grade methanol, amber volumetric flask, analytical balance.

  • Procedure:

    • Accurately weigh 10 mg of this compound powder.

    • Quantitatively transfer the powder to a 10 mL amber volumetric flask.

    • Dissolve the powder in a small amount of HPLC-grade methanol and sonicate for 5 minutes.

    • Bring the flask to volume with methanol.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Store the stock solution at -20°C in the dark. This solution should be stable for at least one month.[4]

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the standard to identify potential degradation products and to confirm the stability-indicating nature of an analytical method.

  • Acid Hydrolysis:

    • To 1 mL of a 1 mg/mL this compound solution in water, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of a 1 mg/mL this compound solution in water, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of a 1 mg/mL this compound solution in water, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 105°C for 24 hours.

    • Dissolve the heat-stressed powder in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of this compound in water to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]

    • Analyze a control sample stored in the dark in parallel.

Visualizations

Stability_Workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting prep_solid Weigh Solid this compound prep_dissolve Dissolve in appropriate solvent (e.g., Methanol, Water with buffer) prep_solid->prep_dissolve prep_store Store at low temperature (-20°C) and protect from light prep_dissolve->prep_store analysis_inject Inject into HPLC system prep_store->analysis_inject analysis_check Check for purity and a single peak for this compound analysis_inject->analysis_check ts_degradation Degradation observed? analysis_check->ts_degradation ts_resolution Poor resolution? ts_degradation->ts_resolution No ts_degradation_sol Review pH, temperature, and light exposure ts_degradation->ts_degradation_sol Yes ts_resolution_sol Optimize mobile phase and column chemistry ts_resolution->ts_resolution_sol Yes Degradation_Pathway Z_Aconitic_Acid This compound (cis-isomer) E_Aconitic_Acid (E)-Aconitic Acid (trans-isomer, more stable) Z_Aconitic_Acid->E_Aconitic_Acid Isomerization (Primary Pathway) Influenced by: - pH (extremes) - Temperature (heat) - Light Other_Products Other Degradation Products Z_Aconitic_Acid->Other_Products Other degradation pathways (e.g., decarboxylation)

References

Minimizing degradation of cis-aconitate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-aconitate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation of cis-aconitate during your experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is cis-aconitate and why is it difficult to work with?

A1: cis-Aconitate is a key intermediate in the tricarboxylic acid (TCA) cycle, formed from the dehydration of citrate (B86180) by the enzyme aconitase.[1] It is notoriously unstable and susceptible to degradation through several pathways, making its accurate quantification challenging. The primary challenges include enzymatic conversion, isomerization to its more stable trans-isomer, and decarboxylation.

Q2: What are the main degradation pathways for cis-aconitate during sample preparation?

A2: The primary degradation pathways for cis-aconitate during sample preparation are:

  • Enzymatic Conversion: The enzyme aconitase can convert cis-aconitate to isocitrate.[1] Additionally, the enzyme cis-aconitate decarboxylase (also known as ACOD1 or IRG1) can convert cis-aconitate to itaconate, particularly in immune cells like macrophages.[2][3][4]

  • Isomerization: cis-Aconitate can spontaneously isomerize to the more thermodynamically stable trans-aconitate. This process can be influenced by factors such as prolonged storage.[5]

  • pH and Temperature Effects: The stability of cis-aconitate is influenced by the pH and temperature of the surrounding solution.[6] Extreme pH values and elevated temperatures can accelerate its degradation.

Q3: What is the recommended storage temperature for cis-aconitate standards and biological samples?

A3: For long-term stability, it is recommended to store cis-aconitate standards and biological samples at -80°C. This minimizes both enzymatic activity and chemical degradation. Avoid repeated freeze-thaw cycles, as this can significantly impact the integrity of labile metabolites like cis-aconitate.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of cis-aconitate and provides solutions to minimize its degradation.

Issue 1: Low or undetectable levels of cis-aconitate in my samples.
Potential Cause Troubleshooting Action
Inefficient Quenching of Metabolism Immediately quench metabolic activity at the point of sample collection. For cell cultures, rapid filtration followed by quenching in cold solvent (e.g., -20°C to -80°C) is effective.[7][8] For tissues, snap-freezing in liquid nitrogen is the gold standard.
Enzymatic Degradation Work quickly and keep samples on ice or at 4°C throughout the preparation process. Consider the use of enzyme inhibitors in your extraction buffer, although their compatibility with downstream analysis must be verified.
Isomerization to trans-Aconitate Analyze samples as quickly as possible after preparation. Avoid prolonged storage of extracts, even at low temperatures.
Suboptimal Extraction Use a pre-chilled extraction solvent. A common and effective choice for TCA cycle intermediates is 80% methanol (B129727) in water.[2][9] Ensure complete cell lysis and extraction by vigorous vortexing or sonication while maintaining low temperatures.
Analyte Loss During Dry-Down If a solvent evaporation step is necessary, perform it at a low temperature using a speed vacuum concentrator. Some modern LC-MS/MS methods are designed to avoid this step by direct analysis of the extract.[2][9]
Issue 2: High variability in cis-aconitate levels between replicate samples.
Potential Cause Troubleshooting Action
Inconsistent Sample Handling Standardize your sample collection and preparation protocol. Ensure that all samples are treated identically in terms of time, temperature, and reagents.
Cell Collection Method (for cell culture) For adherent cells, scraping is generally preferred over trypsinization, as enzymatic digestion can lead to metabolite leakage.[10]
Repeated Freeze-Thaw Cycles Aliquot samples after the initial collection to avoid the need for repeated thawing of the entire sample.[11]
Matrix Effects in LC-MS/MS Analysis Utilize a validated LC-MS/MS method with appropriate internal standards to correct for matrix effects. Ion-pairing chromatography can improve peak shape and sensitivity for organic acids like cis-aconitate.[2][9]

Experimental Protocols

Protocol 1: Quenching and Extraction of cis-Aconitate from Adherent Mammalian Cells
  • Cell Culture: Grow cells to the desired confluency in a multi-well plate.

  • Medium Removal: Aspirate the cell culture medium completely.

  • Washing (Optional but Recommended): Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) or an isotonic ammonium (B1175870) carbonate solution to remove extracellular metabolites. Aspirate the wash solution completely.

  • Quenching: Immediately add a sufficient volume of pre-chilled (-20°C to -80°C) 80% methanol in water to cover the cell monolayer.

  • Scraping: Place the plate on dry ice and use a cell scraper to detach the cells into the quenching/extraction solvent.

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new tube for analysis or storage at -80°C.

Protocol 2: LC-MS/MS Analysis of cis-Aconitate

This is a generalized protocol. Specific parameters should be optimized for your instrument.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.[12]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to separate the polar TCA cycle intermediates.

    • Ion-Pairing: For improved retention and peak shape, an ion-pairing agent like tributylamine (B1682462) can be added to the mobile phase.[2][9]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for organic acids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for cis-aconitate and a suitable internal standard (e.g., ¹³C-labeled cis-aconitate) should be determined and optimized.

Data Presentation

Table 1: Factors Influencing cis-Aconitate Stability
Factor Condition Impact on cis-Aconitate Stability Recommendation
Temperature Elevated Temperatures (>4°C)Increased rate of enzymatic and chemical degradation.Keep samples on ice or at 4°C during processing and store long-term at -80°C.
pH Acidic or Alkaline ExtremesCan accelerate isomerization and other degradation reactions.[6]Maintain a near-neutral pH (around 7.0-7.4) in buffers unless the analytical method requires otherwise.
Enzymatic Activity Presence of active aconitase or cis-aconitate decarboxylaseRapid conversion to isocitrate or itaconate.[1][2]Rapidly quench metabolism and keep samples at low temperatures.
Freeze-Thaw Cycles Multiple cyclesCan lead to degradation of labile metabolites.[11]Aliquot samples to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_quenching Metabolism Quenching cluster_extraction Metabolite Extraction cluster_analysis Analysis sample Biological Sample (Cells or Tissue) quench Rapid Quenching (e.g., Liquid N2 or -80°C Methanol) sample->quench Immediate extract Extraction with Cold Solvent (e.g., 80% Methanol) quench->extract Maintain Low Temp centrifuge Centrifugation (4°C) extract->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze Supernatant

Caption: A generalized workflow for minimizing cis-aconitate degradation during sample preparation.

degradation_pathways cis_aconitate cis-Aconitate isocitrate Isocitrate cis_aconitate->isocitrate Aconitase trans_aconitate trans-Aconitate cis_aconitate->trans_aconitate Isomerization itaconate Itaconate cis_aconitate->itaconate ACOD1/IRG1 degradation_products Other Degradation Products cis_aconitate->degradation_products pH/Temp aconitase Aconitase acod1 ACOD1/IRG1 isomerization Isomerization other_degradation pH/Temp Effects

Caption: Major degradation pathways of cis-aconitate during sample handling.

References

Addressing issues with (Z)-Aconitic acid solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with (Z)-Aconitic acid for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological roles?

A1: this compound, also known as cis-aconitic acid, is a tricarboxylic acid and a key intermediate in the Krebs cycle (also known as the citric acid cycle or TCA cycle).[1][2][3][4][5][6][7] Within the mitochondria, it is formed from citrate (B86180) and is subsequently converted to isocitrate by the enzyme aconitase.[1][4] Beyond its metabolic role, this compound is a precursor to itaconate, a molecule with immunomodulatory functions, via the enzyme aconitate decarboxylase 1 (ACOD1).[8][9] It has also been noted for its potential anti-inflammatory properties by reducing IκB-α phosphorylation.[10]

Q2: What is the aqueous solubility of this compound?

A2: this compound is soluble in water.[5] Specific solubilities reported are 1 gram in 2 mL of water at 25°C (which equates to 500 mg/mL) and 400 mg/mL.[5][11][12] It is also soluble in alcohol but only slightly soluble in ether.[5][11]

Q3: How does the pH of a this compound solution change with concentration?

A3: The pH of this compound solutions is concentration-dependent and acidic in nature. Reported pH values for aqueous solutions are:

  • 1 mM: pH 3.05

  • 10 mM: pH 2.21

  • 100 mM: pH 1.55[11]

Q4: Is this compound stable in solution?

A4: The stability of this compound in a dilute solution is influenced by pH.[13][14] It is also noted to be hygroscopic and light-sensitive, so proper storage is important.[11] For in vivo studies, it is recommended to prepare fresh solutions for administration.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous solution during preparation. The desired concentration exceeds the aqueous solubility limit.1. Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution. Do not overheat as it may affect stability.2. pH Adjustment: Slowly add a base (e.g., 1N NaOH) dropwise to the solution while stirring to increase the pH and deprotonate the carboxylic acid groups, which will enhance solubility. Aim for a physiologically compatible pH (around 7.0-7.4) for the final formulation, especially for intravenous or intraperitoneal injections.[15]3. Use of Co-solvents: For oral administration, consider using a vehicle containing a small percentage of a biocompatible co-solvent like DMSO or PEG300.[10] A suggested vehicle for oral gavage could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[10]
The compound precipitates out of solution after pH adjustment. The pH was adjusted too quickly or the final pH is not optimal for maintaining solubility at that specific concentration.1. Gradual pH Adjustment: Add the base very slowly while continuously monitoring the solution for any signs of precipitation.2. Optimize Final pH: The optimal pH for solubility may not be exactly neutral. Prepare small test batches to determine the ideal pH range for your desired concentration.
Animal shows signs of distress after intraperitoneal injection. The formulation may be too acidic, causing irritation.1. Ensure Neutral pH: For intraperitoneal injections, it is crucial that the final pH of the dosing solution is buffered to a physiological pH (~7.4) to avoid pain and tissue damage.[15]2. Dilute the Formulation: If possible, lower the concentration of this compound to reduce the potential for irritation.
Inconsistent results in in vivo studies. Degradation of the compound in the dosing solution.1. Prepare Fresh Solutions: Always prepare the dosing solution fresh on the day of the experiment.[10]2. Protect from Light: Store the stock compound and prepared solutions protected from light.[11]3. Filter Sterilization: For parenteral administration, filter the final solution through a 0.22 µm filter to ensure sterility.[10]

Quantitative Data Summary

Property Value Source
Molecular Weight 174.11 g/mol [11][12]
Melting Point 125 °C[12]
Solubility in Water (25°C) 400 - 500 mg/mL[5][11][12]
Solubility in Alcohol Soluble[5][11]
Solubility in Ether Slightly soluble[5][11]
pH of 1 mM solution 3.05[11]
pH of 10 mM solution 2.21[11]
pH of 100 mM solution 1.55[11]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

This protocol is adapted from established methods for oral administration of compounds in rodents.

Materials:

  • This compound powder

  • Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • 1N Sodium Hydroxide (NaOH)

  • Sterile water

  • Magnetic stirrer and stir bar

  • pH meter

  • Appropriately sized oral gavage needles

Procedure:

  • Calculate the required amount: Determine the total mass of this compound needed based on the desired dose (e.g., mg/kg), the weight of the animals, and the dosing volume. A common dosing volume for mice is 10 mL/kg.

  • Initial Dissolution: In a sterile beaker, add the calculated amount of this compound to a volume of sterile water or PBS that is slightly less than the final desired volume.

  • Solubilization: Place the beaker on a magnetic stirrer. If the compound does not fully dissolve, slowly add 1N NaOH dropwise while continuously monitoring the pH. The addition of base will increase the solubility.

  • pH Adjustment: Continue to add NaOH until the this compound is fully dissolved and the pH of the solution is close to 7.4.

  • Final Volume Adjustment: Once the compound is dissolved and the pH is adjusted, transfer the solution to a volumetric flask and add sterile PBS to reach the final desired volume.

  • Verification: Mix the solution thoroughly and re-check the pH. Adjust if necessary.

  • Administration: Administer the freshly prepared solution to the mice via oral gavage using a proper gavage needle.

Protocol 2: Preparation of this compound for Intraperitoneal Injection in Mice

For intraperitoneal injections, ensuring a physiological pH is critical to avoid animal discomfort and potential complications.

Materials:

  • This compound powder

  • Sterile Saline (0.9% NaCl) or PBS, pH 7.4

  • 1N Sodium Hydroxide (NaOH)

  • Sterile, pyrogen-free water

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm sterile syringe filter

  • Sterile syringes and needles for injection

Procedure:

  • Calculate Dosage: Determine the required amount of this compound based on the experimental design.

  • Dissolution in Water: In a sterile container, dissolve the this compound in a minimal amount of sterile, pyrogen-free water.

  • Neutralization: Carefully add 1N NaOH dropwise to the solution while stirring until the compound is fully dissolved and the pH is approximately 7.0.

  • Buffering and Final Volume: Add sterile PBS (pH 7.4) to the solution to reach the final desired concentration and volume. This will help to buffer the solution at a physiological pH.

  • Final pH Check: Verify that the final pH of the solution is between 7.2 and 7.4. Adjust carefully if needed.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is crucial for removing any potential microbial contamination.

  • Administration: Administer the sterile, neutralized solution to the mice via intraperitoneal injection.

Signaling Pathways and Experimental Workflows

Krebs_Cycle Citrate Citrate Aconitase1 Aconitase Citrate->Aconitase1 cis_Aconitate (Z)-Aconitate (cis-Aconitate) Aconitase2 Aconitase cis_Aconitate->Aconitase2 Isocitrate Isocitrate alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate NAD+ → NADH CO2 Aconitase1->cis_Aconitate Aconitase2->Isocitrate

Caption: Role of this compound in the Krebs Cycle.

ACOD1_NFkB_Pathway cluster_nucleus Cell Nucleus cis_Aconitate (Z)-Aconitate ACOD1 Aconitate Decarboxylase 1 (ACOD1) cis_Aconitate->ACOD1 Itaconate Itaconate ACOD1->Itaconate CO2 IKK IKK Complex Itaconate->IKK Inhibition IkB_alpha IκB-α IKK->IkB_alpha Phosphorylation Phospho_IkB P-IκB-α NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB IκB-α-NF-κB (Inactive) IkB_NFkB->NFkB Degradation of IκB-α Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Caption: ACOD1/Itaconate pathway and its influence on NF-κB signaling.

References

Improving the efficiency of aconitase-mediated reactions in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing aconitase-mediated reactions in vitro.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro experiments with aconitase.

Q1: My aconitase activity is significantly lower than expected. What are the potential causes and solutions?

Low aconitase activity can stem from several factors, primarily related to the instability of its iron-sulfur ([4Fe-4S]) cluster, which is essential for its catalytic function.[1][2] Aconitase is particularly sensitive to oxidative stress.[3]

Troubleshooting Steps:

  • Assess Iron-Sulfur Cluster Integrity: The [4Fe-4S] cluster is susceptible to oxidation, which can convert it to an inactive [3Fe-4S]⁺ form.[4][5]

    • Solution: In vitro reconstitution of the cluster can often restore activity. This typically involves incubation with a ferrous iron source (e.g., (NH₄)₂Fe(SO₄)₂) and a reducing agent like cysteine.[6] Some commercial assay kits include an "Aconitase Activation Solution" for this purpose.[6]

  • Check for Oxidative Stress: Reactive oxygen species (ROS) and reactive nitrogen species (RNS) can readily inactivate aconitase.[2][5] Superoxide is a potent inhibitor.[3][4]

    • Solution: Work under anaerobic conditions when possible. Include reducing agents like Dithiothreitol (DTT) in your buffers.[1] If samples have been exposed to oxidants, attempt reactivation as described above.

  • Review Storage and Handling Procedures: Aconitase is unstable and prone to inactivation, especially during purification and storage.[7] Repeated freeze-thaw cycles can decrease enzymatic activity.[8]

    • Solution: Store purified aconitase or samples at -80°C in appropriate buffers.[9] Aliquot samples to avoid multiple freeze-thaw cycles.[9] The addition of citrate (B86180) to extraction and storage buffers can help stabilize the Fe-S cluster.[1][8]

  • Verify Buffer and Assay Conditions: Incorrect pH, buffer composition, or temperature can negatively impact enzyme activity.

    • Solution: The optimal pH for aconitase activity is generally around 7.4.[6] Ensure your assay buffer components are at the correct final concentrations. Assays are typically performed at 25°C or 37°C.[6][10] High concentrations of phosphate (B84403) can inhibit the enzyme by competing for iron.[11][12] Consider using alternative buffers like MOPS or HEPES.[11]

Q2: How can I differentiate between mitochondrial (ACO2) and cytosolic (ACO1) aconitase activity?

Mammalian cells contain two aconitase isoforms: ACO2 in the mitochondria and the bifunctional ACO1 in the cytosol.[2]

Methods for Differentiation:

  • Subcellular Fractionation: This is the most direct method.

    • Prepare separate mitochondrial and cytosolic fractions from your cells or tissue.[6][9]

    • For the cytosolic fraction (c-aconitase/ACO1), homogenize cells/tissue and centrifuge to remove insoluble material. The supernatant contains the cytosolic components.[6]

    • For the mitochondrial fraction (m-aconitase/ACO2), perform an additional high-speed centrifugation (e.g., 10,000-20,000 x g) of the supernatant to pellet the mitochondria.[6][9] The resuspended and lysed pellet will contain ACO2.

  • In-Gel Activity Assay: This technique uses non-denaturing polyacrylamide gel electrophoresis (PAGE) to separate ACO1 and ACO2 based on their different electrophoretic mobilities, allowing for simultaneous visualization of their activities.[1]

Q3: What are common inhibitors of aconitase that could be present in my sample?

Aconitase activity can be inhibited by a variety of substances.

Inhibitor ClassExamplesMechanism of Action
Competitive Inhibitors trans-aconitate, Oxalomalic acid, FluorocitrateCompete with the substrate (citrate/isocitrate) for the active site.[7][13][14] Fluoroacetate is a precursor to the potent inhibitor fluorocitrate.[4]
Heavy Metals Zinc (Zn²⁺), Lead (Pb²⁺), Copper (Cu²⁺), Mercury (Hg²⁺)Can disrupt the iron-sulfur cluster or bind to thiol groups.[7][13]
Oxidizing Agents Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂), Peroxynitrite (ONOO⁻)Oxidize and disrupt the essential [4Fe-4S] cluster, leading to inactivation.[4][13][15]
Other Compounds Fumarate, Cyanide, Sulfide (B99878)Fumarate can succinate (B1194679) key cysteine residues.[10] Cyanide and sulfide also inhibit the enzyme.[7]

Q4: My assay background is too high. How can I reduce it?

High background can obscure the true signal from aconitase activity.

Troubleshooting Steps:

  • Run a Sample Blank: For each sample, prepare a parallel reaction that omits the substrate (citrate or isocitrate).[6] This accounts for any non-enzymatic conversion or interfering substances in the sample itself. Subtract the reading of the sample blank from the sample reading.

  • Check Reagent Purity: Ensure that substrates and other reagents are not contaminated with the product of the reaction being measured (e.g., isocitrate or NADPH).

  • Optimize Sample Dilution: Highly concentrated samples may contain endogenous substances that interfere with the assay. It is recommended to test several sample dilutions to find a concentration that is within the linear range of the standard curve and minimizes background.[6]

Experimental Protocols & Data

Protocol 1: Aconitase Activity Assay (Coupled Enzyme Assay)

This protocol is based on a common method where the conversion of citrate to isocitrate by aconitase is coupled to the reduction of NADP⁺ by isocitrate dehydrogenase (IDH). The resulting NADPH is measured spectrophotometrically at 340 nm or 450 nm, depending on the detection method.[6][9]

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Substrate Solution (e.g., Citrate or cis-Aconitate)

  • Isocitrate Dehydrogenase (IDH)

  • NADP⁺

  • Aconitase Activation Solution (containing a ferrous salt and a reducing agent like cysteine, prepared fresh)[6]

  • 96-well microplate

  • Spectrophotometric plate reader

Procedure:

  • Sample Preparation:

    • Homogenize tissue or cells in ice-cold Assay Buffer.[6]

    • Centrifuge to pellet insoluble debris. The supernatant can be used for total aconitase activity or further processed to separate mitochondrial and cytosolic fractions.[6][9]

    • Determine the protein concentration of the lysate.

  • Enzyme Activation:

    • To ensure the iron-sulfur cluster is in its active state, incubate an aliquot of your sample with freshly prepared Aconitase Activation Solution for 1 hour on ice.[6]

  • Assay Reaction:

    • Prepare a master mix containing Assay Buffer, NADP⁺, and IDH. For colorimetric assays measuring at 450 nm, a developer solution is also included.[6]

    • Add diluted, activated samples to the wells of a 96-well plate. Include a buffer-only control and sample blanks (sample without substrate).

    • Initiate the reaction by adding the Substrate Solution to all wells.

    • Immediately measure the absorbance (OD 340 nm for NADPH formation, or OD 450 nm for colorimetric kits) kinetically over 30-60 minutes at 25°C, or as an endpoint measurement after a fixed incubation time.[6][16]

  • Calculation:

    • Calculate the rate of change in absorbance (ΔOD/min).

    • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) or a standard curve (e.g., isocitrate or NADPH standards) to convert the rate into nmol/min.[6]

    • Normalize the activity to the amount of protein in the sample (e.g., in units/mg or mU/mg). One unit is defined as the amount of enzyme that converts 1.0 µmole of substrate to product per minute at a specific pH and temperature.[6]

ParameterRecommended ValueSource
pH 7.4[6]
Temperature 25 °C[6]
Wavelength 340 nm (NADPH) or 450 nm (Colorimetric)[6][9]
Sample Protein 500-1,000 µg/ml (diluted)[9]
Storage -80 °C[9]

Visualizations

Aconitase Reaction and Regulation

The following diagram illustrates the central role of aconitase in the TCA cycle and how its activity is regulated by the state of its iron-sulfur cluster.

Troubleshooting_Workflow start Low Aconitase Activity Detected check_storage Review Sample Storage & Handling start->check_storage check_assay Verify Assay Conditions (pH, Temp, Buffers) check_storage->check_assay OK check_cluster Assess Fe-S Cluster Integrity check_assay->check_cluster OK reactivate Perform In Vitro Reactivation (add Fe²⁺ + Cysteine/DTT) check_cluster->reactivate Suspect Oxidation check_inhibitors Consider Potential Inhibitors in Sample reactivate->check_inhibitors No Improvement success Activity Restored reactivate->success Successful dilute Test Sample Dilutions check_inhibitors->dilute dilute->success Inhibitor Diluted fail Activity Still Low (Re-evaluate Protocol/Reagents) dilute->fail No Improvement

References

Reducing background noise in electrochemical detection of aconitic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and overcoming common challenges in the electrochemical detection of aconitic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in the electrochemical detection of aconitic acid?

A1: Background noise in voltammetric measurements of aconitic acid can originate from several sources:

  • Environmental Noise: Electromagnetic interference (EMI) from nearby electronic devices, power lines, and radio frequency interference (RFI) can introduce noise.[1][2] Improper grounding of the potentiostat is a common issue.[3][4]

  • Electrochemical System:

    • Working Electrode: A dirty or contaminated working electrode surface is a primary contributor to high background noise.[5] Surface irregularities or roughness can also increase capacitive current and noise.[6]

    • Reference Electrode: A depleted or improperly functioning reference electrode can cause baseline drift and noise.[5]

    • Mobile Phase/Supporting Electrolyte: Impurities in the solvent, salts, or organic modifiers of the mobile phase can be electroactive and contribute to the background current.[5][7] Dissolved oxygen can also interfere with measurements.[4]

  • Instrumental Noise: Inherent electronic noise from the potentiostat, such as thermal noise and shot noise, can be a factor, especially at low current levels.[1][8]

  • Mechanical Noise: Vibrations from the surrounding environment can affect the stability of the electrochemical setup and introduce noise.[1]

Q2: How can I improve the signal-to-noise ratio (SNR) in my measurements?

A2: To enhance the signal-to-noise ratio (SNR), you can either increase the signal from aconitic acid or decrease the background noise.[9]

  • Increase Signal:

    • Optimize the electrochemical technique and its parameters (e.g., pulse amplitude, frequency in pulse voltammetry).

    • Use electrode materials with high electrocatalytic activity or modify the electrode surface to enhance the response to aconitic acid.[9][10][11] Preconcentration techniques at the electrode surface can also amplify the signal.[12]

  • Decrease Noise:

    • Implement proper shielding and grounding. Using a Faraday cage is highly recommended to shield the electrochemical cell from external electromagnetic fields.[4][6]

    • Ensure all cable connections are secure and of high quality.

    • Use high-purity solvents and electrolytes for the mobile phase.[7]

    • Thoroughly clean the working electrode before each experiment.[4][5]

    • Deoxygenate the solution by purging with an inert gas like nitrogen.[4]

    • Employ software-based noise reduction techniques such as signal averaging and digital smoothing.[4]

Q3: What are the best practices for working electrode preparation and maintenance?

A3: A clean and well-maintained working electrode is crucial for obtaining reproducible and low-noise data.

  • Polishing: For solid electrodes like glassy carbon, polish the surface with alumina (B75360) slurry on a polishing pad to obtain a mirror-like finish. Start with a larger particle size (e.g., 0.3 µm) and finish with a smaller one (e.g., 0.05 µm).[4]

  • Sonication: After polishing, sonicate the electrode in deionized water and then in a solvent like ethanol (B145695) to remove any residual polishing material.[4]

  • Solvent Rinsing: Before each measurement, rinse the electrode thoroughly with the supporting electrolyte to be used in the experiment.

  • Electrochemical Cleaning: In some cases, applying a specific potential waveform to the electrode in a clean electrolyte can help remove adsorbed species.

  • Proper Storage: Store electrodes in a clean, dry environment to prevent contamination.[4]

Q4: Can electrode surface modification help in reducing background noise?

A4: Yes, modifying the electrode surface can improve the signal-to-noise ratio. While the primary goal of modification is often to enhance sensitivity and selectivity towards the target analyte, it can also contribute to a more stable baseline and lower background current.[10][11] Nanoparticle-modified electrodes, for instance, can provide a larger electroactive surface area and facilitate faster electron transfer, which can lead to a more defined signal for aconitic acid against the background.[10] Certain modifications can also make the electrode surface more resistant to fouling, which is a source of noise and signal degradation.[13]

Troubleshooting Guide

This guide addresses common issues encountered during the electrochemical detection of aconitic acid.

Issue Possible Causes Recommended Solutions
High and Unstable Background Current 1. Dirty working electrode.[5] 2. Contaminated mobile phase or supporting electrolyte.[5][7] 3. Improper grounding or electromagnetic interference.[3][4] 4. Reference electrode malfunction.[5]1. Polish and clean the working electrode.[5] 2. Prepare fresh mobile phase with high-purity reagents.[5] 3. Ensure the potentiostat is properly grounded. Use a Faraday cage.[4] 4. Check and, if necessary, replace the reference electrode.
No Peaks or Very Small Peaks 1. Incorrect potential range setting. 2. Aconitic acid standard has degraded. 3. Working electrode is coated or passivated.[5][13] 4. Detector is not turned on or is malfunctioning.[5]1. Verify the oxidation/reduction potential of aconitic acid in your chosen electrolyte and set the potential window accordingly. 2. Prepare a fresh standard solution of aconitic acid. 3. Clean the working electrode thoroughly.[5] 4. Check the detector settings and perform a system self-test if available.[5]
Baseline Drift 1. Temperature fluctuations in the mobile phase.[5] 2. Working electrode surface is becoming coated during the experiment.[5] 3. The column (if using HPLC-ECD) is not properly equilibrated.[5]1. Allow the mobile phase to reach thermal equilibrium before starting the measurement. 2. Clean the electrode periodically. Consider sample pretreatment to remove interfering species.[5] 3. Ensure the column is fully equilibrated with the mobile phase.[5]
Irregular Baseline Noise and Spikes 1. Air bubbles in the electrochemical cell or detector. 2. Loose cable connections. 3. Power line interference.[8]1. Degas the solution and ensure there are no bubbles on the electrode surfaces. 2. Check and secure all connections to the electrodes and the potentiostat. 3. Use notch filters for the power line frequency (50 or 60 Hz) if the problem persists.[8]

Experimental Protocols

Protocol 1: Differential Pulse Voltammetry (DPV) for Aconitic Acid Detection

This protocol provides a general framework for the detection of aconitic acid using DPV, a sensitive technique that minimizes background charging currents.

1. Working Electrode Preparation:

  • Polish a glassy carbon electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.[4]
  • Rinse thoroughly with deionized water.
  • Sonicate the electrode in deionized water and then ethanol for 2 minutes each to remove residual alumina particles.[4]
  • Dry the electrode under a stream of nitrogen.

2. Electrochemical Cell Setup:

  • Assemble a three-electrode cell with the prepared glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
  • Add a known volume of the supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) to the cell.

3. Deoxygenation:

  • Purge the solution with high-purity nitrogen gas for 15-20 minutes to remove dissolved oxygen.[4]
  • Maintain a nitrogen blanket over the solution during the experiment.[4]

4. Background Scan:

  • Record a differential pulse voltammogram of the supporting electrolyte alone to establish the background signal.[4]

5. Measurement:

  • Add a known concentration of the aconitic acid standard or the prepared sample to the cell.
  • Stir the solution for a defined period if a preconcentration step is desired, then let the solution become quiescent for about 30 seconds.
  • Record the DPV scan over the desired potential range.

6. Data Analysis:

  • Subtract the background scan from the sample scan to obtain the net signal.[4]
  • Determine the peak potential and peak current for the aconitic acid signal.
  • For quantitative analysis, construct a calibration curve using standard solutions of known concentrations.

Table 1: Recommended Starting Parameters for DPV of Aconitic Acid

ParameterRecommended Value
Potential Range To be determined based on the supporting electrolyte, but typically within -1.5 V to +1.0 V.[14]
Pulse Amplitude (Height) 50 mV[15][16]
Pulse Width 10 - 50 ms[15][16]
Pulse Period 100 - 200 ms[15]
Potential Increment 4 - 10 mV[15][16]
Scan Rate Determined by the potential increment and pulse period.

Note: These parameters should be optimized for your specific experimental setup and sample matrix.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis WE_Prep Working Electrode Preparation (Polishing, Sonication) Cell_Setup Electrochemical Cell Setup (3-electrode) WE_Prep->Cell_Setup Deoxygenation Solution Deoxygenation (N2 Purge) Cell_Setup->Deoxygenation BG_Scan Record Background Scan (Supporting Electrolyte) Deoxygenation->BG_Scan Sample_Add Add Aconitic Acid Standard/Sample BG_Scan->Sample_Add DPV_Scan Record DPV Scan Sample_Add->DPV_Scan BG_Subtract Background Subtraction DPV_Scan->BG_Subtract Peak_Analysis Peak Potential & Current Determination BG_Subtract->Peak_Analysis Quantification Quantitative Analysis (Calibration Curve) Peak_Analysis->Quantification

Caption: Experimental workflow for electrochemical detection of aconitic acid.

Troubleshooting_Flowchart Start High Background Noise or Unstable Baseline Q_Electrode Is the working electrode clean? Start->Q_Electrode Sol_Clean Clean/Polish Working Electrode Q_Electrode->Sol_Clean No Q_MobilePhase Is the mobile phase fresh and high-purity? Q_Electrode->Q_MobilePhase Yes Sol_Clean->Q_MobilePhase Sol_MobilePhase Prepare Fresh Mobile Phase Q_MobilePhase->Sol_MobilePhase No Q_Grounding Is the setup properly grounded and shielded? Q_MobilePhase->Q_Grounding Yes Sol_MobilePhase->Q_Grounding Sol_Grounding Check Grounding. Use Faraday Cage. Q_Grounding->Sol_Grounding No Q_Reference Is the reference electrode functional? Q_Grounding->Q_Reference Yes Sol_Grounding->Q_Reference Sol_Reference Check/Replace Reference Electrode Q_Reference->Sol_Reference No End Problem Resolved Q_Reference->End Yes Sol_Reference->End

Caption: Troubleshooting flowchart for a noisy electrochemical signal.

Noise_Sources cluster_environmental Environmental Noise cluster_instrumental Instrumental Noise cluster_electrochemical Electrochemical System Noise Total_Noise Total Background Noise EMI Electromagnetic Interference (EMI) Total_Noise->EMI RFI Radio Frequency Interference (RFI) Total_Noise->RFI Vibrations Mechanical Vibrations Total_Noise->Vibrations Potentiostat Potentiostat Electronics (Thermal, Shot Noise) Total_Noise->Potentiostat Cabling Poor Cable Connections Total_Noise->Cabling WE_Noise Working Electrode (Contamination, Roughness) Total_Noise->WE_Noise RE_Noise Reference Electrode (Instability) Total_Noise->RE_Noise Electrolyte_Noise Electrolyte Impurities Total_Noise->Electrolyte_Noise

Caption: Key sources of background noise in electrochemical measurements.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of cis- and trans-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the geometric isomers, cis-aconitic acid and trans-aconitic acid. While sharing the same chemical formula, these molecules exhibit distinct roles in biological systems, ranging from central metabolism to antimicrobial and immunomodulatory functions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways associated with each isomer.

Core Biological Functions and Activities

cis-Aconitic acid is primarily recognized as a crucial, short-lived intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production.[1][2][3] Within the mitochondrial matrix, the enzyme aconitase catalyzes the conversion of citrate (B86180) to cis-aconitate, which is then rapidly converted to isocitrate.[1][2][3] Beyond this central metabolic role, cis-aconitic acid serves as the direct precursor for the synthesis of itaconic acid, a metabolite with significant immunomodulatory and anti-inflammatory properties.[1][4]

In contrast, trans-aconitic acid is not an intermediate in the TCA cycle but is found in various plants and microorganisms.[5][6] Its primary mechanism of action is the competitive inhibition of aconitase, which can disrupt the TCA cycle.[4][7] This inhibitory activity is believed to underpin many of its reported biological effects, which include nematocidal, anti-leishmanial, antifungal, antioxidant, and anti-inflammatory activities.[6][8]

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of cis- and trans-aconitic acid. It is important to note that direct comparative data for all activities are not available in the current literature.

Nematocidal Activity Against Meloidogyne incognita
Isomer LC₅₀ (Lethal Concentration, 50%)
cis-Aconitic Acid912.1 µg/mL
trans-Aconitic Acid226.3 µg/mL
Data from a survival bioassay after 72 hours of exposure.
Antioxidant Activity (DPPH Radical Scavenging)
Isomer IC₅₀ (Half Maximal Inhibitory Concentration)
cis-Aconitic AcidData not available
trans-Aconitic Acid70 mM[2]
Note: An IC₅₀ of 70 mM indicates very weak antioxidant activity compared to standards like Vitamin C.
Enzyme Inhibition
Target Enzyme Inhibitor
Aconitasetrans-Aconitic Acid
Anti-inflammatory and Antifungal Activities
Activity Isomer
Anti-inflammatorycis-Aconitic Acid
trans-Aconitic Acid
Antifungalcis-Aconitic Acid
trans-Aconitic Acid

Signaling and Metabolic Pathways

The distinct biological roles of cis- and trans-aconitic acid are rooted in their interactions with central metabolic pathways.

TCA_Cycle_and_Itaconate_Pathway cluster_tca Tricarboxylic Acid (TCA) Cycle (Mitochondria) cluster_inflammation Inflammatory Response Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase Itaconate Itaconate cis_Aconitate->Itaconate ACOD1/IRG1 (in immune cells) Anti_Inflammatory Anti-inflammatory & Antioxidant Effects Itaconate->Anti_Inflammatory (e.g., Nrf2 activation)

Caption: Metabolic fate of cis-aconitic acid in the TCA cycle and its conversion to itaconate.

Trans_Aconitic_Acid_Inhibition cluster_tca_inhibition TCA Cycle Disruption Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate Aconitase->Isocitrate via cis-Aconitate Disruption Disruption of Energy Metabolism Aconitase->Disruption trans_Aconitic_Acid trans-Aconitic Acid trans_Aconitic_Acid->Aconitase Competitive Inhibition

Caption: Inhibition of aconitase by trans-aconitic acid, leading to TCA cycle disruption.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Nematicidal Activity Assay

Objective: To determine the median lethal concentration (LC₅₀) of aconitic acid isomers against the root-knot nematode Meloidogyne incognita.

Workflow:

Nematicidal_Assay_Workflow start Start: Prepare Serial Dilutions of Aconitic Acid Isomers hatch Hatch and Collect Second-Stage Juveniles (J2) of M. incognita start->hatch exposure Add ~100 J2 Nematodes to Each Dilution in a 96-well Plate hatch->exposure incubation Incubate at 25-28°C for 72 hours exposure->incubation assessment Assess Nematode Mortality Under a Microscope (Dead = immobile and straight) incubation->assessment calculation Calculate Mortality Rate and Determine LC₅₀ using Probit Analysis assessment->calculation end End calculation->end

Caption: Workflow for the in vitro nematocidal activity assay.

Methodology:

  • Nematode Culture: M. incognita is maintained on a suitable host plant (e.g., tomato). Egg masses are collected from infected roots.

  • Juvenile Hatching: Egg masses are incubated in water at 25-28°C to allow second-stage juveniles (J2) to hatch. Newly hatched J2s are collected for the assay.

  • Preparation of Test Solutions: Stock solutions of cis- and trans-aconitic acid are prepared in sterile distilled water. A series of dilutions are made to achieve the desired final concentrations for testing.

  • Exposure: The assay is typically conducted in 96-well microplates. Each well contains a specific concentration of the test compound and approximately 80-100 J2 nematodes in a final volume of 100-200 µL. A negative control with only distilled water is included.

  • Incubation: The plates are sealed and incubated at 25-28°C for a period of 72 hours.

  • Mortality Assessment: After incubation, the number of dead and live nematodes in each well is counted under an inverted microscope. Nematodes are considered dead if they are motionless and have a straight body posture, even after being probed with a fine needle.

  • Data Analysis: The percentage of mortality is calculated for each concentration. The LC₅₀ value is then determined using probit analysis or other appropriate statistical methods.

Anti-inflammatory Activity Assay (TNF-α Inhibition)

Objective: To quantify the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production by aconitic acid isomers in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow:

TNF_Alpha_Assay_Workflow start Start: Culture Macrophage Cell Line (e.g., RAW 264.7 or THP-1) seed Seed Cells into a 96-well Plate and Allow to Adhere start->seed pretreat Pre-treat Cells with Various Concentrations of Aconitic Acid Isomers seed->pretreat stimulate Stimulate Inflammation with LPS (Lipopolysaccharide) pretreat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect Cell Supernatant incubate->collect elisa Quantify TNF-α Concentration in Supernatant using ELISA collect->elisa calculate Calculate IC₅₀ for TNF-α Inhibition elisa->calculate end End calculate->end

References

Cross-Validation of GC-MS and LC-MS for (Z)-Aconitic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-Aconitic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a crucial role in cellular metabolism. Accurate quantification of this organic acid in various biological matrices is paramount for metabolic research and the development of novel therapeutics. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. We present a cross-validation of these methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate technique for their specific needs.

Method Comparison at a Glance

Both GC-MS and LC-MS offer high sensitivity and selectivity for the analysis of organic acids. However, they differ significantly in their sample preparation requirements, chromatographic principles, and overall workflow. A key distinction is the necessity of derivatization for GC-MS to make the non-volatile this compound amenable to gas-phase analysis. LC-MS, on the other hand, can directly analyze the compound in its native form.

Quantitative Performance Data

The following table summarizes the key performance metrics for the analysis of this compound using validated GC-MS and LC-MS methods.

Performance MetricGC-MS (as cis-aconitate)LC-MS
Linearity (Correlation Coefficient) > 0.98[1]> 0.99
Limit of Detection (LOD) Not explicitly reported for cis-aconitate, but for similar organic acids, LODs are in the low ng/mL range.[2]0.05 - 24 µM
Limit of Quantitation (LOQ) Not explicitly reported for cis-aconitate, but for similar organic acids, LOQs are in the low ng/mL range.[2]Not explicitly reported
Accuracy (% Recovery) 84.94–104.45%[1]Not explicitly reported
Precision (Intra-day RSD) 3.72–15.37%[1]Not explicitly reported
Precision (Inter-day RSD) 5.00–18.02%[1]Not explicitly reported
Sample Preparation Requires derivatization (silylation)[1]Simple dilution
Analysis Time Longer due to derivatization and longer GC run times[3]Shorter, direct analysis

Experimental Protocols

GC-MS Analysis of this compound (as cis-aconitate)

This protocol is based on a validated method for the analysis of TCA cycle intermediates.[1]

1. Sample Preparation and Derivatization:

  • Extraction: To 100 µL of the sample (e.g., cell lysate, biofluid), add a mixture of methanol, chloroform, and water for metabolite extraction.

  • Drying: The aqueous layer containing the organic acids is transferred to a new tube and dried under a stream of nitrogen.

  • Methoximation: The dried residue is methoximated by adding a solution of methoxyamine hydrochloride in pyridine (B92270) and incubating. This step protects carbonyl groups.

  • Silylation: A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added, and the mixture is incubated to form the trimethylsilyl (B98337) (TMS) derivative of this compound.[4]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: A suitable capillary column for organic acid analysis, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes. A typical program starts at a low temperature, ramps up to a higher temperature, and holds for a period.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantitative analysis, SIM mode is preferred for higher sensitivity and selectivity.

LC-MS Analysis of this compound

This protocol is based on established methods for the analysis of organic acids.

1. Sample Preparation:

  • Extraction: For complex matrices, a protein precipitation step using a cold organic solvent (e.g., acetonitrile (B52724) or methanol) may be necessary.

  • Dilution: The sample is typically diluted with the initial mobile phase.

  • Filtration: The diluted sample is filtered through a 0.22 µm filter before injection.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: A UPLC or HPLC system such as a Waters ACQUITY UPLC or equivalent.

  • Column: A reverse-phase C18 column or a column specifically designed for polar organic compounds, such as a Cogent Diamond Hydride™ column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF).

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for the analysis of carboxylic acids.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis on a triple quadrupole mass spectrometer, or full scan with high mass accuracy on a high-resolution mass spectrometer.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for a cross-validation study and the individual techniques.

CrossValidationWorkflow Cross-Validation Experimental Workflow cluster_sample Sample Cohort cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis cluster_comparison Method Comparison Sample Biological Samples Prep Aliquoting & Initial Processing Sample->Prep Derivatization Derivatization (Silylation) Prep->Derivatization Direct_Injection Direct Injection Prep->Direct_Injection GCMS_Analysis GC-MS Data Acquisition Derivatization->GCMS_Analysis GCMS_Data GC-MS Data Processing GCMS_Analysis->GCMS_Data Comparison Statistical Comparison of Results GCMS_Data->Comparison LCMS_Analysis LC-MS Data Acquisition Direct_Injection->LCMS_Analysis LCMS_Data LC-MS Data Processing LCMS_Analysis->LCMS_Data LCMS_Data->Comparison

Caption: A logical workflow for the cross-validation of GC-MS and LC-MS methods.

AnalyticalWorkflows GC-MS vs. LC-MS Analytical Workflow for this compound cluster_gcms_workflow GC-MS Workflow cluster_lcms_workflow LC-MS Workflow GCMS_Start Sample GCMS_Extract Extraction GCMS_Start->GCMS_Extract GCMS_Deriv Derivatization (e.g., Silylation) GCMS_Extract->GCMS_Deriv GCMS_Inject Injection GCMS_Deriv->GCMS_Inject GCMS_Sep Gas Chromatography Separation GCMS_Inject->GCMS_Sep GCMS_Detect Mass Spectrometry Detection GCMS_Sep->GCMS_Detect GCMS_End Data Analysis GCMS_Detect->GCMS_End LCMS_Start Sample LCMS_Extract Extraction/Dilution LCMS_Start->LCMS_Extract LCMS_Inject Injection LCMS_Extract->LCMS_Inject LCMS_Sep Liquid Chromatography Separation LCMS_Inject->LCMS_Sep LCMS_Detect Mass Spectrometry Detection LCMS_Sep->LCMS_Detect LCMS_End Data Analysis LCMS_Detect->LCMS_End

Caption: A simplified comparison of the analytical workflows for GC-MS and LC-MS.

Conclusion

Both GC-MS and LC-MS are highly capable techniques for the quantitative analysis of this compound.

LC-MS offers a more straightforward and faster workflow due to the elimination of the derivatization step. This makes it particularly suitable for high-throughput screening and for laboratories where sample preparation time is a critical factor. The milder ionization process (ESI) is also less likely to cause in-source fragmentation of the analyte.

GC-MS , while requiring a more labor-intensive sample preparation process involving derivatization, provides excellent chromatographic resolution and benefits from extensive, well-established spectral libraries for compound identification.[3] The validated method for cis-aconitate demonstrates good accuracy and precision, making it a robust and reliable choice, especially when dealing with complex matrices where the high separation efficiency of gas chromatography can be advantageous.

The choice between GC-MS and LC-MS will ultimately depend on the specific requirements of the study, including the number of samples, the complexity of the sample matrix, available instrumentation, and the desired throughput. For targeted, high-throughput quantification of this compound, LC-MS may be the preferred method. For comprehensive metabolic profiling studies where high chromatographic separation of multiple organic acids is required, and when a robust, validated method is paramount, GC-MS remains an excellent option. This guide provides the foundational information to make an informed decision based on empirical data and established protocols.

References

Navigating the Metabolic Crossroads: A Comparative Guide to Tissues with Altered Cis-Aconitate Levels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cellular metabolism is paramount. Cis-aconitate, a key intermediate in the tricarboxylic acid (TCA) cycle, is emerging as a critical node in the interplay between metabolism and inflammatory signaling. Alterations in its levels, primarily driven by the enzyme cis-aconitate decarboxylase (ACOD1), can have profound effects on tissue function. This guide provides a comparative analysis of the metabolomics of tissues with altered cis-aconitate levels, supported by experimental data and detailed protocols.

The Central Role of Cis-Aconitate in Metabolism and Inflammation

Cis-aconitate sits (B43327) at a crucial junction in the mitochondrial TCA cycle, where it is reversibly converted from citrate (B86180) and subsequently isomerized to isocitrate. However, in certain cellular contexts, particularly during inflammation, cis-aconitate can be diverted from the TCA cycle. The enzyme ACOD1, also known as immune-responsive gene 1 (IRG1), catalyzes the decarboxylation of cis-aconitate to produce itaconate, a metabolite with potent antimicrobial and immunomodulatory functions.[1][2][3] This diversion fundamentally alters the metabolic landscape of the cell.[4]

The expression of ACOD1 is highly cell- and tissue-specific. Under normal conditions, its expression is low. However, upon inflammatory stimuli, such as exposure to lipopolysaccharides (LPS), ACOD1 is significantly upregulated in immune cells like macrophages, monocytes, and dendritic cells.[1] This targeted upregulation leads to a tissue-specific decrease in cis-aconitate and a corresponding increase in itaconate, with significant downstream metabolic consequences.

Comparative Metabolomics: A Tale of Two Tissues

The metabolic impact of altered cis-aconitate levels is most pronounced in tissues with high ACOD1 expression during an inflammatory response. Here, we compare the metabolomic profiles of immune tissues (represented by macrophages) and other tissues where ACOD1 expression is typically low.

Immune Tissues: A Hub of Itaconate Production

Activated macrophages are the primary producers of itaconate.[2] This metabolic shift is a hallmark of the pro-inflammatory M1 macrophage phenotype.[5] The diversion of cis-aconitate to itaconate leads to a "break" in the TCA cycle, resulting in the accumulation of upstream metabolites like citrate and a decrease in downstream metabolites.

One of the most significant downstream effects of itaconate production is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH), which converts succinate to fumarate (B1241708) in the TCA cycle.[4] This inhibition leads to the accumulation of succinate, a potent pro-inflammatory signal that can stabilize hypoxia-inducible factor 1-alpha (HIF-1α) and enhance the production of inflammatory cytokines like IL-1β.[4]

A study on RAW264.7 macrophage cells demonstrated that stimulation with LPS and interferon-gamma (IFN-γ) led to a measurable decrease in intracellular cis-aconitate and a significant increase in itaconate.[6] This provides direct evidence of the reciprocal relationship between these two metabolites in an inflammatory context.

While direct quantitative data for cis-aconitate across a wide range of tissues is limited, a study measuring itaconate concentrations in various mouse organs provides strong inferential evidence for where cis-aconitate levels are most likely to be altered. Itaconate was found to be most abundant in immune-related organs such as lymph nodes and the spleen, suggesting these are the primary sites of ACOD1 activity and, consequently, cis-aconitate consumption.[7]

Non-Immune Tissues: A Different Metabolic Landscape

In contrast to immune tissues, most other tissues, such as the liver, brain, and muscle, do not significantly upregulate ACOD1 expression, even under inflammatory conditions.[1] Consequently, the diversion of cis-aconitate to itaconate is minimal in these tissues. The TCA cycle remains intact, and cis-aconitate levels are primarily governed by the flux of citrate and the activity of aconitase.

However, disruptions in the TCA cycle through other mechanisms can also lead to altered cis-aconitate levels in non-immune tissues. For instance, studies on murine kidney epithelial cells with targeted inhibition of the TCA cycle enzymes fumarate hydratase (FH) and succinate dehydrogenase (SDH) showed a significant decrease in cis-aconitate levels.[8][9] This highlights that while ACOD1-mediated conversion is a major driver of altered cis-aconitate in immune cells, other enzymatic dysfunctions in the TCA cycle can also impact its concentration in other tissues.

Quantitative Data Summary

The following tables summarize the key quantitative changes in metabolites in tissues with altered cis-aconitate levels.

MetaboliteCell/Tissue TypeConditionChange in ConcentrationReference
Cis-Aconitate RAW264.7 Macrophage CellsLPS/IFN-γ StimulationDecreased [6]
Itaconate RAW264.7 Macrophage CellsLPS/IFN-γ StimulationIncreased [6]
Itaconate Mouse Lymph NodesBaselineHigh[7]
Itaconate Mouse SpleenBaselineHigh[7]
Itaconate Mouse KidneyBaselineModerate[7]
Itaconate Mouse LiverBaselineLow[7]
Itaconate Mouse BrainBaselineNot Detected[7]
Cis-Aconitate Murine Kidney Epithelial CellsFumarate Hydratase InhibitionDecreased [8][9]
Cis-Aconitate Murine Kidney Epithelial CellsSuccinate Dehydrogenase InhibitionDecreased [8][9]

Experimental Protocols

Quantification of Cis-Aconitate and Itaconate using Ion Pairing LC-MS/MS

This protocol is adapted from a method developed for the analysis of itaconate and cis-aconitate in cell extracts and media.[6]

1. Sample Preparation (Cell Extract):

  • Culture RAW264.7 cells in a 96-well plate.

  • Treat cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.

  • Remove the cell media.

  • Add 120 µL of 80% methanol (B129727)/water solution to each well.

  • Seal the plate and vortex for 5 minutes.

  • Centrifuge the plate at 3220 x g for 20 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: HypercarbTM guard column.

    • Mobile Phase A: 97% water/3% methanol with 10 mM tributylamine (B1682462) and 15 mM formic acid.

    • Mobile Phase B: 100% methanol.

    • Gradient: A suitable gradient to separate cis-aconitate and itaconate.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cis-Aconitate: Precursor ion (m/z) 173 -> Product ion (m/z) 129.

      • Itaconate: Precursor ion (m/z) 129 -> Product ion (m/z) 85.

3. Quantification:

  • Generate a standard curve using known concentrations of cis-aconitate and itaconate.

  • Quantify the analytes in the samples by comparing their peak areas to the standard curve.

Visualizing the Metabolic Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

TCA_Cycle_and_Itaconate_Synthesis TCA Cycle and Itaconate Synthesis Pathway cluster_TCA TCA Cycle Citrate Citrate Cis_Aconitate Cis-Aconitate Citrate->Cis_Aconitate Aconitase Isocitrate Isocitrate Cis_Aconitate->Isocitrate Aconitase Itaconate Itaconate Cis_Aconitate->Itaconate ACOD1/IRG1 alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Itaconate->Succinate Inhibits

Caption: Diversion of cis-aconitate from the TCA cycle to produce itaconate via ACOD1/IRG1.

Experimental_Workflow Metabolomics Experimental Workflow Tissue_Collection Tissue Collection (e.g., Macrophages, Liver, Brain) Homogenization Tissue Homogenization Tissue_Collection->Homogenization Extraction Metabolite Extraction (e.g., 80% Methanol) Homogenization->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: A generalized workflow for tissue metabolomics analysis.

Conclusion

The metabolic fate of cis-aconitate is a critical determinant of cellular function, particularly in the context of inflammation. The tissue-specific expression of ACOD1/IRG1 creates distinct metabolomic profiles, with immune tissues serving as major producers of itaconate at the expense of cis-aconitate. This diversion has significant downstream consequences, including the modulation of the TCA cycle and the generation of inflammatory signals. Understanding these comparative metabolomic differences is crucial for developing targeted therapeutic strategies for a range of inflammatory and metabolic diseases. The provided experimental protocols and workflows offer a starting point for researchers to investigate the role of cis-aconitate and itaconate in their specific models and disease areas.

References

A Comparative Guide to Aconitase Inhibition: Trans-Aconitate vs. Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of trans-aconitate and other significant inhibitors on the enzyme aconitase. Aconitase is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the stereospecific isomerization of citrate (B86180) to isocitrate. Its inhibition can have profound effects on cellular metabolism and is a key area of study in toxicology and drug development.

Quantitative Comparison of Aconitase Inhibitors

The following table summarizes the key quantitative data for various aconitase inhibitors, providing a clear comparison of their potency and mechanism of action.

InhibitorType of InhibitionKi ValueIC50 ValueNotes
Trans-Aconitate CompetitiveNot readily available in cited literatureNot readily available in cited literatureA known competitive inhibitor that binds to the active site of aconitase.[1]
Fluorocitrate Partially Competitive / Partially Non-competitive3.4 x 10⁻⁸ M (with citrate as substrate); 3.0 x 10⁻⁸ M (with cis-aconitate as substrate)0.3 mM (mitochondrial); 1.2 mM (extramitochondrial) for the citrate to cis-aconitate reactionFluoroacetate is converted to fluorocitrate, which then acts as a potent inhibitor.[2] The inhibitory mechanism is complex, involving conversion to 4-hydroxy-trans-aconitate which binds tightly to the enzyme.[3]
Oxalomalate Competitive1 x 10⁻⁶ M (mitochondrial); 2.5 x 10⁻⁶ M (cytoplasmic)Not explicitly stated, but potent at low mM concentrationsInhibition becomes irreversible after a short preincubation period.[4]
Aconitine Non-competitive0.11 ± 0.01 mMNot explicitly statedA toxic alkaloid that exhibits non-competitive inhibition.[5]
Fumarate (B1241708) Covalent Modification (Succination)Not applicableDose-dependent inhibition observed at concentrations ≥5 mMFumarate accumulation leads to the succination of key cysteine residues in the aconitase active site, causing inactivation.

Mechanisms of Aconitase Inhibition

Aconitase inhibition occurs through various mechanisms, each with distinct biochemical consequences.

  • Competitive Inhibition: In this mode, the inhibitor molecule structurally resembles the substrate and competes for the same active site on the enzyme. Trans-aconitate and oxalomalate are classic examples of competitive inhibitors of aconitase.[1] Their binding to the active site prevents the substrate (citrate or isocitrate) from binding, thereby halting the catalytic reaction.

  • Non-competitive Inhibition: This type of inhibition involves the inhibitor binding to a site on the enzyme other than the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. Aconitine demonstrates this mechanism of inhibition.[5]

  • Mechanism-Based Inactivation (Suicide Inhibition): Some compounds are not inhibitors themselves but are converted into potent inhibitors by the target enzyme. Fluorocitrate is a prime example. Fluoroacetate is first converted to fluorocitrate, which is then acted upon by aconitase to produce 4-hydroxy-trans-aconitate. This product binds very tightly, though not covalently, to the enzyme, effectively inactivating it.[3]

  • Covalent Modification: Certain metabolites, when present at high concentrations, can covalently modify and inactivate enzymes. In cases of fumarate hydratase deficiency, the accumulation of fumarate leads to the succination of cysteine residues within the iron-sulfur cluster of aconitase, leading to its inactivation.[6]

Signaling Pathways and Experimental Workflows

To visualize the context of aconitase function and the methodologies used to study its inhibition, the following diagrams are provided.

Krebs_Cycle cluster_inhibition Inhibition Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Citrate Synthase cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Aconitase Isocitrate Isocitrate cis-Aconitate->Isocitrate Aconitase alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Isocitrate Dehydrogenase Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA alpha-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl-CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate Inhibitors Inhibitors Aconitase Aconitase Inhibitors->Aconitase e.g., trans-Aconitate, Fluorocitrate

Figure 1. The Krebs Cycle, highlighting the role of Aconitase and its inhibition.

Aconitase_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization or Cell Lysis Centrifugation Centrifugation to isolate mitochondria (optional) Tissue_Homogenization->Centrifugation Protein_Quantification Protein Quantification Centrifugation->Protein_Quantification Activation Aconitase Activation (incubation on ice) Protein_Quantification->Activation Reaction_Setup Set up reaction wells: - Sample - Inhibitor (if any) - Assay Buffer - Substrate (Citrate or Isocitrate) Activation->Reaction_Setup Incubation Incubate at 25°C Reaction_Setup->Incubation Measurement Measure absorbance change (e.g., 240 nm for cis-aconitate or 450 nm for coupled assay) Incubation->Measurement Calculate_Activity Calculate Aconitase Activity Measurement->Calculate_Activity Determine_Inhibition Determine % Inhibition, IC50, and Ki values Calculate_Activity->Determine_Inhibition

Figure 2. A generalized experimental workflow for an aconitase activity assay.

Experimental Protocols

The activity of aconitase and the potency of its inhibitors are typically determined using spectrophotometric assays. Below are detailed methodologies for two common types of aconitase activity assays.

Direct Spectrophotometric Assay

This method directly measures the formation of the intermediate, cis-aconitate, which has a characteristic absorbance at 240 nm.

a. Sample Preparation:

  • Homogenize tissue samples or lyse cells in a cold assay buffer.

  • For mitochondrial aconitase activity, perform differential centrifugation to isolate the mitochondrial fraction.

  • Determine the protein concentration of the sample lysate or mitochondrial suspension.

  • To ensure the [4Fe-4S] cluster is in its active state, incubate the sample with an activation solution containing a reducing agent (e.g., cysteine) and a source of iron on ice for 1 hour.

b. Assay Procedure:

  • Set up a reaction mixture in a UV-transparent 96-well plate or cuvette.

  • To each well, add the prepared and activated sample.

  • For inhibitor studies, add varying concentrations of the inhibitor (e.g., trans-aconitate) to the respective wells.

  • Initiate the reaction by adding the substrate (e.g., citrate or isocitrate) to a final concentration of 10 mM.

  • Immediately measure the increase in absorbance at 240 nm at regular intervals for a set period (e.g., 30 minutes) at 25°C.

c. Data Analysis:

  • Calculate the rate of cis-aconitate formation using its extinction coefficient.

  • Determine the specific activity of aconitase in the sample (units per mg of protein).

  • For inhibition studies, plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

  • To determine the Ki value and the type of inhibition, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.

Coupled Colorimetric Assay

This assay couples the aconitase-catalyzed reaction to the isocitrate dehydrogenase (IDH) reaction, which produces NADPH, leading to the development of a colored product that can be measured at 450 nm.

a. Sample Preparation:

  • Follow the same sample preparation and activation steps as described for the direct spectrophotometric assay.

b. Assay Procedure:

  • Prepare a reaction mix containing the assay buffer, enzyme mix (containing isocitrate dehydrogenase), and a developer.

  • Add the prepared and activated sample to the wells of a 96-well plate.

  • For inhibition studies, include the desired concentrations of the inhibitor.

  • Initiate the reaction by adding the substrate (citrate).

  • Incubate the plate at 25°C for 30-60 minutes.

  • Stop the reaction and measure the absorbance at 450 nm.

c. Data Analysis:

  • Generate a standard curve using known concentrations of isocitrate.

  • Calculate the amount of isocitrate produced in each sample by comparing its absorbance to the standard curve.

  • Determine the aconitase activity.

  • Analyze the inhibitor data as described for the direct assay to determine IC50 and Ki values.

Conclusion

The inhibition of aconitase is a complex process with a variety of inhibitors acting through different mechanisms. While trans-aconitate is a well-established competitive inhibitor, its quantitative inhibitory constants are not as readily available in the literature as those for potent inhibitors like fluorocitrate and oxalomalate. The choice of inhibitor for experimental studies will depend on the desired mechanism of action and the specific research question. The provided experimental protocols offer robust methods for quantifying aconitase activity and characterizing the potency of various inhibitors in diverse biological samples.

References

Unambiguous Structure of Synthetic (Z)-Aconitic Acid Confirmed by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A definitive single-crystal X-ray diffraction analysis of synthetically produced (Z)-Aconitic acid has unequivocally confirmed its molecular structure and stereochemistry. This crystallographic data provides a benchmark for comparison with other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and electron diffraction, reinforcing the robustness of X-ray crystallography in absolute structure elucidation of small organic molecules.

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography alongside alternative analytical methods for the structural confirmation of synthetic this compound, supported by experimental data.

Superiority of X-ray Crystallography in Structural Analysis

Single-crystal X-ray crystallography stands as the gold standard for determining the atomic arrangement in a crystalline solid. This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule, which are critical for understanding its chemical and biological activity.

In the case of synthetic this compound, X-ray diffraction data deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 128182, provides a detailed and unambiguous structural model.

Comparison of Analytical Techniques

To illustrate the complementary nature of different analytical methods, the following table summarizes the key experimental data obtained for this compound using X-ray crystallography and ¹H & ¹³C NMR spectroscopy. A representative example of electron diffraction data for a comparable small organic acid is also included to highlight the potential of this emerging technique.

ParameterSingle-Crystal X-ray Crystallography (this compound)¹H NMR Spectroscopy (this compound)¹³C NMR Spectroscopy (this compound)3D Electron Diffraction (Azobenzene tetracarboxylic acid - representative example)
Crystal System MonoclinicNot ApplicableNot ApplicableTriclinic
Space Group P2₁/cNot ApplicableNot ApplicableP-1
Unit Cell Dimensions a = 7.33(2) Å, b = 11.75(3) Å, c = 7.64(2) Å, β = 99.4(3)°Not ApplicableNot Applicablea = 6.94 Å, b = 8.16 Å, c = 12.58 Å, α = 90.1°, β = 98.2°, γ = 90.1°
Resolution High (atomic level)Provides information on proton environment and connectivityProvides information on carbon frameworkHigh (atomic level)
R-factor 0.045Not ApplicableNot ApplicableR1 = 0.21
Chemical Shifts (ppm) Not Applicable3.43, 3.44, 6.5846.13, 126.23, 146.49, 177.54, 179.97, 181.74Not Applicable
Key Findings Unambiguous determination of the (Z)-isomer, bond lengths, and angles.Confirms the presence of specific proton environments consistent with the (Z)-isomer.Confirms the carbon backbone and the presence of carboxyl groups.Demonstrates the feasibility of obtaining high-resolution structural data from nanocrystals.[1]

Experimental Protocols

Synthesis of this compound for Single Crystal Growth

This compound can be synthesized via the dehydration of citric acid.[2] For the growth of single crystals suitable for X-ray diffraction, a purified sample is required.

  • Dehydration of Citric Acid: A mixture of citric acid and concentrated sulfuric acid is heated to induce dehydration, forming a mixture of aconitic acid isomers.

  • Isolation: The crude aconitic acid is isolated by precipitation and washing.

  • Purification and Crystallization: The crude product is recrystallized from a suitable solvent, such as water or glacial acetic acid.[3] Slow cooling of a saturated solution promotes the formation of well-defined, colorless needles of this compound suitable for single-crystal X-ray analysis.

Single-Crystal X-ray Crystallography

A single crystal of synthetic this compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector. The resulting data is processed to determine the unit cell dimensions, space group, and the electron density map, from which the atomic positions are determined and refined.

NMR Spectroscopy

A sample of synthetic this compound is dissolved in a suitable deuterated solvent (e.g., D₂O). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration of the signals are analyzed to deduce the connectivity and chemical environment of the atoms in the molecule, confirming the (Z)-isomer.

3D Electron Diffraction (Representative Protocol)

For small organic molecules that form nanocrystals, 3D electron diffraction (MicroED) is a powerful alternative.[1]

  • Sample Preparation: A small amount of the microcrystalline powder is deposited on a transmission electron microscopy (TEM) grid.

  • Data Collection: The grid is placed in a TEM, and a series of electron diffraction patterns are collected as the crystal is tilted.

  • Data Processing and Structure Solution: The collected diffraction data is processed to reconstruct the 3D reciprocal lattice, from which the unit cell, space group, and ultimately the crystal structure are determined.[1]

Visualizing the Workflow and Comparison

To better illustrate the experimental workflow and the relationship between these analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Output Synthesis Dehydration of Citric Acid Purification Recrystallization Synthesis->Purification Crystals Single Crystals of This compound Purification->Crystals NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Spectroscopic Confirmation ED Electron Diffraction (Alternative) Purification->ED Alternative for Nanocrystals XRD Single-Crystal X-ray Diffraction Crystals->XRD Primary Confirmation XRD_data 3D Atomic Coordinates Bond Lengths & Angles XRD->XRD_data NMR_data Chemical Shifts Connectivity NMR->NMR_data ED_data 3D Atomic Coordinates (from Nanocrystals) ED->ED_data

Figure 1. Experimental workflow for the synthesis and structural confirmation of this compound.

analytical_comparison cluster_main Structural Elucidation of this compound cluster_xray_info Provides cluster_nmr_info Provides cluster_ed_info Provides XRay X-ray Crystallography AbsoluteStructure Absolute 3D Structure XRay->AbsoluteStructure BondInfo Precise Bond Lengths & Angles XRay->BondInfo Packing Crystal Packing Information XRay->Packing NMR NMR Spectroscopy Connectivity Atom Connectivity NMR->Connectivity ElectronicEnv Electronic Environment NMR->ElectronicEnv IsomerID Isomer Identification in Solution NMR->IsomerID ElectronDiffraction Electron Diffraction NanoStructure Structure from Nanocrystals ElectronDiffraction->NanoStructure Alternative3D Alternative for 3D Structure ElectronDiffraction->Alternative3D

Figure 2. Comparison of information provided by different analytical techniques.

References

A Comparative Analysis of Aconitic Acid Content in Different Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of aconitic acid content across various plant species, offering valuable insights for researchers, scientists, and drug development professionals. The information compiled herein is supported by experimental data from peer-reviewed scientific literature.

Quantitative Analysis of Aconitic Acid

Aconitic acid, a tricarboxylic acid, is a key metabolite in the Krebs cycle (TCA cycle) of all aerobic organisms. In plants, it plays a significant role in various physiological processes, including as an antifeedant, in defense against aluminum toxicity, and as a carbon storage pool.[1] Its concentration varies significantly among different plant species and even between different tissues within the same plant. The trans-isomer of aconitic acid is generally the more stable and predominant form found in nature.

The following table summarizes the reported concentrations of aconitic acid in several plant species. It is important to note that the aconitic acid content can be influenced by factors such as plant cultivar, developmental stage, and environmental conditions.[1]

Plant SpeciesPlant PartAconitic Acid ContentReference
Sugarcane (Saccharum officinarum)Juice (dissolved solids)0.9 - 5.5%[1]
Juice (unfermented)1.38 ± 0.21 mg/mL
Leaves (dry weight)0.80 - 2.33%
Sweet Sorghum (Sorghum bicolor)Juice (dissolved solids)0.9 - 5.5%[1]
Maize (Zea mays)Not specified200 - 600 µg/g
Wheat (Triticum aestivum)Not specified10 - 25 µg/g
Barley (Hordeum vulgare)Not specifiedSmall and inconsistent amounts
Beet Root (Beta vulgaris)Not specifiedPresent
Monkshood (Aconitum napellus)Not specifiedPresent

Experimental Protocols

Accurate quantification of aconitic acid is crucial for comparative studies. The following sections detail common methodologies for the extraction and analysis of aconitic acid from plant tissues.

Extraction of Aconitic Acid from Plant Tissues

A robust extraction method is the first step to reliable quantification. A general protocol for the extraction of organic acids from plant leaves is outlined below.

Materials:

  • Fresh or freeze-dried plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., 80% ethanol, or a mixture of acetone:butanol:ethanol)

  • Strongly acidic cation exchanger (optional, for removal of cations)

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., syringe filters, 0.22 µm)

Procedure:

  • Sample Preparation: Harvest fresh plant leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. The frozen tissue can be stored at -80°C until extraction.

  • Homogenization: Grind the frozen leaf tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Solvent Extraction: Transfer the powdered tissue to a centrifuge tube and add the extraction solvent. Vortex the mixture thoroughly and incubate (e.g., at 50°C for a specified time).

    • Cation Exchange Method: For samples with high mineral content, homogenize the plant tissue with a strongly acidic cation exchanger in water. This helps to release organic acids from their salt forms.

  • Centrifugation: Centrifuge the homogenate to pellet the solid plant debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulate matter.

  • Storage: The clarified extract is now ready for analysis or can be stored at -20°C.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of organic acids.

Instrumentation:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Reversed-phase C18 column or a specialized organic acid analysis column.

Chromatographic Conditions (Example):

  • Mobile Phase: An isocratic or gradient elution using a buffered aqueous solution and an organic modifier (e.g., methanol (B129727) or acetonitrile). A common mobile phase is a dilute acid solution, such as 0.1% phosphoric acid in water, mixed with an organic solvent.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducible results.

  • Detection:

    • UV Detection: Aconitic acid has a chromophore that allows for detection at a low UV wavelength, typically around 210 nm.

    • Mass Spectrometry (MS): For higher sensitivity and specificity, an MS detector can be used. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for the accurate quantification of cis-aconitic acid and its isomers.

  • Quantification: Aconitic acid concentration in the samples is determined by comparing the peak area to a calibration curve generated using standards of known concentrations.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the experimental workflow for aconitic acid analysis and its central role in plant metabolism.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (Leaves) freezing Freezing (Liquid N2) plant_material->freezing grinding Grinding freezing->grinding extraction_step Solvent Extraction grinding->extraction_step centrifugation Centrifugation extraction_step->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC/UPLC-MS filtration->hplc quantification Quantification hplc->quantification data_analysis data_analysis quantification->data_analysis Data Analysis & Comparison

Figure 1. Experimental workflow for aconitic acid analysis.

tca_cycle_pathway cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_accumulation Accumulation & Function Citrate Citrate cis_Aconitate cis_Aconitate Citrate->cis_Aconitate Aconitase Cytosol_Citrate Cytosolic Citrate Citrate->Cytosol_Citrate Transport Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase trans_Aconitate trans-Aconitate Pool cis_Aconitate->trans_Aconitate Aconitate isomerase Defense Plant Defense (e.g., antifeedant) trans_Aconitate->Defense Stress_Response Stress Response (e.g., Al toxicity) trans_Aconitate->Stress_Response Mitochondrion Mitochondrion Cytosol Cytosol Cytosol_Citrate->trans_Aconitate Citrate hydratase

Figure 2. Biosynthesis and roles of aconitic acid in plants.

References

Efficacy of (Z)-Aconitic acid compared to other anti-inflammatory compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory efficacy of (Z)-Aconitic acid against other well-established anti-inflammatory compounds. The information presented is based on available experimental data to aid in the evaluation of its therapeutic potential.

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound, also known as cis-aconitic acid, exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Experimental evidence suggests that its primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1] This pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

The proposed mechanism involves the reduction of IκBα phosphorylation, which is a critical step in the activation of NF-κB.[1] By preventing the degradation of IκBα, this compound effectively sequesters the NF-κB dimer (p50/p65) in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of target inflammatory genes.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active) p_IkBa->p65_p50 Degradation of IκBα Nucleus Nucleus p65_p50->Nucleus Translocation p65_p50_n p65-p50 Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Z_Aconitic_Acid This compound Z_Aconitic_Acid->IKK Inhibition DNA DNA (κB sites) p65_p50_n->DNA DNA->Inflammatory_Genes

Fig. 1: NF-κB Signaling Pathway Inhibition by this compound.

Quantitative Data on Anti-Inflammatory Efficacy

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and comparator compounds.

Table 1: In Vivo Efficacy of this compound in a Murine Model of Antigen-Induced Arthritis

Treatment GroupDose (mg/kg, p.o.)Total Leukocyte Accumulation (x10^4 cells/cavity)CXCL1 Levels (pg/mL)IL-1β Levels (pg/mL)
Naive-1.5 ± 0.250 ± 1020 ± 5
Vehicle-15.0 ± 2.5450 ± 50250 ± 30
This compound1010.0 ± 1.8300 ± 40180 ± 25
This compound307.5 ± 1.5200 ± 30120 ± 20
This compound905.0 ± 1.0150 ± 2580 ± 15*

*Data extracted from a study on antigen-induced arthritis in mice.[1] Values are represented as mean ± SEM. p < 0.05 compared to the vehicle group.

Table 2: In Vitro Efficacy of this compound on TNF-α Release in LPS-stimulated THP-1 Macrophages

TreatmentConcentration% Inhibition of TNF-α Release
This compound10 µg/mL~25%
This compound30 µg/mL~50%
This compound100 µg/mL~75%*

*Data estimated from graphical representations in a study on LPS-stimulated THP-1 macrophages.[1] p < 0.05 compared to LPS stimulation alone.

Table 3: Comparative Efficacy of Anti-inflammatory Compounds in Carrageenan-Induced Paw Edema in Rats (% Inhibition of Edema)

CompoundDose (mg/kg)Time after Carrageenan% InhibitionReference
Diclofenac53h71.82 ± 6.53[2]
Diclofenac303hSignificant Inhibition[3]
Indomethacin53hSignificant Inhibition[4]
Indomethacin104h57.66

Note: The data for Diclofenac and Indomethacin are from separate studies and are presented for comparative context. A direct head-to-head study including this compound in this model is not currently available.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Antigen-Induced Arthritis and Gout in Mice
  • Animal Model: Male Swiss mice (6-8 weeks old).

  • Induction of Arthritis: Mice were immunized with an intra-articular injection of methylated bovine serum albumin (mBSA) and complete Freund's adjuvant (CFA). A booster injection of mBSA in incomplete Freund's adjuvant was administered 7 days later. Arthritis was induced by a final intra-articular injection of mBSA 14 days after the initial immunization.

  • Induction of Gout: Gout was induced by an intra-articular injection of monosodium urate (MSU) crystals.

  • Treatment: this compound (10, 30, and 90 mg/kg) was administered orally (p.o.) 1 hour before the final mBSA or MSU injection.

  • Outcome Measures:

    • Leukocyte Migration: Joint cavities were washed, and total and differential leukocyte counts were performed.

    • Cytokine and Chemokine Levels: Periarticular tissue was collected, homogenized, and the levels of CXCL1 and IL-1β were measured by ELISA.

    • Histopathological Analysis: Joint tissues were fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) to assess inflammation.[1]

G Start Start Immunization Immunization (mBSA + CFA) Start->Immunization Booster Booster (mBSA + IFA) Immunization->Booster Day 7 Arthritis_Induction Arthritis Induction (mBSA) Booster->Arthritis_Induction Day 14 Treatment Oral Administration (this compound or Vehicle) Arthritis_Induction->Treatment 1h prior Measurement Outcome Measurement (Leukocytes, Cytokines, Histology) Treatment->Measurement Post-induction End End Measurement->End

Fig. 2: Workflow for In Vivo Antigen-Induced Arthritis Model.
In Vitro TNF-α Release Assay

  • Cell Line: Human monocytic cell line (THP-1) differentiated into macrophages.

  • Stimulation: Macrophages were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells were pre-treated with various concentrations of this compound for 1 hour before LPS stimulation.

  • Measurement of TNF-α: The concentration of TNF-α in the cell culture supernatant was quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[1]

G Start Start Cell_Culture Culture & Differentiate THP-1 Cells Start->Cell_Culture Pre_treatment Pre-treatment with This compound Cell_Culture->Pre_treatment Stimulation Stimulation with LPS Pre_treatment->Stimulation 1 hour Incubation Incubation Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Measure TNF-α by ELISA Supernatant_Collection->ELISA End End ELISA->End

Fig. 3: Workflow for In Vitro TNF-α Release Assay.
Western Blot Analysis for IκBα Phosphorylation

  • Cell Lysates: THP-1 macrophages were treated as described in the in vitro assay. Whole-cell lysates were prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for phosphorylated IκBα and total IκBα. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Conclusion

The available data indicates that this compound possesses significant anti-inflammatory properties, demonstrated in both in vivo models of arthritis and in vitro models of macrophage activation. Its mechanism of action, centered on the inhibition of the NF-κB pathway, provides a solid rationale for its therapeutic potential.

However, a direct quantitative comparison with widely used NSAIDs like Diclofenac and Indomethacin, or corticosteroids like Dexamethasone, under identical experimental conditions is currently lacking in the published literature. Such studies are crucial for establishing the relative potency and therapeutic index of this compound.

Future research should focus on head-to-head comparative studies to elucidate the precise position of this compound in the landscape of anti-inflammatory therapeutics. Further investigation into its pharmacokinetic and toxicological profile is also warranted to support its development as a potential drug candidate.

References

Structural comparison of aconitase enzymes from different organisms

Author: BenchChem Technical Support Team. Date: December 2025

A Structural Comparison of Aconitase Enzymes from Diverse Organisms: A Guide for Researchers and Drug Development Professionals

Aconitase, a key enzyme in the citric acid cycle, catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate. Beyond this central metabolic role, the cytosolic isoform of aconitase in many organisms also functions as an iron regulatory protein (IRP1), highlighting its multifaceted nature. This guide provides a detailed structural comparison of aconitase enzymes from various organisms, presenting quantitative data, experimental methodologies, and visual representations to aid researchers, scientists, and drug development professionals in their understanding of this essential enzyme.

Quantitative Structural Comparison

The structural conservation and divergence of aconitase across different species can be quantified through several parameters, including the number of amino acids, molecular weight, sequence identity, and the root-mean-square deviation (RMSD) of their crystal structures.

OrganismPDB IDIsoformNo. of Amino AcidsMolecular Weight (Da)Sequence Identity to Homo sapiens m-Aco (%)
Homo sapiens2B3YCytosolic (IRP1)88998,40030%[1]
Homo sapiens-Mitochondrial75482,754100%
Bos taurus1ACOMitochondrial75483,270[2]High
Sus scrofa6ACNMitochondrial75482,693[3]High
Escherichia coli--89097,513[1]27-29%[1]

Table 1: General Properties and Sequence Identity of Aconitase Enzymes.

The structural similarity between aconitase enzymes from different species is remarkably high, as indicated by the low RMSD values between their crystal structures.

Organism PairPDB IDsRMSD (Å)
Bos taurus vs. Sus scrofa1ACO/6ACN~0.1[4]
Homo sapiens (c-Aco) vs. Bos taurus (m-Aco)2B3Y/1ACOLow

Table 2: Root-Mean-Square Deviation (RMSD) between Aconitase Crystal Structures.

Active Site Architecture

The active site of aconitase is a highly conserved region located in a cleft at the interface of its four domains.[5][6] It houses a catalytic iron-sulfur ([4Fe-4S]) cluster that is essential for the enzyme's function.[5][7] In its inactive form, the cluster exists as a [3Fe-4S] cubane.[5] The active site is composed of approximately 21 amino acid residues that originate from all four domains of the protein.[3]

FeatureDescription
Iron-Sulfur Cluster A [4Fe-4S] cluster in the active state, converting to a [3Fe-4S] cluster in the inactive state. The fourth iron atom (Fea) is labile and directly interacts with the substrate.[4][5]
Cluster Ligands Three conserved cysteine residues from domain 3 (Cys358, Cys421, and Cys424 in porcine mitochondrial aconitase) coordinate the [4Fe-4S] cluster.[5]
Substrate Binding Residues A number of conserved polar and charged residues, including arginine, serine, histidine, and aspartate, are involved in substrate recognition and binding.[3]
Catalytic Residues Key residues such as His101 and Ser642 (in porcine mitochondrial aconitase) act as proton donors and acceptors during the dehydration and hydration steps of the isomerization reaction.[4]

Table 3: Key Features of the Aconitase Active Site.

Experimental Protocols

X-Ray Crystallography

The determination of the three-dimensional structure of aconitase has been predominantly achieved through X-ray crystallography. Below is a generalized protocol based on published studies.

1. Protein Expression and Purification:

  • The gene encoding the aconitase of interest is cloned into an expression vector (e.g., pET vector series) and transformed into a suitable host, typically E. coli.

  • The protein is overexpressed and purified using a combination of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and size-exclusion chromatography.

2. Crystallization:

  • Purified aconitase is concentrated to 5-10 mg/mL.

  • Crystallization is typically performed using the hanging-drop or sitting-drop vapor diffusion method.

  • A typical crystallization condition for human cytosolic aconitase (IRP1) involves a reservoir solution containing 0.1 M Tris-HCl pH 8.1, 20% (v/v) 2-propanol, and 16% (w/v) PEG 4000.[8] For porcine mitochondrial aconitase, a buffer of 15 mM tricarballylate, 60 mM Tris-HCl (pH 7.8), 2 mM sodium dithionite, and 2 mM ferrous ammonium (B1175870) sulfate (B86663) has been used.[3]

  • Crystals are grown by equilibrating the protein-precipitant drop against the reservoir solution at a constant temperature (e.g., 4°C or 20°C).

3. Data Collection and Processing:

  • Crystals are cryo-protected using a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The collected diffraction images are processed using software such as HKL2000 or XDS to integrate the reflection intensities and determine the unit cell parameters and space group. For human IRP1, monoclinic (P2₁) and orthorhombic (C222₁) crystal forms have been reported.[9]

4. Structure Determination and Refinement:

  • The structure is solved using molecular replacement, using a known aconitase structure as a search model.

  • The initial model is refined using software like PHENIX or REFMAC5, with manual rebuilding of the model in Coot to improve the fit to the electron density map.

  • The final structure is validated using tools such as MolProbity.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to investigate the functional role of specific amino acid residues in aconitase.

1. Primer Design:

  • Two complementary oligonucleotide primers containing the desired mutation are designed.

  • The primers should be 25-45 bases in length, with the mutation in the center.

  • The melting temperature (Tm) of the primers should be ≥ 78°C.

2. PCR Amplification:

  • A PCR reaction is set up using a high-fidelity DNA polymerase (e.g., Pfu polymerase) to minimize secondary mutations.

  • The reaction mixture contains the plasmid DNA with the wild-type aconitase gene, the mutagenic primers, dNTPs, and the polymerase buffer.

  • PCR is performed for 12-18 cycles.

3. Digestion of Parental DNA:

  • The parental, non-mutated DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated and hemimethylated DNA (the parental plasmid DNA is methylated, while the newly synthesized DNA is not).

4. Transformation and Sequencing:

  • The nicked plasmid DNA containing the desired mutation is transformed into competent E. coli cells.

  • The transformed cells are plated on a selective medium.

  • Plasmids are isolated from the resulting colonies and the aconitase gene is sequenced to confirm the presence of the desired mutation.

Visualizing Structural Relationships and Experimental Workflows

Aconitase_Structural_Domains cluster_domains Aconitase Polypeptide Chain Domain1 Domain 1 (residues 1-202) Domain2 Domain 2 (residues 203-319) ActiveSite Active Site ([4Fe-4S] Cluster) Domain1->ActiveSite Domain3 Domain 3 (residues 320-512) Domain2->ActiveSite Domain4 Domain 4 (residues 537-754) Hinge Hinge-Linker (residues 513-536) Domain3->ActiveSite Domain4->ActiveSite

Caption: Domain organization of aconitase and contribution to the active site.

XRay_Crystallography_Workflow cluster_protein Protein Production cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Expression Gene Expression Purification Chromatographic Purification Expression->Purification VaporDiffusion Vapor Diffusion Purification->VaporDiffusion Concentrated Protein DataCollection X-ray Diffraction VaporDiffusion->DataCollection Crystals DataProcessing Data Processing DataCollection->DataProcessing MolReplacement Molecular Replacement DataProcessing->MolReplacement Diffraction Data Refinement Refinement & Validation MolReplacement->Refinement FinalStructure FinalStructure Refinement->FinalStructure 3D Structure Site_Directed_Mutagenesis_Workflow WT_Plasmid Wild-Type Aconitase Plasmid PCR PCR with High-Fidelity Polymerase WT_Plasmid->PCR Primer_Design Design Mutagenic Primers Primer_Design->PCR DpnI_Digestion DpnI Digestion of Parental DNA PCR->DpnI_Digestion Transformation Transformation into E. coli DpnI_Digestion->Transformation Sequencing Sequence Verification Transformation->Sequencing Mutant_Protein Expression of Mutant Aconitase Sequencing->Mutant_Protein

References

A Comparative Guide to the Quantitative Analysis of Cis- and Trans-Aconitic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of cis- and trans-aconitic acid in various biological samples. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical strategies. This document summarizes quantitative data, details experimental protocols, and visualizes relevant metabolic pathways and workflows.

Introduction to Cis- and Trans-Aconitic Acid

Aconitic acid is a tricarboxylic acid with two geometric isomers: cis-aconitic acid and trans-aconitic acid.[1] Cis-aconitic acid is a well-known intermediate in the Krebs (tricarboxylic acid or TCA) cycle, a fundamental metabolic pathway for cellular energy production.[2] It is formed from citrate (B86180) and is subsequently converted to isocitrate, a reaction catalyzed by the enzyme aconitase.[2] In contrast, the metabolic role of trans-aconitic acid in mammals is less defined, though it is found in various biological systems and is known to be a potent inhibitor of aconitase.[3][4] Given their distinct roles and the potential for trans-aconitic acid to modulate a key metabolic enzyme, the accurate quantification of both isomers in biological samples is crucial for understanding cellular metabolism, disease pathogenesis, and the effects of therapeutic interventions.

Quantitative Comparison of Analytical Methods

The quantification of cis- and trans-aconitic acid in complex biological matrices such as plasma, urine, and tissue homogenates presents analytical challenges due to their high polarity and structural similarity. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Analytical Methodologies for Aconitic Acid Isomers

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives in the gas phase followed by mass-based detection.Separation in the liquid phase followed by mass-based detection of precursor and product ions.
Derivatization Mandatory. Requires chemical modification (e.g., silylation) to increase volatility.[1][5][6][7][8]Optional. Can be analyzed directly, though derivatization is sometimes used to improve chromatographic properties.[9]
Sample Throughput Lower, due to the additional derivatization step.Higher, especially with direct "dilute-and-shoot" methods.[9]
Sensitivity Generally high, but can be influenced by the efficiency of the derivatization reaction.Typically offers very high sensitivity and specificity, especially with modern instrumentation.[10]
Selectivity Good, but may be susceptible to interferences from co-eluting derivatized compounds.Excellent, due to the use of multiple reaction monitoring (MRM).
Common Applications Broad-spectrum organic acid profiling in urine.[11]Targeted quantification of specific isomers in various biological fluids.[9][10][12]

Quantitative Data in Biological Samples

Obtaining a comprehensive and directly comparable dataset for cis- and trans-aconitic acid concentrations across different human biological samples is challenging due to variations in study populations, analytical methodologies, and reporting units. However, existing literature and metabolic databases provide some insights.

Cis-aconitic acid is an integral part of the Krebs cycle, and its concentration is tightly regulated within the mitochondria. In mammalian cells, the equilibrium of the aconitase reaction favors citrate, with the approximate ratio of citrate: cis-aconitate: isocitrate being 90:4:6.

Trans-aconitic acid is normally present in human urine.[13] Its presence can be influenced by diet and gut microbiome activity.

Table 2: Reported Concentrations of Aconitic Acid Isomers in Human Biological Samples

Biological MatrixIsomerReported Concentration RangeCitation
Urine Aconitic Acid (isomer not always specified)10 - 36 mmol/mol creatinine[14]
cis-Aconitic Acid18 - 78 ug/mgCR[15]
Aconitic Acid (isomer not specified)Detected in 60-80% of samples from a pediatric population[16]
Cerebrospinal Fluid (CSF) Aconitic Acid (isomer not specified)Generally higher than in plasma[17]

Experimental Protocols

Accurate quantification of aconitic acid isomers is highly dependent on robust and reproducible sample preparation. The choice of protocol depends on the biological matrix and the analytical method.

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Homogenization Homogenization (for tissue) Extraction Extraction Sample->Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the quantification of aconitic acid isomers using LC-MS/MS.

Detailed Methodologies

1. Sample Preparation for Urinary Organic Acid Analysis (LC-MS/MS)

This protocol is a simple "dilute-and-shoot" method suitable for high-throughput analysis.

  • Materials:

    • Reagent-1 (Acidic Dilution Solution)

    • Internal Standard (IS) Mix (containing isotopically labeled aconitic acid)

    • Autosampler vials

  • Procedure:

    • Thaw frozen urine samples at 37°C and vortex to homogenize.[16]

    • Dilute the urine sample 5-fold with Reagent-1.[18]

    • Transfer 50 µL of the diluted urine sample to an autosampler vial.[18]

    • Add 25 µL of the IS mix and 425 µL of Reagent-1 to the vial.[18]

    • Vortex briefly and inject the sample into the LC-MS/MS system.

2. Sample Preparation for Plasma/Serum Analysis (LC-MS/MS)

This protocol involves protein precipitation to remove macromolecules that can interfere with the analysis.

  • Materials:

    • Cold methanol (B129727) or acetonitrile

    • Centrifuge tubes

    • Nitrogen evaporator (optional)

    • Reconstitution solvent (e.g., mobile phase)

  • Procedure:

    • To 100 µL of plasma or serum in a centrifuge tube, add 400 µL of cold methanol or acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Vortex, centrifuge to pellet any remaining particulates, and inject the supernatant into the LC-MS/MS system.

3. Sample Preparation for Tissue Analysis (LC-MS/MS)

This protocol requires initial homogenization to release the analytes from the tissue matrix.[18]

  • Materials:

    • Homogenizer (e.g., bead beater, sonicator)

    • Extraction solvent (e.g., 80% methanol)

    • Centrifuge tubes

  • Procedure:

    • Weigh a small piece of frozen tissue (e.g., 20-50 mg).

    • Add a volume of ice-cold 80% methanol (e.g., 1 mL) and homogenize thoroughly.

    • Centrifuge the homogenate at high speed for 15 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis. Further cleanup steps like solid-phase extraction may be necessary depending on the tissue type and desired sensitivity.

4. Derivatization for GC-MS Analysis

This is a necessary step to increase the volatility of the aconitic acid isomers for GC-MS analysis.[5][7]

  • Materials:

    • Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

    • Anhydrous solvent (e.g., pyridine, acetonitrile)

    • Heating block or oven

  • Procedure:

    • The dried sample extract is reconstituted in an anhydrous solvent.

    • A derivatization reagent such as BSTFA with 1% TMCS is added.

    • The mixture is heated (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to allow for the complete silylation of the carboxyl groups.

    • After cooling, the derivatized sample is injected into the GC-MS system.

Signaling Pathways and Logical Relationships

Cis-aconitic acid is a key intermediate in the Krebs cycle, which is central to cellular energy metabolism. Trans-aconitic acid can be formed from cis-aconitic acid and is known to inhibit the enzyme aconitase.

The Krebs Cycle and the Role of Aconitase

krebs_cycle Citrate Citrate Aconitase Aconitase Citrate->Aconitase Cis_Aconitate cis-Aconitate Cis_Aconitate->Aconitase Aconitate_Isomerase Aconitate Isomerase Cis_Aconitate->Aconitate_Isomerase Isocitrate Isocitrate Aconitase->Cis_Aconitate Aconitase->Isocitrate Trans_Aconitate trans-Aconitate Trans_Aconitate->Aconitase Inhibition Aconitate_Isomerase->Trans_Aconitate

Caption: The interconversion of citrate, cis-aconitate, and isocitrate by aconitase in the Krebs cycle.

Metabolism of Trans-Aconitic Acid

In some organisms, trans-aconitic acid can be metabolized. For instance, some bacteria possess an aconitate isomerase that can convert trans-aconitate back to cis-aconitate, allowing it to enter the Krebs cycle.[4][19] In mammals, the metabolism of trans-aconitic acid is less clear, but it can be methylated by trans-aconitate 2-methyltransferase.[13]

trans_aconitate_metabolism Trans_Aconitate trans-Aconitate Aconitate_Isomerase Aconitate Isomerase (in some organisms) Trans_Aconitate->Aconitate_Isomerase Methyltransferase trans-Aconitate 2-Methyltransferase (in mammals) Trans_Aconitate->Methyltransferase Cis_Aconitate cis-Aconitate Aconitate_Isomerase->Cis_Aconitate Krebs_Cycle Krebs Cycle Cis_Aconitate->Krebs_Cycle Methylated_Product Methylated Product Methyltransferase->Methylated_Product

Caption: Potential metabolic fates of trans-aconitic acid.

Conclusion

The quantitative analysis of cis- and trans-aconitic acid in biological samples is essential for a deeper understanding of cellular metabolism and its alterations in various physiological and pathological states. LC-MS/MS has emerged as the preferred method for its high sensitivity, specificity, and throughput, particularly for targeted quantification. GC-MS remains a valuable tool for broader organic acid profiling but requires a derivatization step. The choice of analytical method and sample preparation protocol should be carefully considered based on the specific research question, the biological matrix, and the required sensitivity. Further research is needed to establish comprehensive, directly comparable quantitative data for both isomers across a range of human biological samples to better elucidate their respective roles in health and disease.

References

A Comparative Purity Assessment of Commercially Available (Z)-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-Aconitic acid, a key intermediate in the tricarboxylic acid cycle, is gaining interest in various research and pharmaceutical applications. Given its potential roles, the purity of commercially available this compound is of paramount importance for reliable and reproducible experimental outcomes. This guide provides a comparative analysis of the purity of this compound from various hypothetical commercial suppliers, supported by detailed experimental protocols.

Comparative Purity Analysis

The purity of this compound from three different hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The results are summarized in the tables below.

Table 1: Purity of this compound Determined by HPLC-UV

SupplierStated PurityMeasured Purity (%) by HPLC (mean ± SD, n=3)Major Impurities Detected
Supplier A>98%98.5 ± 0.2trans-Aconitic acid, Citric acid
Supplier B>99%99.3 ± 0.1trans-Aconitic acid
Supplier CAnalytical Standard99.8 ± 0.1Minimal trace impurities

Table 2: Purity Assessment by ¹H-qNMR

SupplierMeasured Purity (%) by ¹H-qNMR (mean ± SD, n=3)
Supplier A98.2 ± 0.3
Supplier B99.1 ± 0.2
Supplier C99.7 ± 0.1

Table 3: Impurity Profile by LC-MS

SupplierDetected ImpuritiesRelative Abundance
Supplier Atrans-Aconitic acid, Citric acid, Unidentified peakModerate, Low, Trace
Supplier Btrans-Aconitic acid, Unidentified peakLow, Trace
Supplier Ctrans-Aconitic acidTrace

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed to separate this compound from its common impurities, such as the trans-isomer and related organic acids.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (B129727) and 0.1% phosphoric acid in water has been shown to be effective.[1] For example, a gradient starting with a low percentage of methanol, increasing over time, can separate the isomers.

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: 210 nm.[1]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: The purity is determined by the area percentage of the main peak corresponding to this compound relative to the total peak area.

Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR is a powerful technique for determining the absolute purity of a substance using an internal standard.[2][3]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 600 MHz).

  • Solvent: Deuterium oxide (D₂O) or another suitable deuterated solvent.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.

  • Data Acquisition: Acquire the ¹H-NMR spectrum with appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).

  • Quantification: The purity of this compound is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is a highly sensitive method for identifying and semi-quantifying impurities, even at trace levels.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).

  • Column: A suitable reverse-phase or aqueous normal-phase column.[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like ammonium (B1175870) acetate (B1210297) is often used for good separation and ionization.[4]

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for organic acids.

  • Mass Analysis: The mass spectrometer is operated in full scan mode to detect all ionizable species. The accurate mass measurement allows for the tentative identification of impurities based on their molecular formula.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison start Commercial this compound Samples (Suppliers A, B, C) dissolve Dissolve in appropriate solvent start->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc HPLC-UV Analysis filter->hplc qnmr ¹H-qNMR Analysis filter->qnmr lcms LC-MS Impurity Profiling filter->lcms hplc_data Purity Calculation (Area %) hplc->hplc_data qnmr_data Purity Calculation (Internal Standard) qnmr->qnmr_data lcms_data Impurity Identification & Relative Abundance lcms->lcms_data comparison Comparative Purity Assessment hplc_data->comparison qnmr_data->comparison lcms_data->comparison

Caption: Workflow for the comparative purity assessment of this compound.

signaling_pathway aconitic_acid This compound enzyme_x Enzyme X (e.g., Aconitase) aconitic_acid->enzyme_x binds to & modulates downstream_effector Downstream Effector (e.g., Transcription Factor) enzyme_x->downstream_effector activates cellular_response Cellular Response (e.g., Gene Expression) downstream_effector->cellular_response leads to impurity Impurity (e.g., trans-isomer) impurity->enzyme_x competitive inhibition

Caption: Hypothetical signaling pathway illustrating the importance of purity.

References

Safety Operating Guide

Proper Disposal of (Z)-Aconitic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Aconitic acid , also known as cis-aconitic acid, requires careful handling and disposal to ensure laboratory safety and environmental protection. As a carboxylic acid, its disposal protocol is determined by its concentration and quantity. Always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Spill Management

In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. The contaminated absorbent material should then be collected and placed into a suitable, sealed container for disposal as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound is contingent on the quantity and concentration of the waste.

For Small Quantities (less than 100 mL of a dilute solution, <5%)
  • Dilution: Further dilute the acidic solution by slowly adding it to a large volume of cold water. A ratio of at least 1:10 (acid solution to water) is recommended.

  • Neutralization: While stirring, slowly add a weak base, such as a saturated solution of sodium bicarbonate, to the diluted acidic solution.[1] Monitor the pH of the solution using pH paper or a pH meter.

  • Final pH Adjustment: Continue adding the base until the pH of the solution is between 6.0 and 8.0.[1] Some guidelines suggest a broader range of 5.5 to 9.0.[2][3]

  • Drain Disposal: Once neutralized, the solution can be poured down the sanitary sewer drain with a copious amount of running water (at least a 100-fold excess of water).[1][2]

For Large Quantities or Concentrated Waste
  • Waste Collection: Do not attempt to neutralize large volumes or concentrated forms of this compound. Instead, collect the waste in a designated, properly labeled, and sealed hazardous waste container.[1][4]

  • Labeling: The container must be clearly labeled with the full chemical name, "this compound," and any known hazard pictograms.[1]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by your institution's hazardous waste management service.[1]

  • Professional Disposal: The waste must be disposed of through an approved waste disposal plant.[5] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[6]

Quantitative Disposal Parameters

ParameterGuidelineSource(s)
Small Quantity Limit < 100 mL of <5% solution[1]
Dilution Ratio (for drain disposal) At least 1:10 (acid solution to water)[1]
Neutralization pH Range 6.0 - 8.0 or 5.5 - 9.0[1][2][3]
Flush Water Volume At least 100-fold excess of the original solution volume[1][2]

Disposal Workflow

G start Start: this compound Waste assess Assess Quantity and Concentration start->assess small_quant Small Quantity? (<100mL, <5%) assess->small_quant large_quant Large Quantity or Concentrated Waste small_quant->large_quant No dilute Dilute with Water (>= 1:10 ratio) small_quant->dilute Yes collect_waste Collect in Labeled Hazardous Waste Container large_quant->collect_waste neutralize Neutralize with Weak Base (e.g., NaHCO3) dilute->neutralize check_ph Check pH (Target: 6.0-8.0) neutralize->check_ph check_ph->neutralize Adjust pH drain_dispose Dispose Down Sanitary Sewer with Copious Water check_ph->drain_dispose pH in range end End of Disposal drain_dispose->end store_waste Store Safely for Pickup collect_waste->store_waste professional_disposal Professional Disposal by Licensed Contractor store_waste->professional_disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (Z)-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the laboratory handling of (Z)-Aconitic acid, ensuring the protection of researchers and the integrity of scientific work.

This guide provides crucial safety and operational information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring proper disposal of chemical waste.

Personal Protective Equipment (PPE)

When handling this compound, which is a white, odorless, solid powder, a comprehensive approach to personal protection is necessary to minimize exposure.[1] While some safety data sheets (SDS) indicate that it is not classified as hazardous under OSHA's 2012 Hazard Communication Standard, it is prudent to follow best practices for handling any chemical substance.[1]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationStandard
Eye and Face Protection Safety GogglesChemical safety goggles with side shieldsOSHA 29 CFR 1910.133 or European Standard EN166
Hand Protection GlovesNitrile rubber gloves, >0.11 mm thicknessEN 374
Breakthrough time: >480 minutes
Body Protection Lab CoatStandard laboratory coat
Respiratory Protection Dust RespiratorParticle filter (in case of dust formation)NIOSH (US) or EN 149 (EU) approved

Note: The specifications for hand protection are based on recommendations for the trans-isomer and represent a conservative approach for handling this compound.

Operational Plan

A systematic approach to the handling and storage of this compound is critical for safety and maintaining the quality of the chemical.

Receiving and Storage:

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Incompatibilities: Store away from strong oxidizing agents.[1]

Handling Procedures:

  • Preparation: Ensure a clean and organized workspace. Have all necessary PPE and spill control materials readily available.

  • Weighing and Transfer:

    • Handle in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.

    • Avoid the formation of dust during handling.[3]

    • Use appropriate tools (e.g., spatula, weighing paper) to transfer the solid.

  • Dissolving: this compound is partially soluble in water.[1] When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.

  • Post-Handling:

    • Wash hands thoroughly after handling.

    • Clean the work area and any equipment used.

Emergency Procedures:

EmergencyFirst-Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][2]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1][2]
Inhalation Move to fresh air. Get medical attention if symptoms occur.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2]
Spill Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[2][3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a labeled waste container.

  • Disposal Route: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[3] Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Check SDS Check SDS Don PPE Don PPE Check SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Solid Weigh Solid Prepare Workspace->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.